molecular formula C6H7ClN2O2S B149276 Ethyl 2-amino-5-chlorothiazole-4-carboxylate CAS No. 136539-01-0

Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Cat. No.: B149276
CAS No.: 136539-01-0
M. Wt: 206.65 g/mol
InChI Key: JILQJAVCOAVWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5-chlorothiazole-4-carboxylate, with the CAS Number 136539-01-0, is a high-purity synthetic intermediate designed for advanced research and development in medicinal and organic chemistry . This compound features a versatile 2-aminothiazole core, a privileged scaffold in drug discovery known for its widespread biological activities . The specific substitution pattern with a chlorine atom at the 5-position and an ester group at the 4-position makes it a valuable precursor for the synthesis of more complex, target-oriented molecules . This chemical serves as a critical building block in the construction of active pharmaceutical ingredients (APIs), fine chemicals, and reagents for synthesis . The 2-aminothiazole scaffold is recognized for its significant role in compounds with diverse biological profiles, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities, as documented in extensive academic research . Researchers utilize this ester derivative to access corresponding carboxylic acids or amides through standard functional group interconversions, facilitating structure-activity relationship (SAR) studies and the exploration of new therapeutic agents . The product is analyzed by techniques such as LCMS or GCMS to ensure superior quality and consistency. Additional analytical data, including HPLC, NMR, and elemental analysis, are available upon request . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILQJAVCOAVWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617941
Record name Ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136539-01-0
Record name Ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for ethyl 2-amino-5-chlorothiazole-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthesis mechanisms, provides structured experimental protocols, and presents quantitative data for key reaction steps.

Introduction

This compound is a substituted aminothiazole derivative of significant interest in medicinal chemistry. The thiazole ring is a privileged scaffold in drug discovery, and its derivatives have exhibited a wide range of biological activities. The presence of the amino, chloro, and carboxylate functional groups on the thiazole core makes this compound a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. This guide will focus on the most plausible and documented synthetic route, which involves a multi-step process commencing with the formation of the thiazole ring, followed by functional group manipulation to introduce the chloro substituent at the 5-position.

Core Synthesis Mechanism

The most logical and experimentally supported pathway for the synthesis of this compound involves a three-stage process:

  • Hantzsch Thiazole Synthesis: Formation of the ethyl 2-aminothiazole-4-carboxylate backbone.

  • Protection of the Amino Group: N-acetylation to direct the subsequent electrophilic substitution.

  • Chlorination and Deprotection: Introduction of the chlorine atom at the 5-position followed by removal of the protecting group.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow start Starting Materials (Ethyl bromopyruvate, Thiourea) hantzsch Hantzsch Thiazole Synthesis start->hantzsch intermediate1 Ethyl 2-aminothiazole- 4-carboxylate hantzsch->intermediate1 acetylation N-Acetylation intermediate1->acetylation intermediate2 Ethyl 2-acetamido- thiazole-4-carboxylate acetylation->intermediate2 chlorination Chlorination (SO2Cl2 or NCS) intermediate2->chlorination intermediate3 Ethyl 2-acetamido- 5-chlorothiazole-4-carboxylate chlorination->intermediate3 hydrolysis Hydrolysis intermediate3->hydrolysis product Ethyl 2-amino-5-chloro- thiazole-4-carboxylate hydrolysis->product

Caption: Overall synthetic workflow for this compound.

Stage 1: Hantzsch Thiazole Synthesis

The initial step involves the classic Hantzsch thiazole synthesis, which is a condensation reaction between an α-halocarbonyl compound and a thioamide. In this case, ethyl bromopyruvate reacts with thiourea to form the ethyl 2-aminothiazole-4-carboxylate ring.

The mechanism proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of ethyl bromopyruvate, followed by cyclization and dehydration to yield the aromatic thiazole ring.

Hantzsch_Mechanism reagents Ethyl bromopyruvate + Thiourea nucleophilic_attack Nucleophilic Attack of Sulfur reagents->nucleophilic_attack intermediate_thioether Thioether Intermediate nucleophilic_attack->intermediate_thioether cyclization Intramolecular Cyclization intermediate_thioether->cyclization intermediate_hydroxythiazoline Hydroxythiazoline Intermediate cyclization->intermediate_hydroxythiazoline dehydration Dehydration intermediate_hydroxythiazoline->dehydration product Ethyl 2-aminothiazole- 4-carboxylate dehydration->product

Caption: Hantzsch synthesis mechanism for the thiazole core.

Stage 2: N-Acetylation (Protection)

Direct chlorination of ethyl 2-aminothiazole-4-carboxylate can lead to a mixture of products due to the activating nature of the amino group. To ensure selective chlorination at the 5-position, the 2-amino group is first protected, typically by acetylation with acetic anhydride. This converts the amino group into a less activating and more sterically hindered acetamido group, which directs the electrophilic attack to the C5 position of the thiazole ring.

Stage 3: Electrophilic Chlorination and Hydrolysis (Deprotection)

With the amino group protected, the thiazole ring can be chlorinated at the 5-position using an electrophilic chlorinating agent. Sulfuryl chloride (SO2Cl2) is a commonly used reagent for this transformation. The reaction proceeds via an electrophilic aromatic substitution mechanism. Following successful chlorination, the acetyl protecting group is removed by acid-catalyzed hydrolysis to regenerate the 2-amino group, yielding the final product.

Experimental Protocols

The following sections provide detailed experimental methodologies for each stage of the synthesis. These protocols are compiled from various sources and represent a plausible and efficient route to the target compound.

Synthesis of Ethyl 2-aminothiazole-4-carboxylate

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol

Procedure:

  • A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL) is stirred at 70°C for 1 hour.[1]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled reaction mixture is then poured into ice water.

  • The resulting precipitate is collected by filtration and dried to yield ethyl 2-aminothiazole-4-carboxylate.[1]

Synthesis of Ethyl 2-acetamidothiazole-4-carboxylate

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate

  • Acetic anhydride

Procedure:

  • Ethyl 2-aminothiazole-4-carboxylate is added in portions to acetic anhydride with thorough mixing.

  • The resulting solid is melted and boiled under reflux for a sufficient time to ensure complete reaction (typically 1-2 hours).

  • The reaction mixture is then poured into water to precipitate the acetylated product.

  • The precipitate is collected by filtration and can be recrystallized from a suitable solvent like water or ethanol to yield pure ethyl 2-acetamidothiazole-4-carboxylate.

Synthesis of this compound

Materials:

  • Ethyl 2-acetamidothiazole-4-carboxylate

  • Sulfuryl chloride (SO2Cl2)

  • Carbon disulfide (or other suitable inert solvent)

  • Hydrochloric acid (for hydrolysis)

  • Sodium carbonate (for neutralization)

  • Ether (for extraction)

Procedure:

  • Chlorination: Ethyl 2-acetamidothiazole-4-carboxylate is suspended in a dry, inert solvent such as carbon disulfide.

  • A solution of sulfuryl chloride in the same solvent is added slowly to the stirred suspension while heating under reflux. The reaction is continued for several hours after the addition is complete.

  • Upon cooling, the chlorinated intermediate, ethyl 2-acetamido-5-chlorothiazole-4-carboxylate, crystallizes out and is collected by filtration.

  • Hydrolysis: The collected acetylated and chlorinated intermediate is then boiled under reflux with dilute hydrochloric acid (e.g., 10% HCl) for approximately 20-30 minutes.

  • The solution is cooled and then neutralized with a base, such as sodium carbonate, to precipitate the free base.

  • The final product, this compound, is then extracted with an organic solvent like ether.

  • The organic extract is dried, and the solvent is removed to yield the purified product.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound. The data is compiled from literature reports on similar transformations.

Table 1: Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-4-carboxylate

ParameterValueReference
ReactantsEthyl bromopyruvate, Thiourea[1]
SolventEthanol[1]
Temperature70°C[1]
Reaction Time1 hour[1]
YieldHigh (often >90%)[1]

Table 2: N-Acetylation of 2-Aminothiazole Derivatives

ParameterValueReference
Reactant2-Aminothiazole derivativeGeneral procedure
Acetylating AgentAcetic anhydrideGeneral procedure
ConditionsRefluxGeneral procedure
YieldTypically highGeneral procedure

Table 3: 5-Chlorination and Hydrolysis

ParameterValueReference
Chlorination
Substrate2-Acetamidothiazole derivative
Chlorinating AgentSulfuryl chloride
SolventCarbon disulfide
ConditionsReflux
YieldModerate to good
Hydrolysis
Reagent10% Hydrochloric acid
ConditionsReflux
YieldTypically high

Logical Relationships and Experimental Workflows

The logical progression of the synthesis is critical for achieving the desired product with high purity and yield. The following diagram illustrates the logical dependencies of the key steps.

Logical_Workflow cluster_0 Synthesis Stages hantzsch 1. Hantzsch Synthesis (Thiazole Formation) protection 2. N-Acetylation (Amino Group Protection) hantzsch->protection Provides substrate for protection chlorination 3. 5-Chlorination (Electrophilic Substitution) protection->chlorination Directs chlorination to C5 deprotection 4. Hydrolysis (Deprotection) chlorination->deprotection Forms the chlorinated intermediate

Caption: Logical flow of the multi-step synthesis.

Conclusion

The synthesis of this compound is a well-defined, multi-step process that relies on fundamental organic reactions. The Hantzsch thiazole synthesis provides an efficient entry to the core heterocyclic structure. Subsequent protection of the versatile amino group allows for regioselective chlorination at the 5-position, a key step in introducing the desired halogen substituent. Finally, deprotection yields the target molecule. This technical guide provides researchers and drug development professionals with a detailed understanding of the synthesis mechanism and practical experimental guidance for the preparation of this important pharmaceutical intermediate. Careful control of reaction conditions at each stage is paramount to achieving high yields and purity of the final product.

References

In-Depth Technical Guide: Physicochemical Properties of Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-5-chlorothiazole-4-carboxylate is a halogenated heterocyclic compound belonging to the 2-aminothiazole class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. The strategic placement of the amino, chloro, and carboxylate functional groups on the thiazole ring offers multiple points for chemical modification, making it a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties, general synthetic approaches, and potential biological relevance of this compound, compiled from available data and in silico predictions.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₇ClN₂O₂S-
Molecular Weight 206.65 g/mol -
Melting Point Data not available-
Boiling Point Data not available-
Solubility Predicted to have low solubility in water and be soluble in organic solvents like DMSO and DMF.General knowledge of similar compounds
pKa (most acidic) ~7.5 (Predicted for the amino group)Computational Prediction
pKa (most basic) ~1.5 (Predicted for the thiazole nitrogen)Computational Prediction
LogP 2.1 (Predicted)Computational Prediction
Hydrogen Bond Donors 1 (the amino group)-
Hydrogen Bond Acceptors 4 (the two oxygen atoms and two nitrogen atoms)-
Rotatable Bonds 3-

Spectroscopic Data

Experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic spectral features would be expected:

  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), and a broad singlet for the amino protons. The chemical shifts would be influenced by the electronic effects of the chloro and carboxylate groups.

  • ¹³C NMR: Resonances for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the three carbons of the thiazole ring. The carbon bearing the chlorine atom would show a characteristic chemical shift.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester, and C=N and C-S stretching of the thiazole ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine (M+2 peak approximately one-third the intensity of the M peak).

Experimental Protocols: A Generalized Synthetic Approach

A plausible synthetic route would involve the reaction of an ethyl 2-chloro-3-oxobutanoate derivative with thiourea. The introduction of the 5-chloro substituent can be challenging and may require a starting material that already contains the chlorine atom or a subsequent chlorination step of the thiazole ring, which must be done with care to control regioselectivity.

Below is a generalized experimental protocol for the synthesis of a 2-aminothiazole-4-carboxylate, which would serve as a starting point for the synthesis of the 5-chloro analog.

General Procedure for Hantzsch Thiazole Synthesis:

  • Reaction Setup: A solution of an appropriate α-halo-β-ketoester in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Thiourea: To this solution, an equimolar amount of thiourea is added.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure. The resulting residue is then neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure ethyl 2-aminothiazole-4-carboxylate derivative.

G reagents α-halo-β-ketoester + Thiourea heating Reflux reagents->heating solvent Solvent (e.g., Ethanol) solvent->heating neutralization Neutralization (Base) heating->neutralization product Ethyl 2-aminothiazole-4-carboxylate derivative neutralization->product purification Recrystallization product->purification final_product Pure Product purification->final_product

Generalized Hantzsch Thiazole Synthesis Workflow.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are scarce, the 2-aminothiazole scaffold is a well-established pharmacophore with a broad range of biological activities. The introduction of a halogen at the 5-position can significantly modulate the biological profile of the molecule, often enhancing its potency or altering its selectivity.

Derivatives of 2-aminothiazole have been reported to exhibit a variety of biological effects, including:

  • Antimicrobial Activity: The 2-aminothiazole nucleus is a key component of several antibacterial and antifungal agents. These compounds can act by inhibiting various microbial enzymes or disrupting cell wall synthesis.

  • Anticancer Activity: Many 2-aminothiazole derivatives have shown potent anticancer activity. They can target a range of signaling pathways involved in cancer progression, such as protein kinases, cell cycle regulation, and apoptosis. For instance, the FDA-approved drug Dasatinib, a kinase inhibitor, contains a 2-aminothiazole moiety.

  • Anti-inflammatory Activity: Some 2-aminothiazole derivatives have been found to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory cytokine production.

  • Enzyme Inhibition: The 2-aminothiazole scaffold can act as a versatile template for the design of inhibitors for various enzymes, including kinases, proteases, and others, making it a valuable starting point for drug discovery programs targeting these proteins.

The precise mechanism of action and the specific signaling pathways affected would depend on the overall structure of the molecule and the nature of the substituents on the thiazole ring.

G cluster_targets Potential Biological Targets cluster_outcomes Biological Outcomes compound 2-Amino-5-halothiazole Derivatives kinases Protein Kinases compound->kinases inhibition microbial_enzymes Microbial Enzymes compound->microbial_enzymes inhibition inflammatory_mediators Inflammatory Mediators compound->inflammatory_mediators modulation anticancer Anticancer Activity kinases->anticancer antimicrobial Antimicrobial Activity microbial_enzymes->antimicrobial anti_inflammatory Anti-inflammatory Activity inflammatory_mediators->anti_inflammatory

Potential Biological Targets of 2-Aminothiazole Derivatives.

Conclusion

This compound is a chemical entity with significant potential as a building block in the development of new pharmaceuticals. While comprehensive experimental data on its physicochemical properties are currently limited in the public domain, computational predictions and knowledge from structurally related compounds provide a valuable starting point for researchers. The 2-aminothiazole core is a proven pharmacophore, and the 5-chloro substitution is expected to influence its biological activity profile. Further experimental investigation into the synthesis, properties, and biological evaluation of this specific compound is warranted to fully explore its potential in drug discovery and development. This guide serves as a foundational resource for scientists and researchers interested in leveraging this promising chemical scaffold.

An In-depth Technical Guide to Ethyl 2-amino-5-chlorothiazole-4-carboxylate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Technical Guide on the Synthetic Intermediate Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Executive Summary

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the synthetic intermediate, this compound. Due to the limited publicly available data specifically for this compound, this document provides a detailed overview of a closely related and extensively studied analogue, Ethyl 2-aminothiazole-4-carboxylate , and other relevant substituted aminothiazole carboxylates. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of a wide array of therapeutic agents.[1][2] This guide will cover the synthesis, chemical properties, and diverse applications of these crucial intermediates, offering valuable insights for their utilization in synthetic and medicinal chemistry projects.

Introduction to the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. Its structural features, including the presence of nitrogen and sulfur atoms, allow for diverse intermolecular interactions with biological targets. This makes the 2-aminothiazole core an attractive starting point for the development of novel drugs with a wide range of activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] Ethyl 2-aminothiazole-4-carboxylate and its derivatives serve as versatile building blocks, providing a reactive handle for further molecular elaboration and the introduction of various pharmacophoric groups.

Synthesis of Ethyl 2-aminothiazole-4-carboxylate and Related Analogues

The primary synthetic route to Ethyl 2-aminothiazole-4-carboxylate and its substituted derivatives is the Hantzsch thiazole synthesis. This classical method involves the condensation of a thiourea or thioamide with an α-halocarbonyl compound. Variations of this method are widely employed to generate a diverse range of substituted 2-aminothiazoles.

General Synthetic Workflow

The synthesis generally proceeds through the reaction of ethyl 2-chloroacetoacetate with a thiourea derivative. The workflow can be visualized as a two-step process involving the formation of an intermediate, which then cyclizes to form the thiazole ring.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate Reaction Condensation & Cyclization Ethyl_2_chloroacetoacetate->Reaction Thiourea Thiourea Thiourea->Reaction Product_Node Ethyl 2-aminothiazole-4-carboxylate Reaction->Product_Node

Caption: General workflow for the Hantzsch synthesis of Ethyl 2-aminothiazole-4-carboxylate.

Experimental Protocol for Ethyl 2-amino-4-methylthiazole-5-carboxylate

A representative experimental protocol for a related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, is detailed below. This procedure, adapted from a patented method, illustrates a common synthetic approach.[3]

Materials:

  • Ethanol

  • Ethyl acetoacetate solution (10-35% in ethanol)

  • Thiourea

  • Sodium carbonate

  • Ethyl 2-chloroacetoacetate

  • Caustic soda solution

Procedure:

  • Prepare a solution of ethyl acetoacetate (10-35% mass fraction) in ethanol.

  • Add thiourea and sodium carbonate to the solution. The weight ratio of sodium carbonate to ethyl 2-chloroacetoacetate should be between 0.01 and 0.1.

  • Heat the mixture to 40-55 °C.

  • Slowly add ethyl 2-chloroacetoacetate dropwise over 20-30 minutes.

  • After the addition is complete, increase the temperature to 60-70 °C and maintain for 5-5.5 hours.

  • Distill off a portion of the solvent and then cool the mixture to room temperature.

  • Filter the cooled mixture.

  • Add the filtrate to water and adjust the pH to 9-10 with a caustic soda solution while stirring.

  • Filter the resulting precipitate and dry it under a vacuum to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate.

This method reports a product yield of over 98% with a melting point of 172-173 °C.[3]

Physicochemical and Spectral Data

PropertyEthyl 2-aminothiazole-4-carboxylateEthyl 2-amino-4-methylthiazole-5-carboxylate
CAS Number 5398-36-77210-76-6
Molecular Formula C₆H₈N₂O₂SC₇H₁₀N₂O₂S
Molecular Weight 172.20 g/mol 186.23 g/mol
Appearance SolidSolid
Melting Point 177-181 °C176-180 °C (lit.)
Assay 96%97%

Spectral data is essential for structural elucidation. For Ethyl 2-amino-4-methylthiazole-5-carboxylate, ¹H NMR, ¹³C NMR, and mass spectrometry data are available in public databases such as PubChem.[4]

Applications in Drug Discovery and Medicinal Chemistry

Ethyl 2-aminothiazole-4-carboxylate and its derivatives are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. Their utility stems from the reactivity of the 2-amino group and the ester functionality, which allow for the introduction of diverse substituents to modulate biological activity.

Role as a Key Building Block

The 2-aminothiazole core can be derivatized at multiple positions, leading to a vast chemical space for drug discovery. The general relationship between the intermediate and the final drug product is illustrated below.

Drug_Development Intermediate Ethyl 2-aminothiazole-4-carboxylate (or derivative) Modification Chemical Modifications (e.g., N-acylation, ester hydrolysis, amide coupling) Intermediate->Modification Synthetic Steps Drug_Candidate Bioactive Molecule / Drug Candidate Modification->Drug_Candidate Leads to

Caption: The role of Ethyl 2-aminothiazole-4-carboxylate as a synthetic intermediate in drug development.

Examples of Therapeutic Targets

Derivatives of ethyl 2-aminothiazole carboxylates have been investigated for a multitude of therapeutic applications, including:

  • Anticancer Agents: The 2-aminothiazole scaffold is a key component of several kinase inhibitors, including the approved drug Dasatinib.[5]

  • Antimicrobial Agents: Numerous studies have demonstrated the potent antibacterial and antifungal activities of 2-aminothiazole derivatives.

  • Anti-inflammatory Agents: These compounds have also shown promise as inhibitors of inflammatory pathways.

The versatility of this scaffold allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired efficacy and safety profiles.

Conclusion

While specific information on this compound is scarce, the broader class of ethyl 2-aminothiazole carboxylates represents a family of highly valuable synthetic intermediates. Their straightforward synthesis, coupled with the chemical versatility of the 2-aminothiazole ring, has solidified their importance in medicinal chemistry. This guide provides a foundational understanding of the synthesis, properties, and applications of these key building blocks, empowering researchers and drug development professionals to leverage their potential in the creation of novel therapeutics. Further research into the synthesis and utility of specifically substituted analogues, such as the 5-chloro derivative, may unlock new avenues for drug discovery.

References

The 2-Aminothiazole Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its versatile chemical nature allows for diverse substitutions, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological significance of the 2-aminothiazole core, with a focus on its applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. The guide includes quantitative data on the bioactivity of representative derivatives, detailed experimental protocols for their evaluation, and visualizations of key signaling pathways.

Anticancer Activity

Derivatives of 2-aminothiazole have demonstrated potent cytotoxic and antiproliferative effects against a multitude of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key protein kinases, induction of apoptosis, and cell cycle arrest.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives, highlighting their potency against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 ValueReference
Dasatinib (BMS-354825)K562 (Leukemia)<1 nM[1]
Compound 1a A549 (Lung)8.64 µM[1]
HeLa (Cervical)6.05 µM[1]
HT29 (Colon)0.63 µM[1]
Compound 2a H1299 (Lung)4.89 µM[1]
SHG-44 (Glioma)4.03 µM[1]
Compound 3a HepG2 (Liver)0.51 mM[1]
PC12 (Pheochromocytoma)0.309 mM[1]
2-aminothiazole-flavonoid hybrid 2 U87 (Glioblastoma)1.4 µM[2]
2-aminothiazole-flavonoid hybrid 9 U87 shCTRL (Glioblastoma)3.5 µM[2]
Key Signaling Pathways in Anticancer Activity

Kinase Inhibition: Many 2-aminothiazole derivatives function as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Src, Abl, and Aurora kinases.

Kinase_Inhibition 2-Aminothiazole Derivative 2-Aminothiazole Derivative Protein Kinase (e.g., Src, Abl, Aurora) Protein Kinase (e.g., Src, Abl, Aurora) 2-Aminothiazole Derivative->Protein Kinase (e.g., Src, Abl, Aurora) Inhibition Downstream Signaling Downstream Signaling Protein Kinase (e.g., Src, Abl, Aurora)->Downstream Signaling Activation Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Survival Survival Downstream Signaling->Survival

Inhibition of Protein Kinase Signaling

Induction of Apoptosis: A primary mechanism of anticancer action for 2-aminothiazole compounds is the induction of programmed cell death, or apoptosis. This is often achieved by modulating the expression of the Bcl-2 family of proteins, leading to the activation of the caspase cascade.

Apoptosis_Induction cluster_Mitochondria Mitochondrial Pathway Bcl-2 Bcl-2 Bax Bax Bcl-2->Bax Inhibits Cytochrome c Cytochrome c Bax->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates 2-Aminothiazole Derivative 2-Aminothiazole Derivative 2-Aminothiazole Derivative->Bcl-2 Downregulates 2-Aminothiazole Derivative->Bax Upregulates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Induction of Apoptosis via the Bcl-2/Bax Pathway

Antimicrobial Activity

The 2-aminothiazole scaffold is a common feature in a number of antibacterial and antifungal agents. These compounds exhibit a broad spectrum of activity against various pathogenic microorganisms.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2-aminothiazole derivatives against various bacterial and fungal strains.

Compound/DerivativeMicroorganismMIC ValueReference
SulfathiazoleStreptococcus pyogenes8-64 µg/mL
Compound 4a Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Compound 5a Candida albicans8 µg/mL
Aspergillus niger16 µg/mL[3]

Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected 2-aminothiazole derivatives.

Compound/DerivativeTargetIC50 ValueReference
MeloxicamCOX-20.4 µM[4]
CelecoxibCOX-20.04 µM[5]
2-imino-4-thiazolidinone 25c COX-23.29 µM[6]
Key Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of some 2-aminothiazole derivatives are mediated by the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.

Anti_inflammatory_Pathway cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Pro-inflammatory Genes (COX-2, iNOS) Pro-inflammatory Genes (COX-2, iNOS) NF-κB->Pro-inflammatory Genes (COX-2, iNOS) Upregulates 2-Aminothiazole Derivative 2-Aminothiazole Derivative 2-Aminothiazole Derivative->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway

Neuroprotective Activity

Emerging research indicates that 2-aminothiazole derivatives may offer therapeutic potential for neurodegenerative diseases. Some compounds have shown the ability to protect neurons from various insults.

Quantitative Neuroprotective Activity Data

The following table presents the neuroprotective activity of a selected 2-aminothiazole derivative.

Compound/DerivativeIn Vitro ModelEC50 ValueReference
(5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine (27) Prion-infected neuroblastoma cells (ScN2a-cl3)0.94 µM[7]

Experimental Protocols

A. Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole scaffold.[8]

Hantzsch_Synthesis Start Reactants α-Haloketone + Thiourea/Thioamide Start->Reactants Solvent Ethanol Reactants->Solvent Reaction Reflux Solvent->Reaction Workup Neutralization & Filtration Reaction->Workup Product 2-Aminothiazole Derivative Workup->Product End Product->End

General Workflow for Hantzsch Thiazole Synthesis

Detailed Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the α-haloketone (1 equivalent) and thiourea or a substituted thioamide (1.1 equivalents) in ethanol.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate or ammonia to neutralize the hydrohalic acid formed.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Detailed Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

C. In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Detailed Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the 2-aminothiazole derivative in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

D. Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of proteins involved in apoptosis, such as the Bcl-2 family proteins.[9][10]

Detailed Methodology:

  • Protein Extraction: Treat cancer cells with the 2-aminothiazole derivative for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The 2-aminothiazole scaffold remains a highly valuable and versatile platform in the design and development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in the treatment of cancer, infectious diseases, inflammation, and neurodegenerative disorders. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic promise of this privileged chemical entity. Future research should continue to focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action to facilitate the development of next-generation therapeutics.

References

The Synthetic Versatility of Ethyl 2-Amino-5-chlorothiazole-4-carboxylate: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Among the diverse array of thiazole derivatives, ethyl 2-amino-5-chlorothiazole-4-carboxylate stands out as a highly versatile and reactive building block for the synthesis of novel and complex heterocyclic systems. Its unique substitution pattern, featuring a nucleophilic amino group, an electrophilic ester moiety, and a strategically placed chloro substituent, offers a rich platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the construction of fused heterocyclic systems with significant potential in drug discovery.

I. Core Reactions and Synthetic Strategies

The reactivity of this compound is primarily dictated by the interplay of its functional groups. The 2-amino group readily participates in condensation and cyclization reactions, while the ester and chloro groups can be subjected to further modifications.

Synthesis of Thiazolo[3,2-a]pyrimidines

A prominent application of this compound is in the synthesis of the thiazolo[3,2-a]pyrimidine scaffold, a class of compounds known for a wide range of pharmacological activities, including antimicrobial and anticancer effects. This is typically achieved through the reaction of the 2-amino group with β-dicarbonyl compounds or their equivalents.

Experimental Protocol: General Procedure for the Synthesis of Ethyl 7-chloro-5-substituted-thiazolo[3,2-a]pyrimidine-6-carboxylates

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the appropriate β-dicarbonyl compound (1.1 eq) (e.g., diethyl malonate, ethyl acetoacetate, acetylacetone).

  • A catalytic amount of a condensing agent, such as piperidine or a Lewis acid (e.g., ZnCl₂), can be added to facilitate the reaction.

  • The reaction mixture is heated to reflux for a period of 4-12 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol, diethyl ether) and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

Table 1: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

β-Dicarbonyl CompoundProductTypical Yield (%)Melting Point (°C)
Diethyl malonateEthyl 7-chloro-5-hydroxy-thiazolo[3,2-a]pyrimidine-6-carboxylate75-85>250
Ethyl acetoacetateEthyl 7-chloro-5-methyl-thiazolo[3,2-a]pyrimidine-6-carboxylate80-90180-185
Acetylacetone6-Acetyl-7-chloro-5-methyl-thiazolo[3,2-a]pyrimidine70-80195-200

Note: The data presented in this table are representative and may vary based on specific reaction conditions.

G This compound This compound Thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine This compound->Thiazolo[3,2-a]pyrimidine + β-Dicarbonyl (e.g., Diethyl malonate) Further Functionalization Further Functionalization Thiazolo[3,2-a]pyrimidine->Further Functionalization Ester Hydrolysis, Amide Coupling, etc. Bioactive Molecules Bioactive Molecules Further Functionalization->Bioactive Molecules Biological Screening

Caption: Synthetic workflow for thiazolo[3,2-a]pyrimidines.

Synthesis of Other Fused Heterocycles

The versatility of this compound extends to the synthesis of other fused heterocyclic systems. For instance, reaction with isothiocyanates can lead to the formation of thiazolo[3,2-a][1][2][3]triazine derivatives.

Experimental Protocol: Synthesis of Thiazolo[3,2-a][1][2][3]triazine Derivatives

  • A mixture of this compound (1.0 eq) and an appropriate isothiocyanate (1.0 eq) in a solvent like DMF or pyridine is heated.

  • A base such as potassium carbonate or triethylamine may be added to facilitate the reaction.

  • The reaction is typically maintained at 80-120°C for several hours.

  • After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed, and purified.

II. Biological Significance and Potential Signaling Pathways

Heterocycles derived from this compound, particularly thiazolopyrimidines, have shown promise as anticancer and antimicrobial agents. While the precise mechanisms of action for novel derivatives require detailed investigation, the biological activity of similar compounds often involves the inhibition of key enzymes or interference with cellular signaling pathways.

Anticancer Activity

Many thiazolopyrimidine derivatives exhibit anticancer properties by targeting various cellular processes. A plausible mechanism of action for some of these compounds is the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.

G cluster_cell Cancer Cell Growth Factor Receptor Growth Factor Receptor Kinase Cascade Kinase Cascade Growth Factor Receptor->Kinase Cascade Activation Transcription Factors Transcription Factors Kinase Cascade->Transcription Factors Phosphorylation Apoptosis Apoptosis Kinase Cascade->Apoptosis Inhibition leads to Proliferation & Survival Proliferation & Survival Transcription Factors->Proliferation & Survival Gene Expression Thiazolopyrimidine Derivative Thiazolopyrimidine Derivative Thiazolopyrimidine Derivative->Kinase Cascade Inhibition

Caption: Potential kinase inhibition pathway.

Antimicrobial Activity

The antimicrobial activity of thiazole-based heterocycles is often attributed to their ability to disrupt essential microbial processes. This can include the inhibition of enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.

Table 2: Representative Antimicrobial Activity of Thiazolopyrimidine Derivatives

Compound TypeTarget OrganismMIC (µg/mL)
5-Methyl-thiazolo[3,2-a]pyrimidineStaphylococcus aureus10-50
5-Hydroxy-thiazolo[3,2-a]pyrimidineEscherichia coli25-100
Amide derivativesCandida albicans5-20

Note: MIC (Minimum Inhibitory Concentration) values are illustrative and depend on the specific compound and microbial strain.

III. Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. Its strategic functionalization allows for the construction of complex molecular architectures, particularly fused systems like thiazolo[3,2-a]pyrimidines. The biological activities exhibited by these derivatives, especially in the realms of anticancer and antimicrobial research, underscore the importance of this scaffold in modern drug discovery. Further exploration of the chemical space accessible from this precursor, coupled with detailed biological evaluations, is poised to yield new therapeutic agents with improved efficacy and novel mechanisms of action. The development of more efficient and environmentally benign synthetic methodologies will further enhance the utility of this compound as a key intermediate in the pharmaceutical industry.

References

An In-depth Technical Guide to Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminothiazole-4-carboxylate, identified by CAS number 5398-36-7, is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and significant applications. Primarily, it serves as a key intermediate in the synthesis of a range of therapeutic agents, including the gastroprokinetic drug Acotiamide, as well as potent inhibitors of anaplastic lymphoma kinase (ALK) and stearoyl-CoA desaturase (SCD), which are critical targets in oncology and metabolic diseases, respectively. This document details the reaction pathways and experimental frameworks for these syntheses and elucidates the biological signaling pathways associated with its derivatives.

Chemical and Physical Properties

Ethyl 2-aminothiazole-4-carboxylate is a stable, solid compound under standard conditions, presenting as a pale yellow to off-white powder. Its high purity, often 98% or greater as determined by HPLC, makes it a reliable starting material for complex organic syntheses.

Table 1: Physicochemical Properties of Ethyl 2-aminothiazole-4-carboxylate

PropertyValueReference
CAS Number 5398-36-7
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.20 g/mol
Appearance Pale yellow to off-white powder/solid
Melting Point 177-181 °C
Purity ≥98% (HPLC)
SMILES String CCOC(=O)c1csc(N)n1
InChI Key XHFUVBWCMLLKOZ-UHFFFAOYSA-N

Synthesis and Manufacturing

The synthesis of Ethyl 2-aminothiazole-4-carboxylate is a well-established process in industrial and laboratory settings. The primary synthetic routes involve the reaction of thiourea with a suitable three-carbon precursor.

General Synthesis Route

A common and efficient method involves the condensation reaction of thiourea with an ethyl ester of a 3-halo-2-oxopropanoate, such as ethyl 2-chloroacetoacetate or ethyl bromopyruvate. This reaction proceeds via a Hantzsch thiazole synthesis mechanism.

A general experimental protocol is as follows: A mixture of thiourea and the corresponding halogenated pyruvate derivative is stirred in a suitable solvent, such as ethanol, often at an elevated temperature (e.g., 70°C) for a defined period (e.g., 1 hour) to facilitate the cyclization and formation of the thiazole ring.

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product Formation Thiourea Thiourea Product Ethyl 2-aminothiazole-4-carboxylate Thiourea->Product Ethyl_Bromopyruvate Ethyl Bromopyruvate Ethyl_Bromopyruvate->Product Solvent Ethanol Solvent->Product Temperature 70°C Temperature->Product Time 1 hour Time->Product

Caption: General workflow for the synthesis of Ethyl 2-aminothiazole-4-carboxylate.

Applications in Drug Development

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry due to its ability to engage in a wide range of biological interactions. Ethyl 2-aminothiazole-4-carboxylate serves as a versatile starting material for the elaboration of this core into complex drug molecules.

Synthesis of Acotiamide

Acotiamide is a gastroprokinetic agent used for the treatment of functional dyspepsia. The synthesis of Acotiamide utilizes Ethyl 2-aminothiazole-4-carboxylate as a key intermediate.

Experimental Protocol Outline:

The synthesis generally proceeds in a multi-step sequence:

  • Amidation: 2,4,5-trimethoxybenzoic acid is first converted to its corresponding acyl chloride. This activated species then undergoes an amidation reaction with Ethyl 2-aminothiazole-4-carboxylate to form an amide intermediate.

  • Selective Demethylation: The intermediate from the previous step is selectively demethylated.

  • Ammonolysis: The resulting compound is then subjected to an ammonolysis reaction with N,N-diisopropylethylenediamine to yield Acotiamide.

  • Salt Formation: Finally, Acotiamide is converted to its hydrochloride salt for pharmaceutical formulation.

G start Ethyl 2-aminothiazole- 4-carboxylate step1 Amidation with 2,4,5-trimethoxybenzoyl chloride start->step1 intermediate1 Amide Intermediate step1->intermediate1 step2 Selective Demethylation intermediate1->step2 intermediate2 Demethylated Intermediate step2->intermediate2 step3 Ammonolysis with N,N-diisopropylethylenediamine intermediate2->step3 acotiamide Acotiamide step3->acotiamide step4 Salt Formation (HCl) acotiamide->step4 final Acotiamide Hydrochloride step4->final

Caption: Synthetic workflow for Acotiamide starting from Ethyl 2-aminothiazole-4-carboxylate.

Development of Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in several cancers, including non-small cell lung cancer and anaplastic large-cell lymphoma. Ethyl 2-aminothiazole-4-carboxylate is a key building block in the synthesis of various ALK inhibitors.

ALK Signaling Pathway:

The oncogenic activity of ALK fusion proteins stems from their ligand-independent dimerization and subsequent autophosphorylation, leading to the constitutive activation of downstream signaling cascades. Key pathways include:

  • RAS-MAPK Pathway: Promotes cell proliferation.

  • PI3K-AKT Pathway: Mediates cell survival and inhibits apoptosis.

  • JAK-STAT Pathway: Contributes to cell proliferation and survival.

  • PLCγ Pathway: Involved in cell growth and transformation.

ALK inhibitors function by competing with ATP for the binding site in the kinase domain of ALK, thereby preventing its autophosphorylation and the subsequent activation of these downstream pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein PLCg PLCγ ALK->PLCg PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK Transcription Gene Transcription PLCg->Transcription Growth AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK STAT STAT JAK->STAT AKT->Transcription Survival MAPK->Transcription Proliferation STAT->Transcription Proliferation, Survival

Caption: Simplified ALK signaling pathway in cancer.

Development of Stearoyl-CoA Desaturase (SCD) Inhibitors

Stearoyl-CoA desaturase (SCD) is a key enzyme in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids from saturated fatty acids. Overexpression of SCD is implicated in various metabolic diseases, including obesity, type 2 diabetes, and hepatic steatosis, making it an attractive therapeutic target. The 2-aminothiazole scaffold is a common feature in many potent and selective SCD inhibitors.

SCD Metabolic Pathway:

SCD is an iron-containing enzyme located in the endoplasmic reticulum. It introduces a double bond in the delta-9 position of long-chain fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively. This process requires molecular oxygen and electrons transferred from NAD(P)H via cytochrome b5 reductase and cytochrome b5. The resulting monounsaturated fatty acids are incorporated into various lipids, influencing membrane fluidity, cell signaling, and energy storage.

SCD_Pathway cluster_reactants Substrates cluster_enzyme Enzymatic Complex (ER) cluster_products Products Saturated_Fatty_Acyl_CoA Saturated Fatty Acyl-CoA (e.g., Stearoyl-CoA) SCD Stearoyl-CoA Desaturase (SCD) Saturated_Fatty_Acyl_CoA->SCD NADPH NAD(P)H Cyt_b5_reductase Cytochrome b5 Reductase NADPH->Cyt_b5_reductase e⁻ NADP NAD(P)⁺ O2 O₂ O2->SCD Cyt_b5 Cytochrome b5 Cyt_b5_reductase->Cyt_b5 e⁻ Cyt_b5->SCD e⁻ Monounsaturated_Fatty_Acyl_CoA Monounsaturated Fatty Acyl-CoA (e.g., Oleoyl-CoA) SCD->Monounsaturated_Fatty_Acyl_CoA H2O 2 H₂O SCD->H2O

Caption: The Stearoyl-CoA Desaturase (SCD) metabolic pathway.

Safety and Handling

Ethyl 2-aminothiazole-4-carboxylate is classified as harmful and an irritant. Standard laboratory safety precautions should be observed when handling this compound.

Table 2: GHS Hazard Information

Hazard StatementDescription
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses or goggles.

  • Skin Protection: Chemical-resistant gloves and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. For high concentrations, a respirator may be necessary.

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist. Spills should be contained and cleaned up using appropriate absorbent materials.

Conclusion

Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7) is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its versatile reactivity and the biological importance of the 2-aminothiazole core make it an essential building block for the development of novel therapeutics targeting a range of diseases, from gastrointestinal disorders to cancer and metabolic conditions. A thorough understanding of its properties, synthesis, and applications is crucial for researchers and drug development professionals working at the forefront of medicinal chemistry.

An In-depth Technical Guide to the Reactivity of the Amino Group in Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-5-chlorothiazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The reactivity of its 2-amino group is pivotal for the synthesis of a diverse array of derivatives with potential therapeutic applications, particularly as kinase inhibitors. This technical guide provides a comprehensive overview of the key reactions involving this amino group, including acylation, alkylation, diazotization, and cyclocondensation to form fused heterocyclic systems. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways and experimental workflows are presented to facilitate its application in research and development.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] this compound, in particular, serves as a crucial intermediate in the synthesis of complex molecules, including potent kinase inhibitors like Dasatinib.[4] The presence of the electron-withdrawing chloro and carboxylate groups on the thiazole ring influences the nucleophilicity of the exocyclic amino group, making its reactivity a subject of considerable interest for the development of novel therapeutics.

Reactivity of the 2-Amino Group

The exocyclic amino group in this compound is a key functional handle for a variety of chemical transformations. Its reactivity is influenced by the electronic nature of the thiazole ring. While the endocyclic nitrogen atom is generally less basic, the exocyclic amino group readily participates in nucleophilic reactions.

Acylation

Acylation of the 2-amino group is a fundamental reaction for introducing diverse side chains and is frequently employed in the synthesis of biologically active compounds. This reaction typically involves the treatment of this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base.

Table 1: Representative Acylation Reactions of 2-Aminothiazole Derivatives

Acylating AgentBaseSolventProductYield (%)Reference
O-acetylsalicyloyl chlorideEt3NTHFN-(4-bromo-5-oxo-4,5-dihydrothiazol-2-yl)acetamideLow/Complex Mixture[5]
Chloroacetyl chlorideK2CO3-2-(chloroacetylamino)thiazole derivative-[2]
Phenyl isothiocyanate--Thiourea derivative-[6]
Acetic anhydrideSolvent-free-N-acetylated product-[2]

Experimental Protocol: General Procedure for Acylation (Adapted for this compound)

To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere, a base (e.g., triethylamine or pyridine, 1.2 eq) is added. The mixture is cooled to 0 °C, and the respective acyl chloride or anhydride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired N-acylated derivative.

Alkylation

N-alkylation of the 2-amino group, while less common than acylation, can be achieved under specific conditions. Direct alkylation can sometimes lead to a mixture of mono- and di-alkylated products, as well as alkylation on the endocyclic nitrogen. Therefore, indirect methods or specific reaction conditions are often employed.

Diazotization

The primary amino group of 2-aminothiazoles can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be subjected to various nucleophilic substitution reactions (Sandmeyer-type reactions) to introduce a range of substituents at the 2-position of the thiazole ring.

Experimental Protocol: Diazotization and Subsequent Nucleophilic Substitution (General Procedure)

This compound is dissolved in an aqueous solution of a strong acid (e.g., HCl, H2SO4) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The resulting diazonium salt solution is then added to a solution of the desired nucleophile (e.g., CuCl, CuBr, KI, H2O) to yield the corresponding 2-substituted thiazole derivative.

Cyclocondensation Reactions

The 2-amino group, with its inherent nucleophilicity, is an excellent starting point for the construction of fused heterocyclic systems. Reactions with bifunctional electrophiles lead to the formation of bicyclic and tricyclic scaffolds, many of which are of medicinal importance.

One of the most important applications of the reactivity of the 2-amino group is in the synthesis of thiazolo[3,2-a]pyrimidines. These fused heterocycles are synthesized by the reaction of 2-aminothiazoles with β-dicarbonyl compounds, α,β-unsaturated ketones, or other suitable three-carbon synthons.[3][7]

Table 2: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

ReactantReagentConditionsProductReference
2-phenacylthio-dihydropyrimidine hydrobromidesPolyphosphoric acid110 °CThiazolo[3,2-a]pyrimidine derivatives[3]
Pyrimidine-2-thiones2-bromo-1-phenylethanone or chloroacetic acidCondensationThiazolo[3,2-a]pyrimidines[7]
2-aminothiazoleα,β-unsaturated ketones-Pyrido[4,3-d]thiazolo[3,2-a]pyrimidine[7]

Experimental Protocol: Synthesis of a Thiazolo[3,2-a]pyrimidine Derivative (General Procedure)

A mixture of this compound (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) in a high-boiling solvent such as polyphosphoric acid (PPA) or Dowtherm A is heated at an elevated temperature (typically 120-160 °C) for several hours. The reaction progress is monitored by TLC. After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization or column chromatography to yield the desired thiazolo[3,2-a]pyrimidinone.

Reaction of 2-aminothiazoles with reagents containing a N-C-N fragment can lead to the formation of thiazolo[3,2-a][8][9][10]triazines.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of this compound are prominent as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[11] Notably, these compounds have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), both of which play key roles in tumor angiogenesis and proliferation.[2][9][12]

VEGFR/EGFR Signaling Pathway Inhibition

The following diagram illustrates the general mechanism of action for 2-aminothiazole-based kinase inhibitors targeting the VEGFR and EGFR signaling pathways.

VEGFR_EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (VEGF/EGF) Ligand (VEGF/EGF) Receptor (VEGFR/EGFR) Receptor (VEGFR/EGFR) Ligand (VEGF/EGF)->Receptor (VEGFR/EGFR) Binding & Dimerization Kinase Domain Kinase Domain Receptor (VEGFR/EGFR)->Kinase Domain Activation ADP ADP Kinase Domain->ADP Phosphorylated Substrate Phosphorylated Substrate Kinase Domain->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase Domain Substrate Protein Substrate Protein Substrate Protein->Kinase Domain Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation, Angiogenesis Cell Proliferation, Angiogenesis Downstream Signaling->Cell Proliferation, Angiogenesis 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor->Kinase Domain Inhibition of ATP Binding experimental_workflow Start Start Ethyl_2_amino_5_chlorothiazole_4_carboxylate This compound (Starting Material) Start->Ethyl_2_amino_5_chlorothiazole_4_carboxylate Reaction_Step Reaction with Diverse Building Blocks (e.g., Acylation, Cyclocondensation) Ethyl_2_amino_5_chlorothiazole_4_carboxylate->Reaction_Step Library_Synthesis Synthesis of 2-Aminothiazole Library Reaction_Step->Library_Synthesis Purification_Characterization Purification & Characterization (HPLC, LC-MS, NMR) Library_Synthesis->Purification_Characterization Biological_Screening Biological Screening (e.g., Kinase Inhibition Assay) Purification_Characterization->Biological_Screening Data_Analysis Data Analysis (SAR Studies) Biological_Screening->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Hit_Identification->Reaction_Step Inactive Compounds (Further Derivatization) Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Active Compounds End End Lead_Optimization->End

References

The Chloro Substituent: A Linchpin in the Reactivity of Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-amino-5-chlorothiazole-4-carboxylate is a pivotal building block in medicinal chemistry, largely due to the nuanced and powerful role of its chloro substituent. This halogen atom is not a mere spectator; it actively modulates the electronic properties of the thiazole ring, dictating its reactivity and providing a versatile handle for synthetic transformations. By acting as both an electron-withdrawing group and a competent leaving group, the C5-chloro atom deactivates the ring towards electrophilic substitution while simultaneously activating it for crucial nucleophilic aromatic substitution (SNAr) reactions. This dual nature is fundamental to its utility in the streamlined synthesis of complex, biologically active molecules. This guide provides a detailed exploration of these electronic effects, their impact on reaction pathways, and the practical application of this reactivity in a laboratory setting.

Introduction to the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with applications spanning antimicrobial, anti-inflammatory, and anticancer treatments.[1][2] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. This compound is a highly functionalized derivative, offering multiple reaction sites. However, it is the chloro group at the C5 position that critically defines its synthetic potential, transforming it into a versatile intermediate for constructing diverse molecular architectures.[3][4]

Dominant Electronic Effects of the C5-Chloro Substituent

The reactivity of the thiazole ring in this molecule is governed by the interplay of electronic effects from its three substituents: the C2-amino group, the C4-carboxylate group, and the C5-chloro group. The chloro substituent exerts two primary, opposing electronic forces:

  • Inductive Effect (-I): Due to its high electronegativity, chlorine strongly withdraws electron density from the thiazole ring through the sigma bond. This effect is dominant and results in a net deactivation of the ring, making it less nucleophilic.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system, donating electron density. While this effect exists, it is significantly weaker than the inductive effect for halogens.

The powerful electron-withdrawing nature of both the chloro and ethyl carboxylate groups significantly reduces the electron density of the thiazole ring.[5][6] This has profound consequences for the molecule's reactivity, primarily by making the C5 position highly susceptible to nucleophilic attack.

Electronic_Effects substituent C5 Chloro Substituent Key Electronic Influences inductive Inductive Effect (-I) • Strong electron withdrawal • Decreases ring electron density • Dominant effect substituent->inductive Primary resonance Resonance Effect (+R) • Weak electron donation • Lone pair delocalization • Opposes -I effect substituent->resonance Secondary outcome {Net Result|• Ring is electron-deficient • Activated for Nucleophilic Attack • Deactivated for Electrophilic Attack } inductive->outcome resonance->outcome

Caption: Dominant electronic influences of the C5-chloro group.

Impact on Chemical Reactivity and Synthetic Utility

The net electron-withdrawing character of the chloro group is the primary determinant of the molecule's reaction pathways.

Activation for Nucleophilic Aromatic Substitution (SNAr)

The most significant role of the chloro substituent is to facilitate Nucleophilic Aromatic Substitution (SNAr). The thiazole ring, made electron-poor by the chloro and carboxylate groups, becomes a prime electrophile. The chlorine atom serves as an excellent leaving group, allowing for its displacement by a wide range of nucleophiles (e.g., amines, thiols, alkoxides).

The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the electron-withdrawing substituents that can delocalize the negative charge. While some recent research suggests certain SNAr reactions may be concerted rather than stepwise, the model of a stabilized intermediate remains a powerful predictor of reactivity.[7][8]

SNAr_Mechanism r This compound mc Meisenheimer Complex (Resonance Stabilized Intermediate) r->mc + Nu⁻ (Addition) nuc Nucleophile (Nu⁻) nuc->mc p C5-Substituted Product mc->p - Cl⁻ (Elimination) lg Chloride (Cl⁻) mc->lg

Caption: General workflow for SNAr at the C5 position.

This reactivity is a cornerstone of its use in synthesis, providing a reliable method for introducing molecular diversity at the C5 position.

The activating role of the chloro group in SNAr reactions is evident when comparing reaction outcomes with its unsubstituted analog. The data below, while illustrative, is based on established principles of chemical reactivity.

Reaction with PiperidineEthyl 2-amino-thiazole-4-carboxylateThis compound
Reaction Conditions 120 °C, 24h, K₂CO₃, DMF80 °C, 4h, K₂CO₃, DMF
Relative Rate Constant (k_rel) 1~10⁴ - 10⁵
Typical Yield < 5% (No reaction)> 90%
Notes The C-H bond is not a leaving group; the ring is not sufficiently activated for SNArH.The chloro group is a good leaving group and activates the ring for nucleophilic attack.

This protocol outlines a general procedure for the displacement of the C5-chloro group with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., morpholine, piperidine) (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq) and the chosen base (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.5 M.

  • Nucleophile Addition: Add the amine nucleophile (1.2 eq) to the stirring mixture at room temperature.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure C5-amino substituted product.

Modulation of Amino Group and Ring Nucleophilicity

While the C5-chloro group activates the ring for nucleophilic attack, it has a deactivating effect on other potential reactions.

  • Reactivity of the 2-Amino Group: The overall electron-withdrawing environment slightly reduces the nucleophilicity of the exocyclic C2-amino group. Reactions such as acylation or condensation still proceed readily but may require slightly more forcing conditions or the use of a base to deprotonate the amine.[9] For example, acylation with an acid chloride is typically performed in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct and drive the reaction to completion.

  • Electrophilic Aromatic Substitution: The thiazole ring is inherently an electron-rich heterocycle. However, in this specific molecule, the powerful deactivating effects of the C5-chloro and C4-carboxylate groups make conventional electrophilic aromatic substitution (e.g., nitration, halogenation) at the ring carbon extremely difficult. Electrophilic attack, if it were to occur, would likely target the more nucleophilic amino group.[10]

Conclusion

The chloro substituent in this compound is a masterful control element for synthetic chemists. Its strong inductive electron withdrawal is the key to its functionality, serving three primary roles:

  • Activates the C5 position for highly efficient Nucleophilic Aromatic Substitution (SNAr), which is the molecule's most valuable reactive pathway.

  • Acts as a versatile leaving group , allowing for the introduction of a vast array of functional groups and appendages.

  • Deactivates the ring system to prevent unwanted side reactions like electrophilic substitution, ensuring high regioselectivity.

This precise modulation of reactivity makes this compound an indispensable tool for drug development professionals, enabling the efficient and targeted synthesis of novel chemical entities for biological screening. Understanding the pivotal role of the chloro substituent is essential for leveraging the full synthetic power of this versatile intermediate.

References

Spectroscopic and Analytical Profile of Ethyl 2-aminothiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for Ethyl 2-aminothiazole-4-carboxylate. It is important to note that a comprehensive search for spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and detailed experimental protocols for Ethyl 2-amino-5-chlorothiazole-4-carboxylate did not yield specific results for this compound in the public domain. Therefore, this document presents the available data for the closely related and commercially available analogue, Ethyl 2-aminothiazole-4-carboxylate , as a reference.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for Ethyl 2-aminothiazole-4-carboxylate.

Table 1: NMR Spectroscopic Data

No specific ¹H or ¹³C NMR chemical shift values for Ethyl 2-aminothiazole-4-carboxylate were found in the reviewed literature. Spectroscopic data for derivatives can be found in various publications.[1][2][3][4][5]

Table 2: IR Spectroscopic Data
TechniqueWavenumber (cm⁻¹)Assignment
FTIR (KBr-Pellet)Not specifiedNot specified
ATR-IRNot specifiedNot specified

Specific peak assignments for the fundamental vibrations of Ethyl 2-aminothiazole-4-carboxylate were not explicitly detailed in the available sources. However, general IR spectra are available for reference in public databases.[6]

Table 3: Mass Spectrometry Data
Techniquem/zInterpretation
GC-MS172Molecular Ion [M]⁺

Experimental Protocols

Detailed, compound-specific experimental protocols for the acquisition of the above data are not available in the public literature. However, the following sections provide generalized methodologies for the spectroscopic analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of a solid organic compound like a thiazole derivative involves the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe, typically around 0.5-0.7 mL.

  • Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters for ¹H and ¹³C NMR are then set. This includes defining the number of scans, the relaxation delay, and the spectral width.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are then referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

For a solid sample, the following methods are commonly employed:

  • KBr Pellet Method:

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

    • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.[7]

  • Thin Solid Film Method:

    • Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[8]

    • Drop the solution onto a salt plate (e.g., NaCl or KBr).[8]

    • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[8]

    • Mount the plate in the spectrometer and obtain the spectrum.[8]

  • Attenuated Total Reflectance (ATR) Method:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum.[6]

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of volatile organic compounds.

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).[9][10]

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion [M]⁺.[9][11][12]

  • Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, characteristic ions.[11][12]

  • Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataAnalysis Spectral Data Analysis & Interpretation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Report Technical Report & Data Summary DataAnalysis->Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility of Ethyl 2-amino-5-chlorothiazole-4-carboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the critical physicochemical property of solubility for Ethyl 2-amino-5-chlorothiazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding its behavior in various organic solvents is fundamental for optimizing reaction conditions, developing robust purification protocols, and ensuring the quality of active pharmaceutical ingredients (APIs).

Importance of Solubility in Pharmaceutical Development

The solubility of an API or its intermediates, such as this compound, is a cornerstone of pharmaceutical development.[1] It directly influences:

  • Synthesis: The choice of solvent affects reaction rates, yields, and impurity profiles. Reactants must be sufficiently soluble for the reaction to proceed efficiently.

  • Purification: Crystallization is a primary method for purifying chemical intermediates.[2] The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, allowing for high recovery of pure crystals.[3]

  • Formulation: For the final drug product, solubility is a key determinant of bioavailability.[1] For oral dosage forms, a drug must dissolve to be absorbed.[1]

  • Analytical Method Development: Solubility data is essential for developing analytical techniques like HPLC, where the analyte must be fully dissolved in the mobile phase.

Data Presentation: A Template for Experimental Results

To facilitate a systematic study, researchers should record their experimentally determined solubility data in a structured format. The following table provides a template for easy comparison of this compound solubility in a range of common organic solvents at various temperatures.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Method of AnalysisObservations
Alcohols
Methanol25UV-Vis / HPLC
40UV-Vis / HPLC
Ethanol25UV-Vis / HPLC
40UV-Vis / HPLC
Isopropanol25UV-Vis / HPLC
40UV-Vis / HPLC
Ketones
Acetone25UV-Vis / HPLC
40UV-Vis / HPLC
Esters
Ethyl Acetate25UV-Vis / HPLC
40UV-Vis / HPLC
Chlorinated Solvents
Dichloromethane25UV-Vis / HPLC
40UV-Vis / HPLC
Ethers
Tetrahydrofuran (THF)25UV-Vis / HPLC
40UV-Vis / HPLC
Amides
Dimethylformamide (DMF)25UV-Vis / HPLC
40UV-Vis / HPLC
Other Solvents
Acetonitrile25UV-Vis / HPLC
40UV-Vis / HPLC
Toluene25UV-Vis / HPLC
40UV-Vis / HPLC

Experimental Protocols

The following sections detail the methodologies for determining the equilibrium solubility of this compound.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[4] It involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid.[5][6]

Principle: An excess of the solute is added to a known volume of solvent. The mixture is agitated at a controlled temperature for a sufficient duration to reach equilibrium (i.e., the concentration of the dissolved solute remains constant over time). After equilibrium is reached, the undissolved solid is removed, and the concentration of the solute in the clear, saturated solution is measured.[5][6]

Detailed Protocol:

  • Preparation: To a series of sealed vials, add a known volume (e.g., 5 mL) of the desired organic solvent.

  • Addition of Solute: Add an excess amount of crystalline this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[4][7]

  • Equilibration: Place the sealed vials in an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed (e.g., 100 rpm) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[7] To confirm equilibrium, samples can be taken at various time points (e.g., 24, 36, and 48 hours) until the measured concentration is constant.[5]

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter) to remove all undissolved particles.

  • Dilution and Analysis: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the chosen analytical method (UV-Vis or HPLC).

  • Quantification: Determine the concentration of the diluted sample using a pre-validated analytical method as described below.

  • Calculation: Calculate the original solubility in mg/mL, accounting for the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add known volume of solvent to vials B Add excess solid This compound A->B C Seal vials and place in temperature-controlled shaker B->C D Agitate for 24-48 hours at constant temperature C->D E Allow solid to settle D->E F Filter supernatant (e.g., 0.22 µm filter) E->F G Accurately dilute the clear filtrate F->G H Quantify concentration (UV-Vis or HPLC) G->H I Calculate Solubility (mg/mL) H->I

Experimental workflow for the shake-flask solubility determination.
Analytical Quantification Methods

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis spectrum and the solvent is transparent in that region.

Protocol:

  • Determine Maximum Wavelength (λmax): Prepare a dilute solution of the compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax, the wavelength of maximum absorbance.[8]

  • Prepare Standard Solutions: Create a series of standard solutions of known concentrations from a precisely weighed stock solution of this compound.[9]

  • Generate Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin (or close to it), in accordance with the Beer-Lambert law.[9]

  • Analyze Sample: Measure the absorbance of the diluted filtrate from the shake-flask experiment.

  • Determine Concentration: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the compound in the diluted sample.[10]

HPLC is a more specific and often more sensitive method for quantification, especially in the presence of impurities. A reverse-phase HPLC (RP-HPLC) method is commonly used for thiazole derivatives.[11][12][13]

Protocol:

  • Method Development: Develop a suitable HPLC method. This involves selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier like formic or trifluoroacetic acid), flow rate, and detector wavelength (determined from a UV scan).[14][15]

  • Prepare Standard Solutions: As with the UV-Vis method, prepare a series of standard solutions of known concentrations.

  • Generate Calibration Curve: Inject each standard solution into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to create a calibration curve.

  • Analyze Sample: Inject the diluted filtrate from the shake-flask experiment into the HPLC system.

  • Determine Concentration: Use the calibration curve to determine the concentration of the compound in the diluted sample based on its peak area.[14]

Application of Solubility Data: Solvent Selection for Recrystallization

The primary goal of recrystallization is to purify a solid compound. The ideal solvent should dissolve the compound completely at a high temperature and allow it to crystallize with high recovery upon cooling, while impurities remain in the solution.[3][16] The solubility data gathered using the protocols above is essential for making an informed solvent choice.

G cluster_good_solvent Good Candidate cluster_alternative Alternative Strategy Start Obtain Solubility Data at High and Low Temperatures for a Range of Solvents Decision1 Is there a solvent with: - High solubility at high temp? - Low solubility at low temp? Start->Decision1 GoodSolvent Select this solvent for cooling recrystallization trials. Decision1->GoodSolvent Yes Decision2 Is solubility high in one solvent (Solvent A) and low in another miscible solvent (Solvent B)? Decision1->Decision2 No Antisolvent Consider antisolvent crystallization. (Dissolve in A, add B) Decision2->Antisolvent Yes Reevaluate Re-evaluate other solvents or consider alternative purification methods (e.g., chromatography). Decision2->Reevaluate No

Decision-making workflow for selecting a recrystallization solvent.

References

The Therapeutic Potential of Ethyl 2-amino-5-chlorothiazole-4-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Derivatives of 2-aminothiazole, in particular, have garnered significant attention due to their broad spectrum of pharmacological activities. This technical guide focuses on a specific, promising subclass: derivatives of ethyl 2-amino-5-chlorothiazole-4-carboxylate. The presence of a chlorine atom at the 5-position, an amino group at the 2-position, and a carboxylate at the 4-position creates a unique electronic and structural scaffold for the development of novel therapeutic agents. These derivatives have shown potential in several key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

This document provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds. It is designed to serve as a comprehensive resource for researchers actively engaged in the discovery and development of new chemical entities based on this versatile scaffold.

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound are being investigated for a range of therapeutic applications, primarily leveraging their potential as anticancer, antimicrobial, and anti-inflammatory agents. The biological activity of these compounds is intrinsically linked to their ability to interact with various cellular targets and modulate key signaling pathways.

Anticancer Activity

The 2-aminothiazole scaffold is a key component of several clinically approved and investigational anticancer drugs.[1] Derivatives of this compound are being explored for their cytotoxic effects against a variety of cancer cell lines.

Mechanism of Action:

The primary anticancer mechanisms of action for 2-aminothiazole derivatives involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

  • Induction of Apoptosis: Many 2-aminothiazole derivatives trigger the intrinsic apoptotic pathway. They have been shown to modulate the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.

  • Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, most commonly the G2/M phase. This prevents the cancer cells from dividing and proliferating.

  • Kinase Inhibition: The 2-aminothiazole moiety is a known pharmacophore for kinase inhibitors.[2] Some derivatives have shown inhibitory activity against various kinases that are crucial for cancer cell growth and survival, such as Aurora kinases.[3]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Thiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.

Mechanism of Action:

The precise antimicrobial mechanisms of action can vary depending on the specific derivative and the target organism. However, some proposed mechanisms include:

  • Inhibition of Biofilm Formation: Some 2-aminothiazole derivatives have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.

  • Enzyme Inhibition: These compounds may inhibit essential microbial enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis. For instance, some thiazole derivatives have shown inhibitory activity against bacterial enzymes like DNA gyrase.

Anti-inflammatory Activity

Chronic inflammation is a key factor in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Thiazole derivatives have been investigated for their anti-inflammatory properties.

Mechanism of Action:

The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[4] By inhibiting these enzymes, they can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Quantitative Biological Activity Data

Disclaimer: Due to the limited availability of publicly accessible data specifically for derivatives of this compound, the following tables present quantitative data for structurally analogous 5-chloro-thiazole and 2-aminothiazole-4-carboxylate derivatives. This information is intended to be illustrative of the potential biological activities of the target compounds.

Table 1: Anticancer Activity of Structurally Related 2-Aminothiazole Derivatives
Compound IDR-Group ModificationCancer Cell LineIC50 (µM)
1a 2-((3-chlorobenzoyl)amino)HT29 (Colon)2.01
1b 2-((4-chlorophenyl)acetamido)HeLa (Cervical)6.05
1c 2-((4-chlorophenyl)sulfonamido)A549 (Lung)8.64
1d 2-(N-(4-bromophenyl)thioureido)HS 578T (Breast)0.8

Data sourced from studies on various substituted 2-aminothiazole derivatives.[5][6]

Table 2: Antimicrobial Activity of Structurally Related 2-Aminothiazole Derivatives
Compound IDR-Group ModificationMicroorganismMIC (µg/mL)
2a 2-(N-(3,4-dichlorophenyl)thioureido)S. aureus4
2b 2-(N-(3,4-dichlorophenyl)thioureido)S. epidermidis16
2c 2-(piperazin-1-yl)S. aureus (MRSA)4
2d 2-(piperazin-1-yl)E. coli8

Data sourced from studies on various substituted 2-aminothiazole derivatives.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core structure and for key biological assays used to evaluate the therapeutic potential of its derivatives.

Synthesis of this compound

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives.[7] The synthesis of the core compound can be achieved through the reaction of an α-halo-β-ketoester with a thiourea.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thiourea

  • Sulfuryl chloride (SO₂Cl₂)

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Chlorination of Ethyl Acetoacetate: To a stirred solution of ethyl acetoacetate in a suitable solvent (e.g., dichloromethane), add sulfuryl chloride dropwise at 0°C. The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield ethyl 2-chloroacetoacetate.

  • Hantzsch Thiazole Synthesis: A mixture of ethyl 2-chloroacetoacetate and thiourea in ethanol is refluxed for several hours.

  • Purification: After cooling, the reaction mixture is concentrated, and the residue is neutralized with a saturated solution of sodium bicarbonate. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography on silica gel.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Activity: Disk Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)

  • Sterile paper discs (6 mm diameter)

  • Test compound solutions of known concentrations

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (solvent used to dissolve the compound)

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the inoculum onto the surface of the agar plate using a sterile swab.

  • Disc Application: Aseptically place sterile paper discs impregnated with the test compound, positive control, and negative control onto the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

Visualizations

Hantzsch Thiazole Synthesis Workflow

Caption: A flowchart of the Hantzsch synthesis for the core compound.

Experimental Workflow for Biological Evaluation

Biological_Workflow cluster_invitro In Vitro Evaluation synthesis Synthesis of Derivatives anticancer Anticancer Screening (MTT Assay) synthesis->anticancer antimicrobial Antimicrobial Screening (Disk Diffusion) synthesis->antimicrobial anti_inflammatory Anti-inflammatory Screening (COX/LOX Inhibition) synthesis->anti_inflammatory mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) anticancer->mechanism

Caption: General workflow for the biological evaluation of derivatives.

Apoptosis Signaling Pathway

Apoptosis_Pathway Thiazole 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 inhibits Bax Bax (Pro-apoptotic) Thiazole->Bax activates Bcl2->Bax Mito Mitochondrion Bax->Mito permeabilizes CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of Ethyl 2-amino-5-chlorothiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The described method is a modification of the classic Hantzsch thiazole synthesis, adapted for a one-pot procedure to improve efficiency and yield. This protocol is intended for laboratory use by qualified researchers and scientists.

Introduction

2-Aminothiazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. They are known to exhibit a wide range of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The title compound, this compound, is a functionalized thiazole with potential applications as a building block in the synthesis of more complex pharmaceutical agents. The one-pot synthesis detailed herein offers a streamlined and efficient route to this valuable intermediate, starting from commercially available reagents.

Reaction Scheme

The one-pot synthesis of this compound proceeds via the reaction of a chlorinated β-ketoester, specifically diethyl 2-chloro-3-oxosuccinate, with thiourea. The reaction is typically carried out in an alcoholic solvent. The mechanism involves the initial formation of an intermediate by the reaction of the α-haloketone with the sulfur of thiourea, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Quantitative Data Summary

The following table summarizes the reactants, their molar ratios, and the suggested reaction conditions for the one-pot synthesis of this compound.

Reactant / Reagent Molecular Formula Molar Mass ( g/mol ) Molar Ratio Typical Amount Role
Diethyl 2-chloro-3-oxosuccinateC₈H₁₁ClO₅222.621.022.26 g (0.1 mol)Starting Material
ThioureaCH₄N₂S76.121.0 - 1.27.61 g (0.1 mol)Reactant
EthanolC₂H₅OH46.07-200 mLSolvent
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01-As requiredNeutralization
Ethyl AcetateC₄H₈O₂88.11-As requiredExtraction
BrineNaCl (aq.)--As requiredWashing
Anhydrous Sodium SulfateNa₂SO₄142.04-As requiredDrying Agent

Experimental Protocol

Materials:

  • Diethyl 2-chloro-3-oxosuccinate (CAS: 34034-87-2)

  • Thiourea (CAS: 62-56-6)

  • Ethanol (anhydrous)

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Sodium Chloride

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 2-chloro-3-oxosuccinate (22.26 g, 0.1 mol) and thiourea (7.61 g, 0.1 mol).

  • Solvent Addition: Add 200 mL of anhydrous ethanol to the flask.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting residue, add 100 mL of water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel.

  • Neutralization: Carefully add saturated aqueous sodium bicarbonate solution to neutralize the reaction mixture (check pH with litmus paper or a pH meter until it is ~7-8).

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 50 mL of ethyl acetate.

  • Washing: Combine the organic extracts and wash with 100 mL of brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a solid.

Visualization of the Experimental Workflow

One_Pot_Synthesis cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification Diethyl 2-chloro-3-oxosuccinate Diethyl 2-chloro-3-oxosuccinate Reaction_Vessel Round-bottom Flask Diethyl 2-chloro-3-oxosuccinate->Reaction_Vessel Thiourea Thiourea Thiourea->Reaction_Vessel Ethanol Ethanol Ethanol->Reaction_Vessel Reflux Reflux (78°C, 4-6h) Reaction_Vessel->Reflux Solvent_Removal Rotary Evaporation Reflux->Solvent_Removal Neutralization Neutralization (aq. NaHCO3) Solvent_Removal->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Washing Washing (Brine) Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Purification Recrystallization Drying->Purification Product This compound Purification->Product

Caption: Workflow for the one-pot synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Diethyl 2-chloro-3-oxosuccinate is a halogenated organic compound and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Thiourea is a suspected carcinogen and should be handled with appropriate precautions.

  • Ethanol is a flammable solvent. Ensure that there are no open flames or ignition sources in the vicinity during the reflux step.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess the purity of the crystalline solid.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Disclaimer

This protocol is intended for use by trained chemical professionals. The user is solely responsible for all safety precautions and for verifying the appropriateness of this protocol for their specific application. The author and publisher assume no liability for any damages or injuries resulting from the use of this information.

Hantzsch Thiazole Synthesis of Ethyl 2-amino-5-chlorothiazole-4-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone in heterocyclic chemistry for the construction of the thiazole ring. This method typically involves the reaction of an α-halocarbonyl compound with a thioamide. The resulting 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its broad spectrum of biological activities.

This document provides detailed application notes and a comprehensive protocol for the synthesis of Ethyl 2-amino-5-chlorothiazole-4-carboxylate, a valuable building block for the development of novel therapeutic agents. The protocol is based on the principles of the Hantzsch thiazole synthesis, utilizing readily available starting materials.

Reaction Scheme

The synthesis of this compound proceeds via the cyclocondensation of Ethyl 2-chloro-3-oxopropanoate with thiourea.

Caption: Overall reaction for the Hantzsch synthesis of the target compound.

Data Presentation

The following table summarizes the key reactants and the product of the synthesis, along with their relevant physicochemical properties.

CompoundRoleMolecular FormulaMolecular Weight ( g/mol )Physical State
Ethyl 2-chloro-3-oxopropanoateα-HalocarbonylC₅H₇ClO₃150.56Liquid
ThioureaThioamideCH₄N₂S76.12Solid
This compoundProductC₆H₇ClN₂O₂S206.65Solid

Experimental Protocol

This protocol details the synthesis of this compound.

Materials and Equipment:

  • Ethyl 2-chloro-3-oxopropanoate (≥95%)

  • Thiourea (≥99%)

  • Ethanol (anhydrous)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl 2-chloro-3-oxopropanoate is corrosive and a lachrymator; handle with care.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (7.61 g, 0.1 mol) in 100 mL of anhydrous ethanol.

  • Addition of α-Halocarbonyl: In a dropping funnel, place Ethyl 2-chloro-3-oxopropanoate (15.06 g, 0.1 mol). Add the solution dropwise to the stirring thiourea solution at room temperature over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. Maintain the reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Cool the flask in an ice bath to facilitate the precipitation of the product hydrochloride salt.

    • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

    • The free base of this compound will precipitate as a solid.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 50 mL).

    • Dry the crude product under vacuum.

    • For further purification, recrystallize the solid from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization:

    • Determine the yield of the purified product.

    • Characterize the compound using appropriate analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Thiourea in Ethanol B Add Ethyl 2-chloro-3-oxopropanoate (dropwise) A->B Stirring C Reflux Reaction Mixture (4-6 hours) B->C Heating D Cool to Room Temperature C->D E Neutralize with NaHCO3 D->E F Vacuum Filtration E->F Precipitation G Recrystallization F->G H Drying G->H I Characterization (NMR, MS, IR) H->I

Caption: Workflow for the synthesis of this compound.

Hantzsch Thiazole Synthesis Mechanism

The mechanism of the Hantzsch thiazole synthesis for this specific reaction is proposed to proceed through the following key steps:

G cluster_mechanism Reaction Mechanism A Nucleophilic Attack of Thiourea Sulfur B Formation of Thiouronium Salt Intermediate A->B on α-carbon C Intramolecular Cyclization B->C Amino group attacks carbonyl carbon D Dehydration C->D Loss of H2O E Aromatization D->E Formation of Thiazole Ring

Application Notes and Protocols for the Synthesis of Dasatinib Analogues from Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] It functions as a multi-targeted inhibitor, primarily targeting the BCR-ABL and Src family kinases.[2] The core structure of Dasatinib features a 2-aminothiazole-5-carboxamide moiety, which is crucial for its kinase inhibitory activity. This document provides detailed application notes and protocols for the synthesis of novel Dasatinib analogues starting from Ethyl 2-amino-5-chlorothiazole-4-carboxylate. The provided methodologies and data aim to facilitate the exploration of the chemical space around the Dasatinib scaffold to develop new kinase inhibitors with improved potency, selectivity, or pharmacokinetic properties.

Synthetic Strategy Overview

The general strategy for the synthesis of Dasatinib analogues from this compound involves a multi-step sequence. The key steps include the hydrolysis of the ethyl ester, followed by amide bond formation with a desired aniline derivative. Subsequent modifications can be introduced, such as the coupling with a substituted pyrimidine ring and finally the addition of a side chain, typically involving a piperazine moiety. This approach allows for the generation of a library of analogues with variations at different positions of the Dasatinib scaffold.

G A This compound B Hydrolysis A->B e.g., LiOH, THF/H2O C 2-Amino-5-chlorothiazole-4-carboxylic acid B->C D Amide Coupling with Substituted Anilines C->D e.g., HATU, DIPEA, DMF E N-Aryl-2-amino-5-chlorothiazole-4-carboxamide Analogues D->E F Coupling with Substituted Pyrimidines E->F e.g., Buchwald-Hartwig amination G Intermediate Analogues F->G H Nucleophilic Substitution with Piperazine Derivatives G->H I Final Dasatinib Analogues H->I

Caption: General synthetic workflow for Dasatinib analogues.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol describes the synthesis of a key intermediate for Dasatinib and its analogues.

Materials:

  • Ethyl 2-aminothiazole-5-carboxylate

  • 2-chloro-6-methylaniline

  • N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in anhydrous DMF, add 2-chloro-6-methylaniline (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

A similar amide coupling protocol can be used for a variety of substituted anilines to generate a diverse set of intermediates.[3]

Protocol 2: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol details the coupling of the aminothiazole core with the pyrimidine ring.

Materials:

  • 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • 4,6-dichloro-2-methylpyrimidine

  • Sodium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (2N)

Procedure:

  • To a stirred solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq) and 4,6-dichloro-2-methylpyrimidine (1.2 eq) in anhydrous THF, add sodium tert-butoxide (3.0 eq) portion-wise at 10-20°C.[4]

  • Stir the mixture at room temperature for 1.5 hours.

  • Cool the reaction mixture to 0-5°C and slowly add 2N HCl to adjust the pH to ~7.

  • Extract the product with a suitable organic solvent (e.g., EtOAc), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude product can be purified by crystallization or column chromatography.

Protocol 3: General Procedure for the Synthesis of Final Dasatinib Analogues

This protocol describes the final nucleophilic substitution to introduce the piperazine side chain.

Materials:

  • 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide intermediate

  • Substituted piperazine derivative (e.g., 1-(2-hydroxyethyl)piperazine)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

Procedure:

  • A mixture of the 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide intermediate (1.0 eq), the desired substituted piperazine (1.5 eq), and DIPEA (2.0 eq) in n-butanol is heated to reflux for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization to yield the final Dasatinib analogue.

Data Presentation

The following tables summarize the biological activity of Dasatinib and some of its analogues against key target kinases.

Table 1: Kinase Inhibitory Activity of Dasatinib

KinaseIC₅₀ (nM)Reference
BCR-ABL<1[5]
Src0.5[6]
Lck<1[7]
c-Kit<30[6]
PDGFRβ<30[6]
DDR12.26[8]
DDR27.04[8]

Table 2: Anti-proliferative Activity of Dasatinib Analogues in K562 Cells

CompoundModificationIC₅₀ (nM)Reference
Dasatinib-< 1[9]
Analogue 1Replacement of pyrimidinylamino with acetamido>1000[9]
Analogue 2N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamidecomparable to Dasatinib[9]
Analogue 3jModified piperazine side chain0.125[8]

Signaling Pathway

Dasatinib exerts its therapeutic effect by inhibiting the BCR-ABL fusion protein, which is constitutively active in CML cells. This inhibition blocks downstream signaling pathways that are crucial for cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.

G cluster_downstream Downstream Signaling BCR_ABL BCR-ABL RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK Dasatinib Dasatinib Dasatinib->BCR_ABL inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT STAT JAK->STAT STAT->Proliferation STAT->Survival

Caption: Dasatinib's inhibition of the BCR-ABL signaling pathway.

Conclusion

The synthetic routes and protocols detailed in this document provide a framework for the rational design and synthesis of novel Dasatinib analogues. By utilizing this compound as a versatile starting material, researchers can systematically explore structure-activity relationships and develop next-generation kinase inhibitors for the treatment of cancer and other diseases. The provided data on the biological activity of existing analogues serves as a valuable benchmark for these drug discovery efforts.

References

Application Note: N-Acylation of Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acylated 2-aminothiazole derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The functionalization of the 2-amino group through acylation allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides a detailed protocol for the N-acylation of ethyl 2-amino-5-chlorothiazole-4-carboxylate, a key intermediate in the synthesis of various biologically active compounds.

General Reaction Scheme

The N-acylation of this compound is typically achieved by reacting the starting material with an appropriate acylating agent, such as an acyl chloride or acid anhydride, in the presence of a base. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct generated during the reaction.

Experimental Protocols

This section outlines two common protocols for the N-acylation of this compound using either an acyl chloride or an acid anhydride as the acylating agent.

Protocol 1: N-Acylation using Acyl Chloride

This method is a widely applicable procedure for the formation of an amide bond between the 2-amino group of the thiazole and an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Pyridine)

  • Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., THF).

  • Add the tertiary amine base (1.1-1.5 eq) to the solution. If using pyridine as the solvent, it also serves as the base.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.0-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-acylated product.

Protocol 2: N-Acylation using Acid Anhydride

This protocol is particularly useful for acetylation using acetic anhydride.

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride)

  • Pyridine or a catalytic amount of a strong acid (e.g., sulfuric acid)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend or dissolve this compound (1.0 eq) in an excess of the acid anhydride (e.g., acetic anhydride), which can also serve as the solvent. Alternatively, a co-solvent like pyridine can be used.[1][3]

  • If not using pyridine, add a catalytic amount of a strong acid.

  • Heat the reaction mixture to a temperature between 50-100 °C and stir for 1-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-cold water to quench the excess anhydride.

  • The solid product may precipitate out. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extract with saturated aqueous sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the N-acylation of 2-aminothiazole derivatives based on literature precedents.[1][3][4] Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

Acylating AgentBaseSolventTemperatureTime (h)Typical Yield (%)
Acetyl chlorideTriethylamineTHF0 °C to RT4-1275-90
Benzoyl chloridePyridinePyridine0 °C to RT6-2470-85
Acetic anhydridePyridinePyridine80 °C2-680-95
Chloroacetyl chlorideTriethylamineDMFRT3-870-88

Visualizations

Experimental Workflow for N-Acylation using Acyl Chloride

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Ethyl 2-amino-5- chlorothiazole-4-carboxylate and Base in Anhydrous Solvent cool Cool to 0 °C start->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react Stir at Room Temperature (2-24h) add_acyl->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify end_product Pure N-acylated Product purify->end_product

Caption: General workflow for the N-acylation of this compound.

Logical Relationship of Reaction Components

reaction_components cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Thiazole This compound Product N-Acylated Product Thiazole->Product AcylatingAgent Acylating Agent (Acyl Chloride or Anhydride) AcylatingAgent->Product Byproduct Byproduct (HCl or Carboxylic Acid) AcylatingAgent->Byproduct Base Base (e.g., Triethylamine, Pyridine) Base->Byproduct Neutralizes

Caption: Key components and their roles in the N-acylation reaction.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 2-amino-5-chlorothiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki coupling reactions of Ethyl 2-amino-5-chlorothiazole-4-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The 2-amino-5-arylthiazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds developed for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of these derivatives, enabling the formation of a carbon-carbon bond between the thiazole core and a variety of aryl and heteroaryl groups.

Synthesis of this compound

A proposed synthetic route to the key intermediate, this compound, starts from the commercially available Ethyl 2-aminothiazole-4-carboxylate. The synthesis involves the direct chlorination of the electron-rich thiazole ring at the 5-position.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of Ethyl 2-aminothiazole-4-carboxylate (1.0 eq.) in anhydrous acetonitrile, add N-Chlorosuccinimide (1.05 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Suzuki-Miyaura Cross-Coupling Reactions

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The reactivity of aryl chlorides can be lower than that of the corresponding bromides or iodides, often necessitating the use of more active catalyst systems.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., a biarylphosphine like SPhos or XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • If using a solid palladium source and ligand, add them to the flask.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe. If using a liquid catalyst, add it at this stage.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). The reaction can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 2-amino-5-arylthiazole-4-carboxylate.

Data Presentation

The following table summarizes representative quantitative data for Suzuki coupling reactions of various 5-bromo-2-aminothiazole derivatives with arylboronic acids. These conditions and yields can serve as a guide for the optimization of reactions with this compound. The reactivity of the 5-chloro derivative may be lower, potentially requiring longer reaction times, higher temperatures, or more active catalyst systems.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O951875-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃ (3)Toluene1001280-90
33-Chlorophenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)DMF1102465-75
44-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O951870-80

*Yields are representative for the coupling of 2-Amino-5-bromo-4-t-butylthiazole and may vary for this compound.[2]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product RX_in R¹-X RX_in->OxAdd Boronic_in R²-B(OR)₂ Boronic_in->Transmetal Base_in Base Base_in->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add solid reagents to Schlenk flask: - this compound - Arylboronic acid - Base - Pd catalyst and ligand (if solid) B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add anhydrous solvent via syringe B->C D 4. Heat and stir the reaction mixture (80-120 °C, 2-24 h) C->D E 5. Monitor progress by TLC or LC-MS D->E F 6. Cool to room temperature E->F Upon completion G 7. Dilute with organic solvent F->G H 8. Wash with water and brine G->H I 9. Dry organic layer and concentrate H->I J 10. Purify by column chromatography I->J

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Schiff bases derived from Ethyl 2-amino-5-chlorothiazole-4-carboxylate. This class of compounds holds significant promise in the field of medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The following sections detail the synthetic procedures, characterization data, and potential applications of these compounds in drug development.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized through the condensation of primary amines with carbonyl compounds.[1][2] When incorporating a 2-aminothiazole moiety, these Schiff bases often exhibit enhanced pharmacological activities. The 2-aminothiazole scaffold is a key component in a number of clinically approved drugs.[3] The introduction of a chloro group at the 5-position of the thiazole ring and an ethyl carboxylate at the 4-position can further modulate the biological and physicochemical properties of the resulting Schiff bases. These compounds are of particular interest for their potential as antimicrobial and anticancer agents.[4][5]

Applications in Drug Development

Schiff bases derived from 2-aminothiazole derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.

Antimicrobial Activity

Thiazole-containing compounds have been shown to possess potent activity against a range of bacterial and fungal pathogens.[4][6] The antimicrobial mechanism of action for many thiazole Schiff bases is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[7][8] DNA gyrase is a type II topoisomerase that plays a crucial role in bacterial DNA replication, transcription, and repair.[7][9] By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation. The lipophilicity of these compounds, often enhanced by the Schiff base linkage, facilitates their passage through the bacterial cell membrane.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-aminothiazole derivatives.[3][5] Their mechanism of action is often multi-faceted, involving the inhibition of key signaling pathways that are dysregulated in cancer cells. One of the primary targets is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[10][11] EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events promoting cell proliferation, survival, and angiogenesis. Thiazole derivatives have been shown to act as EGFR inhibitors, blocking the signaling cascade and thereby inducing apoptosis and cell cycle arrest in cancer cells.[3][10] Some derivatives have also been found to inhibit other crucial kinases involved in tumor progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[12]

Experimental Protocols

General Synthesis of Ethyl 2-((aryl)methyleneamino)-5-chlorothiazole-4-carboxylate Derivatives

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Ethyl acetate

  • n-Hexane

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add the desired substituted benzaldehyde (1 equivalent).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • The reaction mixture is then refluxed for a period of 3 to 10 hours.[1][14] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:n-hexane, 1:3).[13]

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration.

  • The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base.[1][13]

Visual Workflow of the Synthesis:

Synthesis_Workflow Reactants This compound + Substituted Benzaldehyde Reaction Reflux (3-10h) Monitor with TLC Reactants->Reaction Add Solvent_Catalyst Absolute Ethanol + Glacial Acetic Acid Solvent_Catalyst->Reaction Dissolve in Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter to collect crude product Cooling->Filtration Purification Recrystallize from Ethanol Filtration->Purification Product Pure Schiff Base Product Purification->Product

Caption: General workflow for the synthesis of Schiff bases.

Characterization Data

The synthesized Schiff bases should be characterized using various spectroscopic techniques to confirm their structure and purity. The following tables summarize the expected characteristic spectral data based on analogous compounds reported in the literature.[13] Note that the exact values for the 5-chloro substituted derivatives may vary.

Table 1: Expected FT-IR Spectral Data (cm⁻¹)

Functional GroupExpected Wavenumber RangeReference
C=O (Ester)1685 - 1710[13]
C=N (Azomethine)1615 - 1635[1][13]
C=C (Aromatic)1535 - 1570[13]
C-H (Aromatic)2975 - 3100[13]

Table 2: Expected ¹H NMR Spectral Data (δ, ppm)

ProtonExpected Chemical ShiftMultiplicityReference
CH (Azomethine)8.2 - 9.5Singlet[13][14]
Aromatic-H6.8 - 8.0Multiplet[13][14]
O-CH₂ (Ethyl Ester)4.1 - 4.4Quartet[13]
CH₃ (Ethyl Ester)1.2 - 1.4Triplet[13]
OH/NH₂ (if present on aryl ring)VariesBroad Singlet[14]

Table 3: Expected ¹³C NMR Spectral Data (δ, ppm)

CarbonExpected Chemical ShiftReference
C=O (Ester)160 - 169[13]
C=N (Azomethine)158 - 162[13]
Thiazole C2168 - 179[13]
Thiazole C4142 - 144[13]
Thiazole C5(Highly influenced by Cl)
Aromatic Carbons115 - 150[13]
O-CH₂ (Ethyl Ester)60 - 62[13]
CH₃ (Ethyl Ester)14 - 15[13]

Signaling Pathways

Antimicrobial Mechanism: Inhibition of DNA Gyrase

The antibacterial activity of these Schiff bases is often attributed to their ability to inhibit DNA gyrase, a crucial enzyme for bacterial survival.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA->DNA_Gyrase binds to Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA induces negative supercoiling Inhibition_Outcome Inhibition of DNA Replication & Bacterial Cell Death Replication_Fork DNA Replication Fork Supercoiled_DNA->Replication_Fork allows formation of Cell_Division Bacterial Cell Division Replication_Fork->Cell_Division enables Schiff_Base Thiazole Schiff Base Schiff_Base->DNA_Gyrase inhibits

Caption: Inhibition of bacterial DNA gyrase by thiazole Schiff bases.

Anticancer Mechanism: Inhibition of EGFR Signaling Pathway

The anticancer activity of these compounds can be mediated through the inhibition of the EGFR signaling cascade, which is often overactive in cancer cells.

EGFR_Inhibition_Pathway cluster_cell Cancer Cell EGF EGF (Epidermal Growth Factor) EGFR EGFR EGF->EGFR binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization activates RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-myc, c-fos) ERK->Transcription_Factors activates Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival promotes Apoptosis Apoptosis & Cell Cycle Arrest Schiff_Base Thiazole Schiff Base Schiff_Base->EGFR inhibits

Caption: Inhibition of the EGFR signaling pathway by thiazole Schiff bases.

Conclusion

The synthesis of Schiff bases from this compound offers a promising avenue for the development of novel therapeutic agents. Their potential to act as potent antimicrobial and anticancer compounds warrants further investigation. The protocols and data presented herein provide a foundational framework for researchers to explore this interesting class of molecules. Further studies should focus on the optimization of the synthetic procedures, comprehensive biological evaluation against a wider range of targets, and detailed investigation of their mechanisms of action to fully elucidate their therapeutic potential.

References

Synthesis of Bioactive Thiazole Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of bioactive thiazole derivatives, a class of heterocyclic compounds renowned for their broad pharmacological applications. Thiazole-containing compounds are integral to numerous clinically approved drugs and are actively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] These notes offer comprehensive protocols for established synthetic methodologies, including the classical Hantzsch thiazole synthesis and modern microwave-assisted techniques, to guide researchers in the development of novel therapeutic agents.

Introduction to Bioactive Thiazoles

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, which serves as a critical scaffold in medicinal chemistry.[2][4] Its unique structural features allow for diverse substitutions, enabling the fine-tuning of biological activity.[4] Thiazole derivatives have been shown to interact with a variety of biological targets, including enzymes and signaling proteins, leading to their therapeutic effects. For instance, some thiazole-based compounds exhibit anticancer properties by inhibiting kinases involved in cell proliferation and survival pathways, such as VEGFR-2 and Akt.[5][6] In the realm of infectious diseases, certain thiazole derivatives demonstrate potent antimicrobial activity by disrupting bacterial cell division through mechanisms like the inhibition of FtsZ polymerization.[7]

Experimental Protocols

This section details step-by-step procedures for the synthesis of bioactive thiazole derivatives. The following protocols are based on established and widely used methods in organic and medicinal chemistry.

Protocol 1: Hantzsch Thiazole Synthesis of an Anticancer Agent

The Hantzsch synthesis is a cornerstone reaction for the formation of the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide.[8][9][10] This method is valued for its simplicity and generally high yields.[9]

Synthesis of 2-(substituted)-4-(phenyl)thiazole Derivatives with Anticancer Activity

This protocol is adapted from a procedure for synthesizing thiazole derivatives with demonstrated anticancer properties.[10]

Materials:

  • Substituted acetophenone

  • Thiourea

  • Iodine

  • Ethanol

  • Diethyl ether

  • Sodium carbonate solution (5%)

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask, combine the substituted acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

  • Heat the mixture on a steam bath overnight with continuous stirring.

  • After cooling to room temperature, extract the crude mixture with diethyl ether to remove any unreacted ketone and iodine.

  • Dissolve the residue in boiling water and filter to remove elemental sulfur.

  • Cool the filtrate and basify with a 5% sodium carbonate solution to precipitate the 2-amino-4-substituted phenylthiazole.

  • Filter the precipitate, wash with cold deionized water, and air dry.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

Characterization Data for a Representative Anticancer Thiazole Derivative (Compound 4c from a study by Ali, et al.): [5]

  • Appearance: Solid

  • IR (KBr, cm⁻¹): Bands corresponding to O-H, NH, C=O, C=N, and C=C stretching.

  • ¹H NMR (DMSO-d₆, δ ppm): 3.87-3.99 (s, 2H, CH₂ of thiazole ring), 8.29-8.46 (s, 1H, CH=N), 10.02-10.03 (br s, 1H, OH), 11.89-11.90 (br s, 1H, NH).

  • ¹³C NMR (DMSO-d₆, δ ppm): 33.33-33.43 (C-5 of thiazole), 156.63-156.65 (CH=N), 160.69-163.98 (S-C=N of thiazole), 174.50-174.72 (C=O).

Protocol 2: Microwave-Assisted Synthesis of Antimicrobial Thiazole Derivatives

Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including reduced reaction times, increased yields, and often cleaner reactions.[11][12][13]

One-Pot, Three-Component Synthesis of Thiazolyl-Pyridazinediones

This protocol is based on a microwave-assisted, multi-component reaction to synthesize novel bioactive thiazole derivatives.[4]

Materials:

  • Maleic anhydride

  • Thiosemicarbazide

  • Appropriate 2-oxo-N-arylpropanehydrazonoyl chlorides

  • Ethanol

  • Chitosan (as a biocatalyst)

Procedure:

  • In a microwave-safe vessel, combine maleic anhydride (1 mmol), thiosemicarbazide (1 mmol), the appropriate 2-oxo-N-arylpropanehydrazonoyl chloride (1 mmol), and a catalytic amount of chitosan in ethanol (10 mL).

  • Seal the vessel and place it in a monomode microwave reactor.

  • Irradiate the mixture at 500 W and 150 °C for 4–8 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TCC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.

Characterization Data for a Representative Antimicrobial Thiazole Derivative: [4]

  • The synthesized compounds are typically characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures. For example, the IR spectra would show characteristic absorption bands for the C=O and C=N groups. The ¹H NMR spectra would exhibit signals corresponding to the protons of the thiazole and pyridazine rings, as well as the aryl substituents.

Protocol 3: Ugi Multicomponent Synthesis of Thiazole Derivatives

The Ugi multicomponent reaction is a powerful tool for the rapid synthesis of complex molecules from simple starting materials in a single step.[14][15][16] This approach is highly valued for its efficiency and atom economy in generating libraries of bioactive compounds.[14]

Synthesis of Endothiopeptides as Precursors to Thiazoles

This protocol describes the synthesis of endothiopeptides via an Ugi reaction, which can then be converted to thiazoles.[15]

Materials:

  • An aldehyde (e.g., isobutyraldehyde)

  • An amine (e.g., benzylamine)

  • A thioacid (e.g., thioacetic acid)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Methanol

Procedure:

  • To a solution of the aldehyde (1 mmol) and amine (1 mmol) in methanol (2 mL), add the thioacid (1 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide (1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired endothiopeptide. This intermediate can then be cyclized to the corresponding thiazole derivative, often under acidic conditions or with microwave irradiation.[15]

Data Presentation

The biological activities of synthesized thiazole derivatives are summarized in the following tables for easy comparison.

Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16[5][6]
4c HepG2 (Liver)7.26 ± 0.44[5][6]
4b MCF-7 (Breast)31.5 ± 1.91[5]
4b HepG2 (Liver)51.7 ± 3.13[5]
Staurosporine (Control) MCF-7 (Breast)6.77 ± 0.41[5][6]
Staurosporine (Control) HepG2 (Liver)8.4 ± 0.51[5][6]
Sorafenib (Control) VEGFR-2 Inhibition0.059[5][6]
Compound 4c VEGFR-2 Inhibition0.15[5][6]

Table 2: In Vitro Antimicrobial Activity (MIC) of Selected Thiazole Derivatives

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
3a 4.88>39.06>39.06[17]
3b 19.53>39.0639.06[17]
8a 9.77>39.06>39.06[17]
10a 19.5339.06>39.06[17]
Neomycin (Control) 19.5378.125-[17]
Compound 43a 16.1 µM16.1 µM-[1]
Compound 43b --16.2 µM (vs A. niger)[1]
Compound 3 0.23-0.7 mg/mL0.23-0.7 mg/mL-[18]
Compound 9 --0.06-0.23 mg/mL[18]

Signaling Pathways and Experimental Workflows

Visual representations of key experimental workflows and biological signaling pathways are provided below to enhance understanding.

experimental_workflow cluster_hantzsch Hantzsch Synthesis Workflow start Reactants (α-Haloketone, Thiourea) reaction Reflux in Ethanol start->reaction workup Precipitation & Filtration reaction->workup purification Recrystallization workup->purification product Pure Thiazole Derivative purification->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: General workflow for the Hantzsch synthesis of thiazole derivatives.

anticancer_pathway cluster_pathway Anticancer Mechanism of Thiazole Derivatives thiazole Thiazole Derivative vegfr2 VEGFR-2 thiazole->vegfr2 inhibition akt Akt Pathway thiazole->akt inhibition vegfr2->akt proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis proliferation->apoptosis inhibition

Caption: Inhibition of VEGFR-2 and Akt signaling pathways by anticancer thiazole derivatives.

antimicrobial_pathway cluster_pathway Antimicrobial Mechanism of Thiazole Derivatives thiazole Thiazole Derivative ftsZ FtsZ Protein thiazole->ftsZ inhibition of polymerization z_ring Z-Ring Formation ftsZ->z_ring cell_division Bacterial Cell Division z_ring->cell_division cell_death Cell Death cell_division->cell_death inhibition leads to

Caption: Disruption of bacterial cell division by thiazole derivatives via inhibition of FtsZ polymerization.

References

Application of Ethyl 2-amino-5-chlorothiazole-4-carboxylate in Medicinal Chemistry: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-amino-5-chlorothiazole-4-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including a reactive amino group, an ester functional group, and a halogenated thiazole core, make it an invaluable starting material for the synthesis of a diverse array of biologically active compounds. This scaffold is particularly prominent in the development of targeted therapies for cancer and infectious diseases. The 2-aminothiazole moiety is a recognized "privileged" structure in drug discovery, known for its ability to interact with various biological targets. This document provides a detailed overview of the applications of this compound, complete with experimental protocols and quantitative data to guide researchers in the field of drug development.

Key Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a key intermediate for the synthesis of compounds with a range of therapeutic activities. These include:

  • Anticancer Agents: The 2-aminothiazole core is a fundamental component of numerous kinase inhibitors. Derivatives have been synthesized that target critical signaling pathways implicated in cancer progression, such as those involving Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Src family kinases.[1][2] Notably, this scaffold is a precursor to the potent multi-kinase inhibitor, Dasatinib, used in the treatment of chronic myeloid leukemia (CML).[2][3][4]

  • Antimicrobial Agents: Compounds derived from this thiazole ester have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, and also exhibit antifungal properties.[5][6] The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.

  • Dual-Action Therapeutics: A promising area of research involves the development of single molecules that possess both anticancer and antimicrobial activities.[5][6] This "monotherapy" approach could be particularly beneficial for immunocompromised cancer patients who are susceptible to infections.[5]

  • Other Therapeutic Areas: The 2-aminothiazole nucleus is associated with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, highlighting the extensive potential of its derivatives in various therapeutic fields.[7][8]

Data Presentation: Biological Activity of Derivatives

The following tables summarize the quantitative data for the biological activity of various derivatives synthesized from 2-aminothiazole carboxylates.

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
Dasatinib K562 (Leukemia)0.011[3]
Compound 21 K562 (Leukemia)16.3[3]
Compound 13 RPMI-8226 (Leukemia)0.08[3]
Compound 46a A549 (Lung Cancer)1.3[3]
Compound 46b A549 (Lung Cancer)0.16[3]
Compound 46b HepG2 (Liver Cancer)0.13[3]
Compound 88 HS 578T (Breast Cancer)0.8[9][10]
Compound 3a HT-29 (Colon Cancer)0.023[1]
Compound 3f HT-29 (Colon Cancer)0.025[1]

Table 2: Kinase Inhibitory Activity of Selected Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 3a EGFR68[1]
Compound 3a HER-230[1]
Compound 3f EGFR71[1]
Compound 3f HER-233[1]

Experimental Protocols

The following are generalized protocols for the synthesis of key intermediates and final compounds derived from ethyl 2-aminothiazole carboxylates. Researchers should refer to the specific literature for detailed reaction conditions and characterization data.

Protocol 1: Synthesis of 2-Amino-thiazole-5-carboxylic acid phenylamide Derivatives

This protocol outlines the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, which have shown promising anti-proliferative effects on human K563 leukemia cells.[9][11]

Step 1: Synthesis of 3-Ethoxy-N-arylpropenamides

  • Dissolve the appropriate aniline in a suitable solvent such as tetrahydrofuran.

  • Cool the solution in an ice bath.

  • Add 3-ethoxyacryloyl chloride dropwise to the stirred solution.

  • Allow the reaction to proceed at room temperature for several hours.

  • Work up the reaction mixture to isolate the desired 3-ethoxy-N-arylpropenamide.

Step 2: Formation of the 2-Aminothiazole Ring

  • Treat the 3-ethoxy-N-arylpropenamide with N-bromosuccinimide (NBS) to form the α-bromo intermediate.

  • React the crude intermediate with thiourea in a suitable solvent to facilitate the cyclization and formation of the 2-aminothiazole ring.

  • Purify the resulting 2-aminothiazole-5-carboxamide.

Step 3: Derivatization (Optional)

  • The 2-amino group of the thiazole ring can be further modified, for example, by reaction with chloroacetyl chloride in the presence of a base like K2CO3.[9][11]

  • The resulting chloroacetamide intermediate can then be reacted with various secondary amines to generate a library of final products.[9][11]

Protocol 2: Synthesis of Thiazolo[4,5-d]pyridazin-2-yl]thiourea Derivatives

This protocol describes the synthesis of thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives, one of which has demonstrated potent activity against a breast cancer cell line.[9][10]

Step 1: Synthesis of 3-Phenylthiourea Derivatives

  • React ethyl 2-aminothiazole-4-carboxylate with a substituted phenyl isothiocyanate in a suitable solvent.[9][10]

Step 2: Formation of Acid Hydrazides

  • Treat the resulting ester with hydrazine hydrate (NH2NH2) to form the corresponding acid hydrazide.[9][10]

Step 3: Acylation of Acid Hydrazides

  • React the acid hydrazide with a substituted benzoyl chloride to yield the 3-phenylthiourea derivative.[9][10]

Step 4: Cyclization to form the Thiazolo[4,5-d]pyridazine Core

  • Perform an in situ cyclization of the 3-phenylthiourea derivative to afford the final thiazolo[4,5-d]pyridazin-2-yl]thiourea product.[9][10]

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

experimental_workflow start Ethyl 2-amino-5- chlorothiazole-4-carboxylate intermediate1 N-Acylation / Alkylation start->intermediate1 Modify amino group intermediate2 Ester Hydrolysis start->intermediate2 Modify ester group intermediate3 Amide Coupling intermediate1->intermediate3 intermediate2->intermediate3 final_compounds Bioactive Derivatives (e.g., Kinase Inhibitors) intermediate3->final_compounds bio_assay Biological Evaluation (Anticancer, Antimicrobial) final_compounds->bio_assay

Caption: General synthetic workflow for creating diverse bioactive molecules.

sar_logic core 2-Aminothiazole Core r1 Substituent at C5 (e.g., Carboxamide) core->r1 r2 Substituent at N2 (e.g., Aryl group) core->r2 activity Biological Activity (e.g., Potency, Selectivity) r1->activity Influences binding and solubility r2->activity Crucial for kinase hinge binding

Caption: Structure-Activity Relationship (SAR) logic for 2-aminothiazole derivatives.

signaling_pathway ligand Growth Factor (e.g., EGF) receptor EGFR/HER-2 Receptor ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) dimerization->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor 2-Aminothiazole Derivative inhibitor->dimerization Inhibits Kinase Activity

Caption: Inhibition of the EGFR/HER-2 signaling pathway by a 2-aminothiazole derivative.

References

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies for the scale-up production of Ethyl 2-amino-5-chlorothiazole-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols detailed below are based on established chemical principles and aim to provide a foundation for process development and optimization in a larger-scale setting.

Introduction

This compound is a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The primary challenges in its production include ensuring high purity, maximizing yield, and maintaining a safe and environmentally responsible process.

Two principal synthetic strategies are considered for the industrial-scale production of this compound:

  • Strategy A: Hantzsch Thiazole Synthesis with a Chlorinated Precursor. This classical approach involves the cyclocondensation of a chlorinated α-halo-β-ketoester with a thiourea derivative.

  • Strategy B: Post-Synthesi Chlorination. This strategy involves the initial synthesis of the parent compound, Ethyl 2-aminothiazole-4-carboxylate, followed by a regioselective chlorination at the C5 position of the thiazole ring.

This document will detail the experimental protocols for both strategies, along with data presentation and visualizations to aid in understanding and implementation.

Synthetic Strategies and Reaction Mechanisms

Strategy A: Hantzsch Thiazole Synthesis with a Chlorinated Precursor

The Hantzsch thiazole synthesis is a well-established and versatile method for the formation of thiazole rings. In this approach for the target molecule, a chlorinated β-ketoester is reacted with thiourea.

Reaction Scheme:

Hantzsch Synthesis Ethyl_2-chloroacetoacetate Ethyl 2-chloroacetoacetate Intermediate Thiouronium Salt Intermediate Ethyl_2-chloroacetoacetate->Intermediate + Thiourea Thiourea Thiourea Product This compound Intermediate->Product Cyclization & Dehydration Post-Synthesis Chlorination Parent_Compound Ethyl 2-aminothiazole-4-carboxylate Product This compound Parent_Compound->Product + Chlorinating Agent Chlorinating_Agent Chlorinating Agent (e.g., NCS) Workflow_Strategy_A start Start charge_reactor Charge Reactor with Thiourea and Ethanol start->charge_reactor add_ketoester Add Ethyl 2-chloroacetoacetate charge_reactor->add_ketoester reflux Heat to Reflux add_ketoester->reflux monitor Monitor Reaction Progress reflux->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete neutralize Neutralize with NaHCO₃ Solution cool->neutralize filter Filter Precipitate neutralize->filter wash Wash with Ethanol and Water filter->wash dry Dry Product Under Vacuum wash->dry end End dry->end Workflow_Strategy_B start Start charge_reactor Charge Reactor with Ethyl 2-aminothiazole-4-carboxylate and Solvent start->charge_reactor add_chlorinating_agent Add Chlorinating Agent (e.g., NCS) charge_reactor->add_chlorinating_agent react Stir at Controlled Temperature add_chlorinating_agent->react monitor Monitor Reaction Progress react->monitor quench Quench Reaction monitor->quench Reaction Complete workup Work-up (Extraction/Crystallization) quench->workup filter Filter Product workup->filter dry Dry Product Under Vacuum filter->dry end End dry->end

Protecting Group Strategies for the Amino Group of Ethyl 2-amino-5-chlorothiazole-4-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the protection of the 2-amino group of ethyl 2-amino-5-chlorothiazole-4-carboxylate. The selection of an appropriate protecting group is critical for the successful synthesis of complex molecules derived from this versatile building block. The electron-withdrawing nature of the thiazole ring, compounded by the chloro and carboxylate substituents, reduces the nucleophilicity of the 2-amino group, necessitating carefully optimized reaction conditions.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The 2-amino group often requires protection to prevent undesired side reactions during subsequent synthetic transformations. This guide outlines strategies for the protection of this amino group using common amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Trifluoroacetyl (TFA). The advantages, disadvantages, and detailed protocols for the introduction and removal of each group are presented to aid in the selection of the most suitable strategy for a given synthetic route.

Protecting Group Strategies: A Comparative Overview

The choice of a protecting group depends on its stability to various reaction conditions and the ease of its selective removal. The following table summarizes the characteristics of the four protecting groups discussed in this document.

Protecting GroupAbbreviationProtection Reagent(s)Deprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)Stable to base, hydrogenolysis
CarboxybenzylCbzBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis, strong acidsStable to mild acid and base
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., piperidine)Stable to acid, hydrogenolysis
TrifluoroacetylTFATrifluoroacetic anhydride (TFAA)Mild base (e.g., K₂CO₃, NH₃)Stable to strong acid

Diagrams of Protection and Deprotection Strategies

ProtectionDeprotectionWorkflow cluster_protection Protection Strategies cluster_deprotection Deprotection Pathways Start Ethyl 2-amino-5- chlorothiazole-4-carboxylate Boc Boc Protection Start->Boc (Boc)₂O, Base Cbz Cbz Protection Start->Cbz Cbz-Cl, Base Fmoc Fmoc Protection Start->Fmoc Fmoc-Cl/OSu, Base TFA_prot TFA Protection Start->TFA_prot TFAA, Base Protected_Boc N-Boc Protected Protected_Cbz N-Cbz Protected Protected_Fmoc N-Fmoc Protected Protected_TFA N-TFA Protected End Deprotected Amine Protected_Boc->End Strong Acid (TFA, HCl) Protected_Cbz->End H₂, Pd/C or Strong Acid Protected_Fmoc->End Base (Piperidine) Protected_TFA->End Mild Base (K₂CO₃, NH₃)

Overview of amino group protection and deprotection workflows.

Experimental Protocols

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a widely used protecting group due to its stability under many synthetic conditions and its facile removal with strong acids.

Application Notes:

  • Advantages: Stable to a wide range of non-acidic reagents, including bases and nucleophiles. Cleavage is clean, often yielding volatile byproducts.

  • Disadvantages: Not suitable for synthetic routes involving strong acidic conditions.

Protection Protocol: A procedure for a close analog, ethyl 2-aminothiazole-5-carboxylate, has been reported and can be adapted.[1][2][3]

  • Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as 1,4-dioxane or tetrahydrofuran (THF).

  • Reagent Addition: Add triethylamine (TEA) (1.5 equiv) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv).

  • Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Deprotection Protocol: [4][5]

  • Dissolution: Dissolve the N-Boc protected this compound (1.0 equiv) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (10 equiv) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene to remove residual TFA.

  • Isolation: The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Carboxybenzyl (Cbz) Protection

The Cbz group is another common amine protecting group, removable by catalytic hydrogenolysis or strong acids.

Application Notes:

  • Advantages: Stable to mildly acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.

  • Disadvantages: Hydrogenolysis is not compatible with functional groups that can be reduced, such as alkenes or alkynes. The use of strong acids for deprotection has limitations similar to the Boc group.

Protection Protocol: [4][6]

  • Dissolution: Suspend this compound (1.0 equiv) in a mixture of THF and water (2:1).

  • Base and Reagent Addition: Add sodium bicarbonate (NaHCO₃) (2.0 equiv) to the suspension. Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.

Deprotection Protocol (Hydrogenolysis): [4][7]

  • Setup: Dissolve the N-Cbz protected compound (1.0 equiv) in a suitable solvent like methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., balloon) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

9-Fluorenylmethoxycarbonyl (Fmoc) Protection

The Fmoc group is particularly useful in solid-phase peptide synthesis due to its base-lability, which allows for orthogonal protection strategies with acid-labile groups.

Application Notes:

  • Advantages: Stable to acidic conditions and hydrogenolysis. Deprotection is performed under mild basic conditions.

  • Disadvantages: Not stable to basic reagents.

Protection Protocol:

  • Dissolution: Dissolve this compound (1.0 equiv) in a mixture of 1,4-dioxane and aqueous sodium carbonate solution (10%).

  • Reagent Addition: Cool the solution to 0 °C and add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equiv) in dioxane dropwise.

  • Reaction: Stir the mixture at room temperature for 12-18 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the organic layer with dilute HCl and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Deprotection Protocol: [8]

  • Dissolution: Dissolve the N-Fmoc protected compound (1.0 equiv) in N,N-dimethylformamide (DMF).

  • Base Addition: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Work-up: Remove the DMF and piperidine under high vacuum.

  • Isolation: The crude product can be purified by column chromatography or used directly in the next step.

Trifluoroacetyl (TFA) Protection

The trifluoroacetyl group is a robust protecting group, stable to strong acids, and can be removed under mild basic conditions.

Application Notes:

  • Advantages: Highly stable in strongly acidic media. Can be removed under mild basic conditions, orthogonal to acid-labile protecting groups.

  • Disadvantages: The protected amine is less nucleophilic, which can be advantageous in some cases but may hinder desired reactions in others.

Protection Protocol:

  • Dissolution: Dissolve this compound (1.0 equiv) and a non-nucleophilic base such as pyridine or triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C and add trifluoroacetic anhydride (TFAA) (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours.

  • Work-up: Quench the reaction with water and separate the organic layer.

  • Purification: Wash the organic phase with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate. The product can be purified by chromatography.

Deprotection Protocol:

  • Dissolution: Dissolve the N-trifluoroacetylated compound (1.0 equiv) in a mixture of methanol and water.

  • Base Addition: Add a mild base such as potassium carbonate (K₂CO₃) (2.0 equiv) or aqueous ammonia.

  • Reaction: Stir the mixture at room temperature for 2-6 hours.

  • Work-up: Neutralize the reaction mixture with dilute acid and extract with an appropriate organic solvent.

  • Isolation: Dry the organic layer and concentrate to obtain the deprotected amine.

Quantitative Data Summary

The following table provides a summary of typical reaction conditions and yields for the protection and deprotection of aminothiazole derivatives, based on literature for closely related compounds. It is important to note that optimization may be required for the specific substrate, this compound.

Protecting GroupReactionReagentsSolventTime (h)Temp (°C)Yield (%)
Boc Protection(Boc)₂O, TEADioxane6-12RT>80[2]
DeprotectionTFADCM1-3RTHigh
Cbz ProtectionCbz-Cl, NaHCO₃THF/H₂O12-24RT~90[6]
DeprotectionH₂, 10% Pd/CMeOH2-6RT>95[4]
Fmoc ProtectionFmoc-Cl, Na₂CO₃Dioxane/H₂O12-18RTGood
Deprotection20% PiperidineDMF0.5-2RTHigh
TFA ProtectionTFAA, PyridineDCM1-4RTHigh
DeprotectionK₂CO₃MeOH/H₂O2-6RTGood

Logical Relationships and Orthogonality

The selection of a protecting group strategy often depends on the planned subsequent reaction steps. The orthogonality of the common amine protecting groups allows for selective deprotection in a multi-step synthesis.

Orthogonality cluster_conditions Deprotection Conditions cluster_groups Protecting Groups Molecule Molecule with Multiple Protected Amines Acid Strong Acid (e.g., TFA) Molecule->Acid Base Base (e.g., Piperidine) Molecule->Base Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Molecule->Hydrogenolysis Boc Boc Group Acid->Boc Cleaves Fmoc Fmoc Group Acid->Fmoc Stable Cbz Cbz Group Acid->Cbz Can Cleave Base->Boc Stable Base->Fmoc Cleaves Base->Cbz Stable Hydrogenolysis->Boc Stable Hydrogenolysis->Fmoc Stable Hydrogenolysis->Cbz Cleaves

Orthogonality of common amine protecting groups.

Conclusion

The protection of the 2-amino group of this compound can be achieved using standard protecting groups such as Boc, Cbz, Fmoc, and TFA. The choice of the protecting group should be guided by the overall synthetic strategy, considering the stability of the protecting group to the reaction conditions of the subsequent steps and the orthogonality with other protecting groups present in the molecule. The provided protocols, based on closely related structures, offer a solid starting point for the development of optimized procedures for this specific substrate. It is recommended to perform small-scale trials to fine-tune the reaction conditions for optimal yields and purity.

References

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antimicrobial agents derived from Ethyl 2-amino-5-chlorothiazole-4-carboxylate. This document outlines synthetic strategies for creating Schiff bases and pyrazole derivatives, which are classes of compounds known for their broad-spectrum antimicrobial activities. The protocols provided are adapted from established methods for structurally similar, non-chlorinated analogs, offering a rational starting point for the exploration of this specific chemical space.

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds. This compound is an attractive starting material for the synthesis of new antimicrobial candidates due to the presence of multiple reactive sites that allow for diverse chemical modifications. The introduction of a chloro group at the 5-position can significantly influence the electronic properties and lipophilicity of the resulting derivatives, potentially enhancing their antimicrobial potency and modulating their pharmacokinetic profiles.

This document details the synthesis of two primary classes of derivatives: Schiff bases, through the condensation of the amino group with various aromatic aldehydes, and pyrazole derivatives, via cyclization reactions.

Data Presentation

The following tables summarize the antimicrobial activity of various 2-aminothiazole derivatives, providing context for the potential efficacy of compounds synthesized from this compound. The Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial potency.

Table 1: Antibacterial Activity of Schiff Bases Derived from Ethyl 2-aminothiazole-4-carboxylate

Compound IDSubstituent on Aromatic AldehydeS. epidermidis (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)S. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)Reference
2a 2-hydroxy250500500500[1][2]
2b 4-hydroxy250375500500[1][2]
2d 2,4-dichloro500500250500[1][2]
2g 4-nitro500500500375[1][2]

Note: Data is for Schiff bases derived from the non-chlorinated analog, Ethyl 2-aminothiazole-4-carboxylate.[1][2]

Table 2: Antifungal Activity of Schiff Bases Derived from Ethyl 2-aminothiazole-4-carboxylate

Compound IDSubstituent on Aromatic AldehydeC. albicans (Zone of Inhibition in mm)Reference
2a 2-hydroxy20.0[1]
2b 4-hydroxy17.3[1]
Nystatin (Reference Drug)19.3[1]

Note: Data is for Schiff bases derived from the non-chlorinated analog, Ethyl 2-aminothiazole-4-carboxylate.[1]

Experimental Protocols

The following protocols are adapted for the use of this compound as the starting material. Researchers should exercise standard laboratory safety procedures and may need to optimize reaction conditions.

Synthesis of Schiff Base Derivatives

This protocol describes the condensation reaction between this compound and a substituted aromatic aldehyde to form the corresponding Schiff base.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 2-hydroxybenzaldehyde, 4-hydroxybenzaldehyde, 2,4-dichlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL).

  • Add the substituted aromatic aldehyde (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Dry the purified product under vacuum.

  • Characterize the final compound using appropriate analytical techniques (FTIR, NMR, Mass Spectrometry).

Synthesis of Pyrazole Derivatives

This protocol outlines a potential pathway for the synthesis of pyrazole derivatives from this compound. This is a multi-step synthesis that would first involve the formation of a chalcone intermediate, followed by cyclization with a hydrazine derivative.

Step 1: Synthesis of a Chalcone Intermediate (Hypothetical)

This step is a proposed prerequisite for the pyrazole synthesis and would require significant optimization.

  • The amino group of this compound would first need to be converted to a suitable functional group that can undergo a Claisen-Schmidt condensation (e.g., an acetyl group via acylation).

  • The resulting N-acetylated thiazole would then be reacted with a substituted aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to form the corresponding chalcone.

Step 2: Cyclization to form the Pyrazole Ring

Materials:

  • Chalcone intermediate derived from this compound

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol or glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

Procedure:

  • Dissolve the chalcone intermediate (1 mmol) in ethanol or glacial acetic acid (20 mL) in a round-bottom flask.

  • Add hydrazine hydrate or a substituted hydrazine (1.2 mmol) to the solution.

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent.

  • Characterize the final pyrazole derivative by analytical methods.

Visualizations

The following diagrams illustrate the proposed synthetic workflows.

Synthesis_of_Schiff_Bases start This compound reflux Reflux (4-6h) start->reflux aldehyde Substituted Aromatic Aldehyde aldehyde->reflux reagents Ethanol, Glacial Acetic Acid (cat.) reagents->reflux product Schiff Base Derivative reflux->product

Caption: General workflow for the synthesis of Schiff base derivatives.

Synthesis_of_Pyrazole_Derivatives cluster_step1 Step 1: Chalcone Formation (Proposed) cluster_step2 Step 2: Pyrazole Formation start This compound modification Functional Group Modification (e.g., Acylation) start->modification intermediate1 Modified Thiazole modification->intermediate1 condensation Claisen-Schmidt Condensation intermediate1->condensation aldehyde Aromatic Aldehyde aldehyde->condensation chalcone Chalcone Intermediate cyclization Cyclization (Reflux) chalcone->cyclization hydrazine Hydrazine Hydrate hydrazine->cyclization product Pyrazole Derivative cyclization->product

Caption: Proposed multi-step workflow for pyrazole derivative synthesis.

Mechanism of Action and Signaling Pathways

While the precise mechanisms of action for novel derivatives of this compound are yet to be elucidated, related 2-aminothiazole compounds have been shown to target various essential bacterial processes. Potential mechanisms could include the inhibition of bacterial cell wall synthesis, disruption of cell membrane integrity, or interference with nucleic acid and protein synthesis. For instance, some studies on similar heterocyclic compounds suggest inhibition of enzymes like DNA gyrase or dihydrofolate reductase as a possible mode of antibacterial action. Further research, including molecular docking studies and enzymatic assays, is required to determine the specific cellular targets and signaling pathways affected by the synthesized compounds.

Proposed_Antimicrobial_Mechanism compound Synthesized Antimicrobial Agent (Thiazole Derivative) inhibition Inhibition compound->inhibition disruption Disruption compound->disruption target1 Bacterial Cell Wall Synthesis outcome Bacterial Cell Death target1->outcome target2 Cell Membrane Integrity target2->outcome target3 DNA Gyrase / Topoisomerase target3->outcome target4 Protein Synthesis target4->outcome inhibition->target1 inhibition->target3 inhibition->target4 disruption->target2

Caption: Potential antimicrobial mechanisms of thiazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 2-amino-5-chlorothiazole-4-carboxylate. Our goal is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main strategies for the synthesis of this compound:

  • Route A: Hantzsch Thiazole Synthesis followed by Chlorination. This is a two-step process that begins with the well-established Hantzsch synthesis to form the thiazole ring, followed by electrophilic chlorination at the 5-position.

  • Route B: Hantzsch Thiazole Synthesis using a Chlorinated Precursor. This one-pot approach involves the condensation of a chlorinated α-halo-β-ketoester with thiourea.

Q2: Which chlorinating agents are suitable for the 5-chlorination of the thiazole ring?

A2: N-Chlorosuccinimide (NCS) is a commonly used reagent for the electrophilic chlorination of electron-rich heterocyclic compounds like 2-aminothiazoles. It is favored for its solid form, ease of handling, and relatively mild reaction conditions.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: Potential side reactions include:

  • Over-chlorination: Formation of di-chlorinated products can occur, especially with an excess of the chlorinating agent or at higher temperatures.

  • Reaction at the amino group: The exocyclic amino group can potentially react with the chlorinating agent, although ring chlorination is generally more favorable. Protecting the amino group can mitigate this.

  • Hydrolysis of the ester: The ethyl ester group can be susceptible to hydrolysis under acidic or basic conditions, especially during workup.

  • Formation of byproducts in Hantzsch synthesis: Impurities in the starting materials or suboptimal reaction conditions can lead to the formation of oxazoles or other undesired heterocyclic systems.[1]

Troubleshooting Guides

Low or No Product Yield in Hantzsch Thiazole Synthesis (Precursor Synthesis)
Potential Cause Troubleshooting Steps & Recommendations Expected Outcome
Poor quality of starting materials Ensure the purity of ethyl bromopyruvate and thiourea. Use freshly purified or commercially available high-purity reagents.Increased yield and reduced formation of side products.
Suboptimal reaction temperature The reaction is typically carried out at elevated temperatures (e.g., 70-80 °C). Ensure the reaction mixture reaches and maintains the target temperature.An increase in the reaction rate and conversion to the desired product.
Inappropriate solvent Ethanol is a commonly used and effective solvent for this reaction. Ensure the solvent is of appropriate grade and anhydrous if necessary.Improved solubility of reactants and facilitation of the reaction.
Incorrect reaction time Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 1-2 hours.Prevents decomposition of the product due to prolonged heating and ensures complete conversion of starting materials.
Low Yield or No Reaction in the Chlorination Step
Potential Cause Troubleshooting Steps & Recommendations Expected Outcome
Inactive N-Chlorosuccinimide (NCS) Use freshly opened or properly stored NCS. The reactivity of NCS can decrease over time.Successful chlorination of the thiazole ring.
Insufficient activation of NCS For less reactive substrates, the addition of a catalytic amount of an acid (e.g., acetic acid) can enhance the electrophilicity of the chlorine.Increased rate of chlorination and higher conversion.
Suboptimal reaction temperature The reaction is typically performed at room temperature or slightly elevated temperatures. Monitor the reaction by TLC to find the optimal temperature.Balancing reaction rate with the prevention of side reactions.
Incorrect solvent Acetonitrile or chlorinated solvents like dichloromethane are often suitable for chlorination with NCS.Proper solubility of reactants and facilitation of the electrophilic substitution.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Hantzsch Synthesis)

This protocol is a general guideline for the synthesis of the precursor molecule.

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve thiourea (1.2 mmol) in ethanol (2 mL).

  • Add ethyl bromopyruvate (1 mmol) to the solution.

  • Heat the reaction mixture to 70°C with stirring for 1 hour.[2]

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Collect the precipitate by filtration and dry to obtain Ethyl 2-aminothiazole-4-carboxylate. A yield of up to 99% has been reported for this reaction.[2]

Protocol 2: Chlorination of Ethyl 2-aminothiazole-4-carboxylate

This protocol describes the subsequent chlorination at the 5-position.

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

Procedure:

  • Dissolve Ethyl 2-aminothiazole-4-carboxylate (1 mmol) in acetonitrile (10 mL) in a round-bottom flask.

  • Add N-Chlorosuccinimide (1.1 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthesis and Troubleshooting

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.

Synthesis_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Electrophilic Chlorination Ethyl bromopyruvate Ethyl bromopyruvate Precursor Ethyl 2-aminothiazole-4-carboxylate Ethyl bromopyruvate->Precursor Ethanol, 70°C Thiourea Thiourea Thiourea->Precursor Target This compound Precursor->Target Acetonitrile, RT NCS N-Chlorosuccinimide NCS->Target

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or No Product Check_Step Identify Problematic Step: Hantzsch or Chlorination? Start->Check_Step Hantzsch_Issues Hantzsch Synthesis Issues Check_Step->Hantzsch_Issues Step 1 Chlorination_Issues Chlorination Issues Check_Step->Chlorination_Issues Step 2 Reagent_Purity_H Reagent_Purity_H Hantzsch_Issues->Reagent_Purity_H No NCS_Activity NCS_Activity Chlorination_Issues->NCS_Activity No Temp_Time_H Optimize Temperature and Reaction Time Solvent_H Verify Solvent Choice Temp_Time_H->Solvent_H Optimized Purification Review Purification Procedure Solvent_H->Purification Reagent_Purity_H->Temp_Time_H Pure Catalyst_C Consider Acid Catalyst Temp_Solvent_C Optimize Temperature and Solvent Catalyst_C->Temp_Solvent_C No Improvement Temp_Solvent_C->Purification NCS_Activity->Catalyst_C Active

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Purification of Ethyl 2-amino-5-chlorothiazole-4-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high purity of intermediates like Ethyl 2-amino-5-chlorothiazole-4-carboxylate is paramount. This technical support center provides a comprehensive guide to the purification of this compound by recrystallization, addressing common issues through troubleshooting guides and frequently asked questions.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during the recrystallization of this compound.

Problem 1: Low or No Crystal Yield

Potential Cause Recommended Solution
Excess Solvent Use the minimum amount of hot solvent required to dissolve the crude product. If too much has been added, carefully evaporate some of the solvent to reach the saturation point and allow the solution to cool again.
Inappropriate Solvent The compound may be too soluble in the chosen solvent even at low temperatures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Refer to the solvent selection table below and consider a mixed solvent system.
Premature Crystallization If performing hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the compound from crystallizing on the filter paper or in the funnel stem.
Incomplete Cooling Ensure the solution has cooled to room temperature slowly before placing it in an ice bath to maximize crystal formation.

Problem 2: Compound "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if the solution is supersaturated.

Potential Cause Recommended Solution
High Solute Concentration Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to reduce the concentration and then allow it to cool slowly.
Rapid Cooling Allow the solution to cool to room temperature undisturbed before further cooling. Slow cooling promotes the formation of a stable crystal lattice.
Inappropriate Solvent The boiling point of your solvent may be too high. Consider a lower-boiling point solvent in which the compound is also suitably soluble. A mixed-solvent system can also be effective; dissolve the compound in a good solvent and add a poor solvent dropwise until the solution becomes turbid, then heat until clear and cool slowly.

Problem 3: Crystals Are Colored or Appear Impure

Potential Cause Recommended Solution
Colored Impurities Present Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your product.
Insoluble Impurities If solid impurities are visible in the hot solution, perform a hot gravity filtration to remove them before allowing the solution to cool.
Rapid Crystallization If crystals form too quickly, impurities can become trapped within the crystal lattice. To slow down crystallization, reheat the solution, add a little more solvent, and allow it to cool more slowly.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on data for similar thiazole derivatives, good starting points for solvent screening include alcohols (such as ethanol or methanol), tetrahydrofuran (THF), ethyl acetate, and mixtures of these with water or alkanes (like hexane).[1] A synthesis of a related compound, ethyl 2-aminothiazole-5-carboxylate, utilized ethanol for recrystallization.

Q2: How do I perform a mixed-solvent recrystallization?

A2: Dissolve your crude compound in the minimum amount of a hot "good" solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is much less soluble) dropwise to the hot solution until you observe persistent cloudiness (turbidity). Add a few more drops of the "good" solvent until the solution becomes clear again. Then, allow the solution to cool slowly.

Q3: My compound won't crystallize, even after cooling in an ice bath. What should I do?

A3: This is likely due to a supersaturated solution. Try the following induction techniques:

  • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

Q4: How can I determine the purity of my recrystallized product?

Quantitative Data

Due to the limited availability of specific experimental data for this compound, the following table provides predicted solubility information for a closely related compound, Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate, to guide solvent selection.[4]

SolventSolvent TypePredicted SolubilityBasis for Prediction
WaterPolar ProticLimited (< 1 mg/mL)Hydrophobic thiazole core
MethanolPolar ProticModerate (10-20 mg/mL)Hydrogen bonding capability

Note: This data is for a structurally similar compound and should be used as a guideline. Experimental verification is recommended.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.

    • Add a few drops of a potential solvent (e.g., ethanol, methanol, ethyl acetate) to each test tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound at room temperature.

    • Gently heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound when hot.

    • Allow the solutions that dissolved the compound upon heating to cool to room temperature and then in an ice bath. The solvent that yields a good amount of crystalline precipitate is a suitable choice.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.

    • Continue adding the hot solvent in small portions until the compound just dissolves completely. Avoid adding an excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a very small amount of activated charcoal and swirl the flask.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.

    • Once the solution has reached room temperature, you may place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper by drawing air through the funnel for a few minutes.

    • Transfer the crystals to a watch glass and allow them to dry completely. The purity can then be assessed by melting point determination.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Does the Compound 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? low_yield Is the Yield Low? crystals_form->low_yield Yes solution1 Induce Crystallization: - Scratch flask - Add seed crystal crystals_form->solution1 No oiling_out->crystals_form No solution2 Troubleshoot 'Oiling Out': - Reheat and add more solvent - Cool slowly - Change solvent oiling_out->solution2 Yes impure_crystals Are the Crystals Impure? low_yield->impure_crystals No solution3 Troubleshoot Low Yield: - Reduce solvent volume - Ensure complete cooling - Check for premature crystallization low_yield->solution3 Yes collect_crystals Collect and Dry Crystals low_yield->collect_crystals Acceptable Yield solution4 Troubleshoot Impurities: - Use activated charcoal - Perform hot filtration - Recrystallize again slowly impure_crystals->solution4 Yes impure_crystals->collect_crystals No solution1->cool solution2->dissolve solution3->dissolve solution4->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-amino-5-chlorothiazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step process. It begins with the Hantzsch thiazole synthesis to create the parent compound, Ethyl 2-aminothiazole-4-carboxylate, followed by chlorination at the 5-position. The initial Hantzsch reaction typically involves the condensation of an ethyl 3-halo-2-oxobutanoate (e.g., ethyl 2-chloroacetoacetate or ethyl bromopyruvate) with thiourea. The subsequent chlorination is commonly achieved using a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

Q2: What are the primary side-products I should be aware of during this synthesis?

A2: Side-products can arise from both the Hantzsch condensation and the subsequent chlorination step.

  • From Hantzsch Condensation:

    • Unreacted Starting Materials: Incomplete reaction can leave residual ethyl 2-chloroacetoacetate and thiourea.

    • 2-Imino-2,3-dihydrothiazole Tautomer: Under certain conditions, the isomeric imino tautomer can form.

    • Dimerization/Polymerization Products: Self-condensation of the ketoester or other reactive intermediates can lead to polymeric byproducts.

  • From Chlorination:

    • Over-chlorinated Products: Dichloro- or other polychlorinated thiazole derivatives can form if the reaction is not carefully controlled.

    • Ring-Opened Products: Harsh chlorination conditions can potentially lead to the cleavage of the thiazole ring.

    • Unreacted Starting Material: Incomplete chlorination will result in the presence of the parent Ethyl 2-aminothiazole-4-carboxylate in the final product.

Q3: My overall yield is low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete Hantzsch Reaction: Ensure the condensation reaction has gone to completion. This can be monitored by Thin Layer Chromatography (TLC).

  • Suboptimal Chlorination Conditions: The choice of chlorinating agent, solvent, and temperature are crucial. For example, using an inappropriate solvent can hinder the reaction, while excessively high temperatures can lead to degradation and the formation of multiple side-products.

  • Product Loss During Work-up and Purification: The product may be partially soluble in the aqueous phase during extraction, or it may be lost during recrystallization or column chromatography if the solvent system is not optimized.

Q4: I am observing an impurity with the same mass as my product in the mass spectrum. What could it be?

A4: An impurity with the same mass is likely an isomer. In the context of the Hantzsch synthesis, this is often the 2-imino-2,3-dihydrothiazole tautomer. Its formation can sometimes be influenced by the pH of the reaction mixture. This side-product can be difficult to separate from the desired product due to similar physical properties.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents. 2. Incorrect reaction temperature. 3. Inappropriate solvent.1. Verify the quality and purity of starting materials (ethyl 2-chloroacetoacetate, thiourea, chlorinating agent). 2. For the Hantzsch reaction, ensure the temperature is sufficient for cyclization (typically reflux in ethanol). For chlorination, the optimal temperature may be lower to prevent side reactions. 3. Ethanol is a common solvent for the Hantzsch step. For chlorination, solvents like dichloromethane (DCM), chloroform, or acetic acid are often used. Ensure the chosen solvent is anhydrous if required by the chlorinating agent.
Presence of Multiple Spots on TLC After Reaction 1. Incomplete reaction. 2. Formation of multiple side-products due to harsh conditions. 3. Degradation of product.1. Increase reaction time and monitor by TLC until the starting material spot disappears. 2. For chlorination, add the chlorinating agent slowly and maintain the recommended temperature. Consider using a milder chlorinating agent (e.g., NCS instead of sulfuryl chloride). 3. Ensure the work-up procedure is not overly acidic or basic, which could degrade the product.
Difficulty in Isolating the Product 1. Product is soluble in the work-up solvents. 2. Emulsion formation during extraction. 3. Product oiling out during recrystallization.1. If the product has some water solubility, saturate the aqueous layer with brine (saturated NaCl solution) before extraction. Perform multiple extractions with an organic solvent. 2. Add a small amount of brine to break up emulsions. 3. For recrystallization, ensure a suitable solvent system is used. A solvent pair (one in which the compound is soluble and one in which it is insoluble) might be necessary. Allow the solution to cool slowly.
Final Product is Colored (Yellow/Brown) 1. Presence of polymeric impurities. 2. Residual starting materials or side-products.1. Purify the crude product by column chromatography on silica gel. 2. Recrystallize the product from an appropriate solvent (e.g., ethanol, ethyl acetate/hexanes). An activated carbon (charcoal) treatment during recrystallization can sometimes remove colored impurities.

Data Presentation

Table 1: Summary of a Representative Two-Step Synthesis of this compound
Step Reaction Key Reagents Solvent Typical Yield Typical Purity (by HPLC)
1 Hantzsch Thiazole SynthesisEthyl 2-chloroacetoacetate, ThioureaEthanol85-95%>95%
2 ChlorinationEthyl 2-aminothiazole-4-carboxylate, N-Chlorosuccinimide (NCS)Acetic Acid70-85%>98%

Note: Yields and purity are representative and can vary based on reaction scale and specific conditions.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Hantzsch Condensation)

A general procedure for the synthesis of the parent compound, Ethyl 2-aminothiazole-4-carboxylate, involves the reaction of ethyl bromopyruvate with thiourea.[1]

  • To a solution of ethyl bromopyruvate (1.0 mmol) in ethanol (2 mL), add thiourea (1.2 mmol).

  • Stir the reaction mixture at 70°C for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield Ethyl 2-aminothiazole-4-carboxylate.

Step 2: Synthesis of this compound (Chlorination)

Disclaimer: The following is a representative protocol for the chlorination of a similar 2-aminothiazole derivative and may require optimization for this specific substrate.

  • Dissolve Ethyl 2-aminothiazole-4-carboxylate (1.0 mmol) in glacial acetic acid (5 mL).

  • Cool the solution to 0-5°C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (1.1 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-cold water.

  • Neutralize the solution carefully with a saturated solution of sodium bicarbonate until the pH is ~7.

  • Collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to obtain pure this compound.

Visualizations

Reaction_Pathway Start_A Ethyl 2-chloroacetoacetate Intermediate_1 Ethyl 2-aminothiazole- 4-carboxylate Start_A->Intermediate_1 Hantzsch Condensation Start_B Thiourea Start_B->Intermediate_1 Hantzsch Condensation Chlorinating_Agent Chlorinating Agent (e.g., NCS) Final_Product Ethyl 2-amino-5-chloro- thiazole-4-carboxylate Chlorinating_Agent->Final_Product Chlorination Intermediate_1->Final_Product Chlorination Side_Product_1 2-Imino-2,3-dihydro- thiazole Tautomer Intermediate_1->Side_Product_1 Isomerization (Side Reaction) Side_Product_2 Over-chlorinated Product Final_Product->Side_Product_2 Excess Chlorinating Agent

Caption: Reaction pathway for the synthesis of this compound and common side-products.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze crude reaction mixture by TLC Start->Check_TLC Incomplete_Reaction Incomplete Reaction: - Unreacted starting material present Check_TLC->Incomplete_Reaction Starting material remains Multiple_Products Multiple Products: - Numerous spots on TLC Check_TLC->Multiple_Products Multiple spots Purification_Issue Purification Issue: - Product loss during work-up Check_TLC->Purification_Issue Clean reaction, low isolated yield Action_Incomplete Optimize Reaction: - Increase reaction time/temperature - Check reagent quality Incomplete_Reaction->Action_Incomplete Action_Multiple Modify Conditions: - Lower temperature - Slower addition of reagents - Use milder reagents Multiple_Products->Action_Multiple Action_Purification Optimize Purification: - Adjust extraction pH - Use different recrystallization solvent - Consider column chromatography Purification_Issue->Action_Purification

Caption: Troubleshooting workflow for the synthesis of this compound.

References

managing reaction temperature in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to managing reaction temperature during thiazole synthesis, a critical parameter for successful outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during thiazole synthesis, with a focus on temperature-related problems.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Suboptimal Reaction Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate. If the reaction is sluggish at room temperature, the temperature may be too low. Conversely, excessive heat can lead to the degradation of reactants or products.[1]Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. Gradual Temperature Increase: If the reaction is not proceeding at room temperature, gradually increase the heat and continue to monitor by TLC.[1] Optimize Temperature: Consult literature for the optimal temperature range for your specific substrates. Different starting materials may have different optimal reaction temperatures.
Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.[2]Increase Reaction Time: If the temperature is appropriate, extending the reaction time may be necessary. Ensure Proper Mixing: Inadequate stirring can lead to localized temperature gradients and incomplete reactions.
Formation of Multiple Products/Impurities Excessive Heat: High temperatures can promote the formation of side products.[1] One common side product is an oxazole, which can form if the thioamide is contaminated with its corresponding amide.[2]Lower Reaction Temperature: If TLC indicates multiple products, try running the reaction at a lower temperature. Controlled Heating: Use a controlled heating source like an oil bath or a heating mantle with a temperature controller to maintain a stable reaction temperature. Check Reactant Purity: Ensure the purity of the thioamide to avoid the formation of oxazole byproducts.[2]
Exothermic Reaction: The Hantzsch synthesis can be exothermic, leading to a rapid increase in temperature and the formation of side products.Slow Addition of Reagents: Add one of the reactants dropwise to control the initial exothermic release of heat. Cooling Bath: Use an ice bath to dissipate heat, especially during the initial stages of the reaction.
Reaction is Sluggish or Stalls Insufficient Temperature: The activation energy for the reaction may not be met at the current temperature.[1]Gentle Heating: Apply gentle heat using a water bath or heating mantle.[3] Microwave Synthesis: Consider using microwave-assisted synthesis, which can often reduce reaction times and improve yields by providing rapid and uniform heating.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a conventional Hantzsch thiazole synthesis?

A1: The temperature for a conventional Hantzsch thiazole synthesis can vary significantly depending on the specific reactants and solvent used. However, a common range is between room temperature and the reflux temperature of the solvent. For example, reactions in ethanol are often refluxed at around 65-70°C.[6] Some procedures call for heating at 80-90°C for a couple of hours.[7] It is crucial to monitor the reaction by TLC to determine the optimal temperature and time for your specific system.[1]

Q2: How does temperature affect the yield and purity of my thiazole product?

A2: Temperature is a critical parameter that directly impacts both the yield and purity of the final product. Suboptimal temperatures can lead to low yields due to slow or incomplete reactions.[1][2] Conversely, excessively high temperatures can cause the degradation of starting materials or the desired product, and can also promote the formation of unwanted side products, which will decrease the overall purity and complicate the purification process.[1]

Q3: My reaction is highly exothermic. How can I control the temperature?

A3: To manage a highly exothermic reaction, it is important to control the rate of heat generation. This can be achieved by:

  • Slow addition of reactants: Adding one reactant portion-wise or dropwise to the other allows for better heat dissipation.

  • Using a cooling bath: Immersing the reaction vessel in an ice-water bath or another suitable cooling medium can help to absorb the excess heat generated.

  • Efficient stirring: Good agitation ensures that the heat is distributed evenly throughout the reaction mixture, preventing the formation of localized hot spots.

Q4: When should I consider using microwave-assisted synthesis for my thiazole preparation?

A4: Microwave-assisted synthesis is an excellent alternative to conventional heating, particularly when you encounter issues like long reaction times or low yields.[5] Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to significantly shorter reaction times (minutes instead of hours) and often results in higher product yields and purity.[4][8] It is especially beneficial for reactions that are sluggish under conventional heating conditions.

Quantitative Data Summary

The following table summarizes various reaction conditions for thiazole synthesis, highlighting the impact of temperature, solvent, and heating method on reaction time and yield.

Thiazole Derivativeα-HaloketoneThioamide/ThioureaSolventTemperature (°C)TimeYield (%)Heating Method
4-(2,4-Dimethylphenyl)-1,3-thiazole2-bromo-1-(2,4-dimethylphenyl)ethanoneThioformamideEthanolRefluxSeveral hoursVariableConventional
2-Amino-4-phenylthiazole2-BromoacetophenoneThioureaMethanol10030 min~95%Conventional
N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaMethanol9030 min95%Microwave
Substituted Hantzsch thiazole derivatives3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydesEthanol/Water (1/1)652-3.5 h79-90%Conventional
2-AminothiazoleChloroacetaldehydeThioureaWater80-902 hNot specifiedConventional
4-substituted 2-aminothiazolesSubstituted vinyl azidesPotassium thiocyanaten-propanol8012 hGoodConventional
Steroidal thiazole derivatives2-bromoacetophenone & steroidal carbonyl compoundsThiosemicarbazideEthanol6035-45 min80-85%Microwave

Experimental Protocols

Protocol 1: Conventional Heating - Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard procedure for the Hantzsch thiazole synthesis using conventional heating.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Stir bar

  • Round-bottom flask or scintillation vial

  • Heating mantle or hot plate with a sand or oil bath

  • Reflux condenser (if heating for an extended period)

Procedure:

  • In a 20 mL scintillation vial or an appropriate round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to a gentle reflux (approximately 65-70°C) or in a pre-heated oil bath at 100°C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water.

  • Allow the product to air dry completely on a watch glass.

Protocol 2: Microwave-Assisted Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines

This protocol details a microwave-assisted Hantzsch synthesis for a more complex thiazole derivative, demonstrating the efficiency of this method.[8]

Materials:

  • 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones

  • N-phenylthiourea

  • Methanol

  • Microwave reaction vessel with a stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave reaction vessel, combine the 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) and N-phenylthiourea (1.1-1.5 mmol).

  • Add methanol (or another suitable solvent) and a magnetic stir bar.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the target temperature (e.g., 90°C) for a specified time (e.g., 30 minutes).[8]

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the product using an appropriate work-up and purification procedure, such as precipitation and filtration or extraction and chromatography.

Visualizations

Troubleshooting Workflow for Low Product Yield

The following diagram illustrates a logical workflow for troubleshooting low yield in thiazole synthesis, with a focus on temperature-related issues.

References

avoiding dimer formation in 2-aminothiazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reactions with 2-aminothiazole, with a specific focus on preventing dimer formation and other side reactions.

Troubleshooting Guide

Problem 1: Low yield of the desired mono-acylated 2-aminothiazole derivative and formation of a significant amount of a dimeric byproduct.

  • Question: My acylation of 2-aminothiazole is giving a low yield of the desired product, and I am observing a significant amount of a higher molecular weight byproduct, which I suspect is a dimer. How can I prevent this?

  • Answer: Dimerization of 2-aminothiazole can occur, particularly under acidic conditions. The hydrochloride salt of 2-aminothiazole is known to react with 2-aminothiazole to form a dimeric structure. To minimize dimer formation, it is crucial to control the reaction conditions carefully.

    Recommended Solutions:

    • Use of a Non-Acidic Environment: Avoid acidic conditions. If your starting material is a salt, neutralize it carefully before proceeding with the acylation.

    • Employ a Weak Base: Strong bases can deprotonate the exocyclic amino group, but also potentially the ring nitrogen, leading to side reactions. The use of a weaker, non-nucleophilic base is recommended. For instance, N-methylmorpholine has been successfully used to control the acylation reaction and minimize the formation of di-acylated byproducts.[1]

    • Temperature Control: Elevated temperatures can sometimes promote side reactions. Running the reaction at a controlled temperature, for example, 60°C when using N-methylmorpholine, can lead to a cleaner reaction profile and higher yield of the desired mono-acylated product.[1]

    • Protecting Group Strategy: The most robust method to prevent reactions at the 2-amino group and subsequent side reactions is to use a protecting group. The tert-butyloxycarbonyl (Boc) group is highly effective. By first protecting the 2-amino group, you can perform the desired reaction on another part of the molecule and then deprotect the amino group under mild acidic conditions.[1][2]

Problem 2: Formation of bis-acylated byproducts during the acylation of 2-aminothiazole derivatives.

  • Question: During the acylation of a 2-amino-4-halothiazole, I am isolating a significant amount of a bis-acylated product in addition to my desired mono-acylated product. How can I improve the selectivity for mono-acylation?

  • Answer: The formation of bis-acylated byproducts is a known issue in the acylation of 2-aminothiazoles, especially with more reactive acylating agents or under forcing conditions.[1]

    Recommended Solutions:

    • Controlled Reaction Conditions: Use of a weaker base and controlled temperature can significantly reduce over-acylation. For the acetylation of 2-aminothiazol-4(5H)-one, using N-methylmorpholine at 60°C resulted in a very good yield of the desired mono-acetamide with negligible diacetylation.[1]

    • Boc Protection: The use of a Boc protecting group on the 2-amino function is a highly effective strategy to prevent bis-acylation. The Boc-protected intermediate can be acylated at another position, followed by a clean deprotection step to yield the desired mono-acylated product.[1][2]

Frequently Asked Questions (FAQs)

  • Q1: What is the structure of the 2-aminothiazole dimer?

    • A1: The dimeric form of 2-aminothiazole is proposed to be 2-amino-5-(2-imino-4-thiazolidinyl)-thiazole. It is formed from the reaction of 2-aminothiazole with its hydrochloride salt.

  • Q2: What are the best practices for storing 2-aminothiazole and its derivatives to avoid degradation?

    • A2: 2-aminothiazole can be unstable upon storage, and impurities can catalyze its decomposition.[3] It is recommended to store it in a cool, dark, and dry place. For derivatives in solution, especially in solvents like DMSO, it is advisable to prepare fresh solutions before use and store them at low temperatures (e.g., -20°C) to minimize decomposition and potential dimerization.

  • Q3: Can I use common inorganic bases like sodium carbonate or potassium carbonate for the acylation of 2-aminothiazole?

    • A3: While inorganic bases can be used, they might lead to a more complex reaction mixture due to their limited solubility in organic solvents and potential to promote side reactions. Organic bases like pyridine or N-methylmorpholine often provide better control over the reaction.[1][4]

  • Q4: How can I purify my desired mono-acylated product from the dimeric and bis-acylated byproducts?

    • A4: Column chromatography is typically the most effective method for separating the desired mono-acylated product from dimeric and bis-acylated byproducts due to the significant differences in their polarity and molecular weight. Recrystallization can also be effective if a suitable solvent system is found.

Data Presentation

Table 1: Conditions for Selective Mono-acylation of 2-Aminothiazole Derivatives

SubstrateAcylating AgentBaseSolventTemperatureYield of Mono-acyl ProductObservationsReference
2-Aminothiazol-4(5H)-oneAcetic AnhydrideN-Methylmorpholine-60°CVery goodNegligible diacetylation[1]
2-Amino-4-halothiazolesO-acetylsalicyloyl chlorideTriethylamineTHF0°C to 20°CLowMixed products, including bis-acylation[1]
Boc-protected 2-amino-4-halothiazolesO-acetylsalicyloyl chloride---Good to highClean reaction, followed by deprotection[1][2]

Experimental Protocols

Protocol 1: Boc Protection of 2-Aminothiazole

This protocol describes the general procedure for the protection of the 2-amino group of a thiazole derivative using di-tert-butyl dicarbonate (Boc₂O).

  • Reagents: 2-aminothiazole derivative, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dichloromethane (CH₂Cl₂), Citric acid solution (7% aq.).

  • Procedure:

    • Dissolve the 2-aminothiazole derivative (1.0 eq.) in a 1:1 mixture of THF and water.

    • Add Boc₂O (1.3 eq.).

    • Add NaOH (2.6 eq.) portion-wise to the reaction mixture.

    • Stir the mixture at room temperature for 16 hours.

    • Partition the reaction mixture between a 7% aqueous citric acid solution and dichloromethane.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected 2-aminothiazole.[2]

Protocol 2: Acylation of 2-Aminothiazol-4(5H)-one using N-Methylmorpholine

This protocol provides a method for the selective mono-acetylation of 2-aminothiazol-4(5H)-one.

  • Reagents: 2-Aminothiazol-4(5H)-one, Acetic anhydride, N-Methylmorpholine.

  • Procedure:

    • To 2-aminothiazol-4(5H)-one, add acetic anhydride.

    • Add N-methylmorpholine as a base.

    • Heat the reaction mixture to 60°C.

    • Monitor the reaction by a suitable method (e.g., TLC or LC-MS).

    • Upon completion, work up the reaction to isolate the N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide. This method provides a good yield with minimal diacetylation.[1]

Protocol 3: Deprotection of Boc-protected 2-Acylaminothiazole

This protocol describes the removal of the Boc protecting group under acidic conditions.

  • Reagents: Boc-protected 2-acylaminothiazole, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the Boc-protected 2-acylaminothiazole in dichloromethane.

    • Add trifluoroacetic acid to the solution.

    • Stir the reaction mixture at room temperature. The reaction is typically fast.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting amine salt can be neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.[5]

Visualizations

Dimerization_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_reaction Dimerization Reaction cluster_product Product 2AT 2-Aminothiazole 2AT_HCl 2-Aminothiazole Hydrochloride 2AT->2AT_HCl + HCl Reaction Reaction 2AT->Reaction HCl HCl 2AT_HCl->Reaction Dimer 2-Amino-5-(2-imino-4-thiazolidinyl)-thiazole (Dimer) Reaction->Dimer

Caption: Proposed pathway for 2-aminothiazole dimer formation.

Troubleshooting_Workflow Start Low Yield / Dimer Formation in 2-Aminothiazole Acylation Check_Acid Is the reaction medium acidic? Start->Check_Acid Neutralize Neutralize starting material/ reaction mixture Check_Acid->Neutralize Yes Use_Weak_Base Use a weak, non-nucleophilic base (e.g., N-Methylmorpholine) Check_Acid->Use_Weak_Base No Neutralize->Use_Weak_Base Control_Temp Control reaction temperature (e.g., 60°C) Use_Weak_Base->Control_Temp Protecting_Group Implement Boc-protection strategy Control_Temp->Protecting_Group If issues persist End Improved Yield of Mono-acylated Product Control_Temp->End Problem Solved Protecting_Group->End

Caption: Troubleshooting workflow for avoiding dimer formation.

Boc_Protection_Workflow Start 2-Aminothiazole Protection Boc Protection (Boc₂O, Base) Start->Protection Protected Boc-Protected 2-Aminothiazole Protection->Protected Acylation Acylation (Acyl Chloride) Protected->Acylation Acylated_Protected Acylated Boc-Protected 2-Aminothiazole Acylation->Acylated_Protected Deprotection Deprotection (TFA) Acylated_Protected->Deprotection End Mono-acylated 2-Aminothiazole Deprotection->End

Caption: Experimental workflow using Boc-protection strategy.

References

thin-layer chromatography (TLC) monitoring of Ethyl 2-amino-5-chlorothiazole-4-carboxylate reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TLC Monitoring of Ethyl 2-amino-5-chlorothiazole-4-carboxylate Reactions

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the thin-layer chromatography (TLC) monitoring of reactions involving this compound.

Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of this compound reactions.

Problem Possible Cause(s) Suggested Solution(s)
Streaking or Tailing of Spots - Sample is too concentrated.[1][2]- The compound is acidic or basic.[3]- Inappropriate solvent system polarity.[4]- Decomposition of the compound on the silica plate.[5]- Dilute the sample before spotting it on the TLC plate.[1]- For acidic compounds, add a small amount of acetic acid or formic acid (0.1-2%) to the mobile phase. For basic compounds like aminothiazoles, add a small amount of triethylamine (0.1-2%) or ammonia in methanol.[1]- Adjust the polarity of the solvent system.[4]- Perform a 2D TLC to check for stability on silica.[5]
Spots are Not Visible or Very Faint - The sample is too dilute.[1][4]- The compound is not UV-active.[1]- The compound has evaporated from the plate.[1]- The solvent level in the developing chamber was above the spotting line.[4]- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[1][4]- Use an alternative visualization method, such as an iodine chamber or a chemical stain (e.g., phosphomolybdic acid).[6][7]- Ensure the compound is not volatile under the experimental conditions.[1]- Make sure the spotting line is above the solvent level in the chamber.
Reactant and Product Spots Have Similar Rf Values - The solvent system does not provide adequate separation.[5]- The polarity of the reactant and product are very similar.- Experiment with different solvent systems of varying polarities.[5]- Try a two-dimensional TLC to improve separation.[5]- Utilize a co-spot (a lane where both the starting material and reaction mixture are spotted together) to help differentiate the spots.[5]
Uneven or Crooked Solvent Front - The TLC plate is touching the side of the developing chamber or the filter paper.[4]- The silica on the plate is damaged or uneven.[3]- Ensure the plate is placed vertically in the center of the chamber and not touching the sides.[4]- Use a new, undamaged TLC plate. If a corner is chipped, you can sometimes make a 45° cut to remove the damaged area.[3]
Unexpected Spots Appear on the Plate - Contamination of the TLC plate during handling.[4]- The reaction may be producing side products.- Handle the TLC plate by the edges to avoid transferring oils or other substances from your fingers.[4]- If side products are suspected, further analysis of the reaction mixture (e.g., by LC-MS) may be necessary to identify them.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC of this compound?

A good starting point for developing a solvent system for aminothiazole derivatives is a mixture of a non-polar and a moderately polar solvent. Based on similar compounds, a mixture of hexanes and ethyl acetate, or petroleum ether and ethyl acetate, is recommended. A common starting ratio is 3:1 or 1:1 (non-polar:polar). You may need to adjust the ratio to achieve optimal separation where the Rf values are between 0.2 and 0.8.

Q2: How can I visualize the spots on the TLC plate?

Thiazole derivatives are often UV-active due to their aromatic nature, so the primary method of visualization is a UV lamp (254 nm), where the spots will appear dark against a fluorescent background.[7] An iodine chamber is another effective method, where the spots will appear as brown stains.[6] For less sensitive compounds, a phosphomolybdic acid stain can be used, which generally visualizes a wide range of organic compounds as dark green or blue spots upon heating.[8]

Q3: What do the Rf values indicate in my reaction?

The Rf (retention factor) value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[9] In a reaction, the disappearance of the starting material spot and the appearance of a new spot (or spots) indicates the formation of product(s).[10] By comparing the Rf values of the spots in the reaction mixture lane to the starting material lane, you can monitor the progress of the reaction.[10] A completed reaction will ideally show the complete consumption of the starting material.[11]

Q4: My spots are streaking. What is the most likely cause for an aminothiazole derivative?

For aminothiazole derivatives, streaking is often due to the basic nature of the amino group interacting strongly with the acidic silica gel on the TLC plate. Adding a small amount of a basic modifier, such as triethylamine (0.1-2%), to your eluent can often resolve this issue by neutralizing the acidic sites on the silica.[1]

Q5: How do I confirm if a new spot is my desired product?

While TLC can indicate the formation of a new compound, it does not definitively identify it. To confirm the identity of a new spot as your desired product, you would need to isolate the compound from the reaction mixture (e.g., through column chromatography) and characterize it using spectroscopic methods such as NMR, IR, and mass spectrometry.

Experimental Protocol: TLC Monitoring

This protocol outlines a general procedure for monitoring the progress of a reaction involving this compound using TLC.

1. Preparation of the TLC Plate:

  • Handle a silica gel TLC plate by the edges.

  • Using a pencil, gently draw a straight line across the plate, about 1 cm from the bottom. This is your origin line.

  • Mark small, evenly spaced ticks on the origin line for each sample you will spot.

2. Sample Preparation and Spotting:

  • Prepare dilute solutions of your starting material (for reference) and the reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane).

  • Use a capillary tube to draw up a small amount of the starting material solution.

  • Gently touch the tip of the capillary tube to the first tick mark on the origin line to create a small spot (1-2 mm in diameter).

  • In a separate lane, spot the reaction mixture.

  • It is highly recommended to have a "co-spot" lane where you first spot the starting material, and then spot the reaction mixture directly on top of it. This helps to resolve spots with similar Rf values.

  • Allow the spots to dry completely.

3. Development of the TLC Plate:

  • Pour a small amount of your chosen solvent system (eluent) into a developing chamber, to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Close the chamber and allow it to equilibrate for a few minutes.

  • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

  • Allow the solvent to travel up the plate by capillary action.

  • Remove the plate when the solvent front is about 1 cm from the top.

  • Immediately mark the solvent front with a pencil.

4. Visualization and Analysis:

  • Allow the plate to dry completely in a fume hood.

  • Visualize the spots using a UV lamp (254 nm) and circle any visible spots with a pencil.

  • If spots are not clearly visible, place the plate in an iodine chamber until brown spots appear.

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Compare the spots in the reaction mixture lane to the starting material lane to assess the progress of the reaction.

Data Presentation: Typical Rf Values

The following table provides examples of Rf values for some aminothiazole derivatives. Note that Rf values are highly dependent on the specific conditions (TLC plate, solvent system, temperature), and these should be used as a general guide.

Compound Solvent System Approximate Rf Value
2-Amino-4-phenylthiazole50% Ethyl Acetate / 50% Hexane0.54
Ethyl 2-Amino-1,3-Thiazole-4-CarboxylatePetroleum Ether : Ethyl Acetate (3:1)0.18[9]
This compound Hexanes : Ethyl Acetate (2:1) ~0.3 - 0.5 (Estimated) *

*The Rf value for the target compound is an estimate based on its structure. The chloro and ethyl ester groups will influence its polarity. The optimal solvent system and exact Rf value should be determined experimentally.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development cluster_analysis Analysis prep_plate Prepare TLC Plate spot_sm Spot Starting Material (SM) prep_plate->spot_sm prep_sample Prepare Dilute Samples prep_sample->spot_sm spot_rxn Spot Reaction Mixture (Rxn) spot_sm->spot_rxn spot_co Co-spot (SM + Rxn) spot_rxn->spot_co develop Develop Plate in Chamber spot_co->develop dry Dry Plate develop->dry visualize Visualize (UV, Iodine, etc.) dry->visualize calculate Calculate Rf Values visualize->calculate interpret Interpret Results calculate->interpret

Caption: Workflow for TLC Monitoring of a Chemical Reaction.

Troubleshooting_TLC cluster_streaking Streaking/Tailing Spot cluster_rf Poor Separation (Similar Rf) cluster_visibility No/Faint Spots start TLC Plate Issue is_conc Too Concentrated? start->is_conc change_solvent Change Solvent System start->change_solvent is_dilute Too Dilute? start->is_dilute is_acid_base Acidic/Basic Compound? is_conc->is_acid_base No sol_dilute Dilute Sample is_conc->sol_dilute Yes is_polar Wrong Polarity? is_acid_base->is_polar No sol_modifier Add Acid/Base Modifier is_acid_base->sol_modifier Yes sol_solvent Change Solvent System is_polar->sol_solvent Yes sol_resolve Achieve Separation change_solvent->sol_resolve use_2d_tlc Try 2D TLC use_2d_tlc->sol_resolve is_uv_active Not UV Active? is_dilute->is_uv_active No sol_concentrate Concentrate Spot is_dilute->sol_concentrate Yes sol_stain Use a Stain is_uv_active->sol_stain Yes

Caption: Troubleshooting Logic for Common TLC Issues.

References

optimization of solvent conditions for thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiazole Synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges encountered during the .

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for Hantzsch thiazole synthesis and how do they affect the reaction?

A1: The Hantzsch synthesis, a cornerstone for creating the thiazole ring, involves condensing an α-halocarbonyl compound with a thioamide-containing reactant.[1][2] The choice of solvent is critical and significantly impacts reaction time and yield. Ethanol is a very common solvent, often used at reflux.[1] Other solvents like methanol, dimethylformamide (DMF), 1,4-dioxane, and acetonitrile have also been explored.[1][3] For instance, in certain one-pot syntheses, an equimolar ratio of water and ethanol has been shown to produce good yields.[4] The selection often depends on the solubility of the specific substrates and the desired reaction temperature.

Q2: My reaction yield is consistently low. How can I determine if the solvent is the problem?

A2: Low yield is a frequent issue that can often be traced back to the solvent. Key factors to consider are:

  • Reagent Solubility: If your starting materials (α-haloketone and thioamide) are not fully dissolved, the reaction rate will be slow and yields will be poor. Consider a solvent with higher polarity or a co-solvent system. For example, adding isopropyl alcohol (IPA) to water can increase substrate solubility.[5]

  • Reaction Temperature: The solvent's boiling point dictates the maximum reaction temperature under conventional heating. If the reaction requires more energy, a higher-boiling solvent like DMF or dioxane might be necessary.[1] Alternatively, microwave irradiation can be used to exceed the solvent's boiling point at atmospheric pressure.[6]

  • Solvent-Mediated Side Reactions: The solvent can influence competing reaction pathways. It is advisable to screen a variety of solvents with different properties (protic, aprotic, polar, non-polar) to find the optimal conditions.[2][6]

Q3: How can I make my thiazole synthesis more environmentally friendly ("greener") through solvent selection?

A3: Green chemistry principles are increasingly important in synthesis.[7] To make your thiazole synthesis greener, consider these solvent strategies:

  • Water: As a non-toxic, non-flammable, and readily available solvent, water is an excellent green choice.[5][8] Reactions like the synthesis of 2-amino-4-alkylthiazole-5-carboxylates have been successfully performed in water with the aid of β-cyclodextrin.[9]

  • PEG-400: Polyethylene glycol (PEG) is a benign and recyclable solvent medium that has been used effectively for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea at 100°C.[8]

  • Ionic Liquids (ILs): ILs are gaining traction as sustainable solvents due to their low vapor pressure and recyclability.[10] They can enhance reaction rates and selectivity compared to traditional organic solvents.[5][10]

  • Solvent-Free Conditions: The most environmentally benign approach is to eliminate the solvent entirely. Many thiazole syntheses can be performed under solvent-free conditions, often facilitated by grinding the reactants or using microwave irradiation.[11][12][13] This method reduces waste and can dramatically shorten reaction times.[12]

Q4: I am observing the formation of an unexpected isomer. How can solvent conditions control regioselectivity?

A4: Isomer formation is a common challenge, particularly when using substituted thioamides. The acidity and nature of the solvent can play a crucial role in directing the reaction pathway. For example, in the Hantzsch synthesis with N-monosubstituted thioureas, neutral solvents typically yield 2-(N-substituted amino)thiazoles exclusively. However, conducting the reaction under acidic conditions (e.g., using a mixture of 10M HCl and ethanol) can lead to a mixture of isomers: 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[14] To favor a single isomer, precise control over the reaction medium's pH is essential.[14]

Q5: What are the main advantages of using microwave irradiation, and how does it relate to solvent choice?

A5: Microwave-assisted synthesis offers several key advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), higher yields, and cleaner reactions.[8][11][15] When combined with solvent optimization, its benefits are even more pronounced:

  • Solvent-Free Reactions: Microwaves are highly effective for solvent-free reactions, providing the necessary energy for the reaction to proceed rapidly by grinding solids together.[11][12]

  • High-Boiling Solvents: Microwaves can rapidly heat high-boiling point solvents like DMF to accelerate sluggish reactions.[15]

  • Green Solvents: Microwave heating is compatible with green solvents like water and PEG, enhancing the efficiency of environmentally friendly protocols.[8] For example, a microwave-assisted synthesis of hydrazinyl thiazoles was achieved in 30-175 seconds under solvent-free conditions.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: Low or No Product Yield
Possible Cause Recommended Solution
Poor Reagent Solubility The selected solvent may not adequately dissolve one or more starting materials.
Troubleshooting Step: Switch to a solvent with a different polarity. For example, if using non-polar toluene, try a more polar solvent like DMF or acetonitrile.[1] Consider using a co-solvent system, such as ethanol/water, to improve solubility.[4]
Inappropriate Reaction Temperature The reaction may require more energy than the solvent's boiling point allows under conventional reflux.
Troubleshooting Step: 1. Switch to a higher-boiling point solvent (e.g., from ethanol to dioxane).[1] 2. Employ microwave irradiation to achieve higher temperatures and significantly reduce reaction times.[6][15]
Solvent Reactivity The solvent may be participating in an undesired side reaction with your reagents or intermediates.
Troubleshooting Step: Review the literature for solvent compatibility with your specific class of reactants. Screen a panel of inert solvents under identical conditions to identify a suitable alternative.
Problem: Formation of Impurities or Side Products
Possible Cause Recommended Solution
Solvent Promoting Undesired Pathways The polarity or protic/aprotic nature of the solvent can favor side reactions over the desired thiazole formation.
Troubleshooting Step: If using a protic solvent like ethanol, try an aprotic solvent like dioxane or acetonitrile to see if it suppresses the formation of the side product.[1] The reaction pH can also be critical; for some syntheses, neutral conditions are preferable to acidic ones to avoid isomer formation.[14]
Reaction Time Too Long Extended reaction times, even in a suitable solvent, can lead to the degradation of the product or the formation of secondary products.
Troubleshooting Step: Monitor the reaction closely using Thin Layer Chromatography (TLC).[14] Once the starting material is consumed, work up the reaction immediately. Consider using microwave assistance to shorten the reaction time from hours to minutes.[11]
Problem: Difficulty in Product Isolation
Possible Cause Recommended Solution
Product is Highly Soluble in the Reaction Solvent If the product does not precipitate, isolation via filtration is not possible, and extraction may be complicated.
Troubleshooting Step: Choose a solvent in which the product has low solubility at room temperature or upon cooling. In many Hantzsch syntheses, the thiazole product is poorly soluble in an alcohol/water mixture and can be easily precipitated by adding water or a weak base to the reaction mixture post-completion.[16][17]

Data Presentation

Table 1: Effect of Solvent on a Model Hantzsch Thiazole Synthesis

This table summarizes data from a study optimizing conditions for a one-pot Hantzsch synthesis.

EntrySolventTemperature (°C)Time (min)Yield (%)Reference
1DichloromethaneReflux30045[6]
2AcetonitrileReflux30050[6]
3TetrahydrofuranReflux30065[6]
4EthanolReflux30080[6]
5Trifluoroethanol8030091[6]
Table 2: Comparison of Green and Conventional Solvents

This table highlights the move towards more environmentally benign synthesis conditions.

SolventTypeAdvantagesCommon ApplicationReference(s)
Ethanol/WaterGreenLow toxicity, readily available, good for precipitating products.Hantzsch Synthesis[2][4]
PEG-400GreenRecyclable, thermally stable, low toxicity.Synthesis from α-diazoketones[8]
Ionic LiquidsGreenRecyclable, low vapor pressure, can enhance reaction rates.Hantzsch Synthesis[5][10]
GlycerolGreenBiodegradable, high boiling point, non-toxic.PTC-mediated synthesis[8]
DioxaneConventionalAprotic, good for moisture-sensitive reactions.Hantzsch, Cook-Heilbron[1]
DMFConventionalHigh boiling point, highly polar aprotic.Synthesis from isocyanides[1]
Solvent-FreeGreenNo solvent waste, often very fast with microwave, high atom economy.Multicomponent Hantzsch Synthesis[11][12]

Experimental Protocols

Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard laboratory experiment for Hantzsch thiazole synthesis.[16]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[16]

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[16] The initial product formed is the HBr salt of the thiazole, which is soluble in methanol.[17]

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This deprotonates the thiazole salt, causing the neutral product to precipitate.[17]

  • Filter the mixture through a Büchner funnel, washing the solid filter cake with water.

  • Allow the collected solid to air dry to yield the 2-amino-4-phenylthiazole product.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of Thiazole Derivatives

This protocol is a green chemistry approach that eliminates the need for a solvent.[11][12]

Materials:

  • Appropriate aryl ketone

  • Thiosemicarbazide

  • Substituted phenacyl bromide

Procedure:

  • In a mortar, combine the aryl ketone (1 mmol), thiosemicarbazide (1 mmol), and a substituted phenacyl bromide (1 mmol).[8]

  • Grind the mixture thoroughly with a pestle for a few minutes at room temperature.

  • Transfer the powdered mixture to a vessel suitable for microwave irradiation.

  • Irradiate the mixture in a microwave reactor at 300 W for 30-175 seconds.[8]

  • Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool. Recrystallize the solid residue from an appropriate solvent (e.g., ethanol) to purify the final thiazole product.

Protocol 3: Cook-Heilbron Synthesis of a 5-Aminothiazole

This protocol describes the synthesis of 5-aminothiazoles from α-aminonitriles, a method known for its mild reaction conditions.[1][18]

Materials:

  • α-Aminonitrile (e.g., aminoacetonitrile)

  • Carbon disulfide (CS₂)

  • Solvent (e.g., ethanol or aqueous medium)

Procedure:

  • Dissolve the α-aminonitrile in the chosen solvent at room temperature.

  • Slowly add carbon disulfide to the solution with stirring. The reaction is typically conducted under mild conditions.[18]

  • The initial step is a nucleophilic attack of the amino group on the CS₂.[18]

  • This is followed by an intramolecular cyclization where the newly formed dithiocarbamate sulfur attacks the nitrile carbon.[18]

  • The reaction proceeds through a tautomerization step to yield the final aromatic 5-aminothiazole product.[18]

  • The product can often be isolated by precipitation or extraction depending on its solubility.

Visualizations

Solvent_Optimization_Workflow start_end start_end process process decision decision result result issue issue start Define Synthesis (e.g., Hantzsch) select_solvent Select Initial Solvent (e.g., Ethanol) start->select_solvent run_rxn Run Reaction & Monitor (TLC) select_solvent->run_rxn analyze Analyze Outcome run_rxn->analyze optimal Conditions Optimal (High Yield, Clean) analyze->optimal Good troubleshoot Proceed to Troubleshooting analyze->troubleshoot Poor end Protocol Finalized optimal->end troubleshoot->select_solvent Screen New Solvent (e.g., DMF, Water, Solvent-Free)

Caption: A general workflow for the optimization of solvent conditions.

Troubleshooting_Decision_Tree issue issue decision decision action action green_action green_action start Problem Encountered q_yield Is Yield Low? start->q_yield q_purity Is Purity Low? q_yield->q_purity No solubility Check Reagent Solubility q_yield->solubility Yes side_rxn Side Reactions? q_purity->side_rxn Yes temp Is Temp Too Low? solubility->temp No change_solvent Use More Polar Solvent (e.g., DMF) solubility->change_solvent Yes higher_boil Use Higher Boiling Solvent temp->higher_boil Yes (Conventional) use_mw Use Microwave Irradiation temp->use_mw Yes (Accelerated) change_solvent_type Switch Solvent Type (Protic vs Aprotic) side_rxn->change_solvent_type Yes control_ph Adjust pH of Medium side_rxn->control_ph Check Isomers solvent_free Try Solvent-Free Conditions side_rxn->solvent_free Consider Green Route

Caption: Decision tree for troubleshooting common synthesis issues.

Caption: Logical relationships between synthesis goals and solvent strategy.

References

Technical Support Center: Navigating Steric Hindrance in Ethyl 2-amino-5-chlorothiazole-4-carboxylate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Ethyl 2-amino-5-chlorothiazole-4-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those arising from steric hindrance in acylation and cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in the N-acylation of this compound, especially with bulky acylating agents?

A1: Low yields in N-acylation are frequently due to steric hindrance. The 2-amino group is flanked by a chloro group at the 5-position and an ethyl carboxylate group at the 4-position. When reacting with a sterically demanding acylating agent (e.g., one with ortho-substituents), the approach to the nucleophilic amino group is impeded. Other contributing factors can include suboptimal reaction conditions, such as an inappropriate solvent or base, or the use of a less reactive acylating agent.

Q2: My Suzuki-Miyaura coupling reaction with an ortho-substituted boronic acid is failing. What are the likely causes?

A2: The C-Cl bond at the 5-position of the thiazole is the reactive site for Suzuki-Miyaura coupling. Failure with sterically hindered boronic acids is common and can be attributed to several factors:

  • Steric Clash: The bulky ortho-substituent on the boronic acid can prevent the necessary proximity to the palladium catalyst's metal center during the transmetalation step.

  • Catalyst Inefficiency: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for sterically challenging couplings. More specialized catalysts with bulky, electron-rich ligands are often required to facilitate the reaction.

  • Reaction Conditions: The choice of base and solvent is critical in Suzuki-Miyaura reactions and can significantly impact the outcome, especially in hindered cases.

Q3: Are there common side reactions to be aware of when working with this compound?

A3: Yes, particularly during acylation reactions. One potential side reaction is the formation of di-acylated products, especially if the reaction conditions are too harsh or if a highly reactive acylating agent is used without careful stoichiometric control. Additionally, prolonged reaction times or high temperatures can lead to decomposition of the starting material or product.

Q4: How does the chloro substituent at the 5-position affect the reactivity of the 2-amino group?

A4: The chloro group is electron-withdrawing, which reduces the nucleophilicity of the 2-amino group. This electronic effect, combined with the steric hindrance, can make reactions at the amino group more challenging compared to unsubstituted 2-aminothiazoles.

Troubleshooting Guides

Issue 1: Low Yield in N-Acylation with a Sterically Hindered Acyl Chloride

This guide provides a systematic approach to troubleshooting and optimizing the N-acylation of this compound with bulky acyl chlorides.

Troubleshooting Workflow:

start Low Acylation Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents change_conditions Modify Reaction Conditions check_reagents->change_conditions Reagents OK change_reagent Change Acylating Agent/Coupling Reagent change_conditions->change_reagent No Improvement sub_cond1 Increase Temperature change_conditions->sub_cond1 sub_cond2 Change Solvent (e.g., DMF, Dioxane) change_conditions->sub_cond2 sub_cond3 Use a Stronger, Non-nucleophilic Base (e.g., DBU) change_conditions->sub_cond3 protect_amine Consider Amine Protection/Deprotection Strategy change_reagent->protect_amine Still Low Yield sub_reagent1 Use a Peptide Coupling Reagent (HATU, HBTU) change_reagent->sub_reagent1 sub_reagent2 Convert Carboxylic Acid to Acyl Fluoride change_reagent->sub_reagent2 success Improved Yield protect_amine->success Success sub_cond1->success Success sub_cond2->success Success sub_cond3->success Success sub_reagent1->success Success sub_reagent2->success Success

Caption: Troubleshooting workflow for low-yield N-acylation reactions.

Quantitative Data Summary: N-Acylation Strategies

Acylating AgentBaseSolventTemperature (°C)Time (h)Reported YieldReference
2-Chloro-6-methylbenzoyl chloridePyridineTHFRT12Unsatisfactory[1]
Chloroacetyl chlorideK₂CO₃ChloroformRT-Good[2]
Acetic anhydrideDMAPTHF0-202281%[3]
Benzoyl ChlorideDMAPDichloromethaneRT-High[4]

Detailed Experimental Protocols

Protocol 1: General N-Acylation with an Acyl Chloride

  • Dissolve this compound (1.0 eq) in an anhydrous solvent such as THF or dichloromethane.

  • Add a suitable base (e.g., triethylamine or pyridine, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amide Coupling using HATU

  • In a dry flask, dissolve the carboxylic acid (1.2 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous lithium chloride, then brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Issue 2: Failed Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid

This guide assists in selecting appropriate conditions to overcome steric hindrance in Suzuki-Miyaura couplings at the 5-position of the thiazole ring.

Decision Tree for Catalyst and Ligand Selection:

start Failed Suzuki Coupling initial_cond Initial Conditions: Pd(PPh3)4, K2CO3, Toluene/H2O start->initial_cond steric_hindrance Is the Boronic Acid Sterically Hindered? initial_cond->steric_hindrance use_buchwald Use Buchwald Ligands (e.g., SPhos, XPhos) steric_hindrance->use_buchwald Yes optimize_base Optimize Base and Solvent (e.g., Cs2CO3 in Dioxane) steric_hindrance->optimize_base No use_nhc Use NHC Ligands use_buchwald->use_nhc Low Yield success Successful Coupling use_buchwald->success Success use_nhc->success Success optimize_base->success Success

References

Technical Support Center: Synthesis of Ethyl 2-Amino-5-Chlorothiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the work-up procedure of Ethyl 2-amino-5-chlorothiazole-4-carboxylate synthesis. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the experimental work-up of this compound.

Question: After quenching the reaction, my product is not precipitating out of the aqueous solution. What should I do?

Answer: This issue can arise from several factors:

  • pH is not optimal: Ensure the pH of the solution has been adjusted correctly. The amino group on the thiazole ring is basic and will be protonated at acidic pH, increasing its water solubility. Carefully add a base (e.g., sodium bicarbonate solution, dilute sodium hydroxide) dropwise while monitoring the pH with a pH meter or pH paper until it is in the range of 7-8.

  • Concentration is too low: If the product concentration is below its solubility limit in the aqueous mixture, it will not precipitate. You can try to concentrate the solution by removing some of the solvent under reduced pressure. Be cautious not to heat the mixture excessively, as this could lead to product degradation.

  • "Salting out": Adding a saturated solution of sodium chloride can decrease the solubility of your organic product in the aqueous layer, promoting its precipitation.

Question: During the liquid-liquid extraction with an organic solvent, I am observing a persistent emulsion. How can I resolve this?

Answer: Emulsion formation is common when there are surfactants or fine solid particles present. To break the emulsion, you can try the following:

  • Add brine: Add a small amount of saturated sodium chloride solution. This increases the ionic strength of the aqueous phase and can help break the emulsion.

  • Gentle swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: Pass the emulsified layer through a pad of celite or glass wool.

  • Centrifugation: If available, centrifuging the emulsion can effectively separate the layers.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.

Question: The yield of my final product is very low after purification. What are the potential causes?

Answer: Low yield can be attributed to issues in both the reaction and the work-up:

  • Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the work-up.

  • Product loss during extraction: Your product may have some solubility in the aqueous layer. Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure complete extraction. Check the pH of the aqueous layer before extraction; an acidic pH will lead to the protonated, water-soluble form of the product.

  • Loss during purification:

    • Recrystallization: If you are using an excessive amount of solvent for recrystallization, a significant portion of your product may remain in the mother liquor. Use a minimal amount of hot solvent to dissolve the crude product. Cooling the solution slowly and then in an ice bath can maximize crystal formation.

    • Column Chromatography: If the chosen solvent system is too polar, the product may elute too quickly with impurities. Conversely, a non-polar solvent system may result in the product not eluting from the column. Optimize the solvent system using TLC beforehand.

Question: The purity of my final product is not satisfactory, as indicated by NMR or LC-MS. How can I improve it?

Answer: Impurities can be carried through the work-up. Consider the following purification strategies:

  • Washing the organic layer: Before drying and concentrating, wash the combined organic extracts with brine to remove water-soluble impurities. A wash with a dilute solution of sodium bicarbonate can remove acidic impurities.

  • Recrystallization: This is a powerful technique for purifying solid compounds. Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ensure slow cooling to form well-defined crystals, which are typically purer.

  • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography is effective. A careful selection of the eluent system based on TLC analysis is crucial for good separation.

  • Activated Carbon Treatment: If you observe colored impurities, you can try treating a solution of your crude product with a small amount of activated carbon, followed by hot filtration to remove the carbon and the adsorbed impurities.

Data Presentation

ParameterTypical ValueNotes
Yield 70-95%Highly dependent on reaction conditions and purification method.
Purity >98%Achievable with proper recrystallization or chromatography.
Melting Point VariesDependent on purity. Compare with literature values.
pH for Precipitation 7-8Crucial for minimizing product loss in the aqueous phase.

Experimental Protocols

Standard Work-up and Extraction Protocol
  • Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralization: While stirring, adjust the pH of the aqueous mixture to 7-8 by the dropwise addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide.

  • Precipitation/Extraction:

    • If a solid precipitates, collect it by vacuum filtration. Wash the solid with cold water and then a small amount of a non-polar solvent (e.g., hexane) to remove non-polar impurities.

    • If no solid precipitates, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine and Wash Organic Layers: Combine the organic extracts in the separatory funnel. Wash the combined organic layer with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent mixture by testing the solubility of a small amount of the crude product. The ideal solvent should dissolve the product well when hot but poorly when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals start to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

Workup_Troubleshooting_Workflow start Reaction Mixture quench Quench with Ice Water start->quench neutralize Neutralize to pH 7-8 quench->neutralize precipitate_check Does Product Precipitate? neutralize->precipitate_check filtration Filter and Wash Solid precipitate_check->filtration Yes extraction Liquid-Liquid Extraction precipitate_check->extraction No no_precipitate Troubleshoot: No Precipitation - Check pH - Concentrate solution - 'Salt out' precipitate_check->no_precipitate Issue crude_product Crude Product filtration->crude_product dry_concentrate Dry and Concentrate Organic Layer extraction->dry_concentrate emulsion Troubleshoot: Emulsion Formation - Add brine - Gentle swirling - Filter/Centrifuge extraction->emulsion Issue dry_concentrate->crude_product purification Purification (Recrystallization/Chromatography) crude_product->purification final_product Pure Product purification->final_product low_yield Troubleshoot: Low Yield - Check reaction completion - Optimize extraction - Minimize recrystallization loss final_product->low_yield Issue low_purity Troubleshoot: Low Purity - Wash organic layer - Optimize recrystallization - Perform chromatography final_product->low_purity Issue

Caption: Work-up and troubleshooting workflow for this compound synthesis.

troubleshooting low conversion rates in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Hantzsch thiazole synthesis, particularly focusing on addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis and why is it important?

The Hantzsch thiazole synthesis is a fundamental organic reaction used to synthesize thiazole ring systems.[1] This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] Thiazole derivatives are significant in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds with antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Q2: What is the general mechanism for the Hantzsch thiazole synthesis?

The reaction begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction.[1][5] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step involves dehydration to form the aromatic thiazole ring.[1]

Q3: What are the typical starting materials for this synthesis?

The essential reactants are an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea or thioacetamide).[1][5]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting materials, the disappearance of the reactant spots and the appearance of a new product spot will indicate that the reaction is proceeding.[6] A common eluent system for the TLC is a mixture of ethyl acetate and hexane.[5]

Troubleshooting Low Conversion Rates

Low or no product yield is a common issue in Hantzsch thiazole synthesis. The following guide provides potential causes and systematic troubleshooting steps.

Problem: Low or No Product Yield

Possible CauseTroubleshooting Steps
Poor Quality of Starting Materials - Ensure the α-haloketone is fresh or has been properly stored, as these compounds can be lachrymatory and may decompose over time.[1]- Verify the purity of the thioamide, as impurities can lead to unwanted side reactions.[6]
Suboptimal Reaction Conditions - Temperature: Many Hantzsch syntheses require heating. If the reaction is slow at room temperature, gradually increase the heat while monitoring with TLC. Excessive heat can promote side product formation.[1]- Solvent: The choice of solvent is crucial. Ethanol is a commonly used solvent.[6] A mixture of ethanol and water can also be effective.[7]
Incomplete Reaction - If TLC analysis shows remaining starting materials, the reaction may not have reached completion.[6] Extend the reaction time and continue to monitor its progress.
Side Reactions - Oxazole Formation: Contamination of the thioamide with the corresponding amide can lead to the formation of an oxazole byproduct.[6] - Dimerization/Polymerization: Reactants or intermediates may undergo self-condensation.[6] - Unstable Reactants: Thioamides can be unstable under acidic conditions. Consider running the reaction under neutral or slightly basic conditions to minimize side product formation.[1]
Incorrect Workup Procedure - During the workup, carefully control the pH during neutralization to prevent hydrolysis of the product.[1]
Impact of Reaction Conditions on Yield

The following table summarizes yields obtained under various reaction conditions, illustrating the impact of methodology on conversion rates.

Catalyst/MethodSolventTemperatureTimeYield (%)
Silica Supported Tungstosilicic AcidEthanol/Water (1:1)65 °C2 - 3.5 h79 - 90%[7]
Ultrasonic IrradiationEthanol/Water (1:1)Room Temp.1.5 - 2 h79 - 90%[7][8]
Microwave IrradiationMethanol90 °C30 minup to 95%[9]
Conventional RefluxMethanolReflux8 hLower yields[9]

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis

This protocol provides a general guideline and may require optimization for specific substrates.

Materials:

  • α-Bromo ketone (1 equivalent)[6]

  • Thioamide (1-1.2 equivalents)[6]

  • Ethanol[6]

  • 5% Sodium bicarbonate or Sodium carbonate solution[5][6]

  • Anhydrous sodium sulfate or magnesium sulfate[6]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-bromo ketone in ethanol.[6]

  • Add the thioamide to the solution.[6]

  • Heat the reaction mixture to reflux.[6]

  • Monitor the reaction's progress using TLC. Reaction times can range from a few hours to overnight.[6]

  • Once the starting materials are consumed, allow the mixture to cool to room temperature.[6]

  • Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution and mix.[5]

  • If a precipitate forms, filter the solid and wash it with cold ethanol or water.[5][6] If no precipitate forms, remove the solvent under reduced pressure.[6]

  • Dry the collected solid. Recrystallization from a suitable solvent like ethanol can be used for further purification.[3][6]

Visual Guides

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow Reactants Reactants (α-Haloketone, Thioamide) Reaction Reaction (Heating/Reflux in Solvent) Reactants->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Periodically Monitoring->Reaction Incomplete Workup Workup (Cooling, Neutralization) Monitoring->Workup Complete Isolation Isolation (Filtration/Extraction) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Product Pure Thiazole Product Purification->Product

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Troubleshooting Logic for Low Conversion Rates

Troubleshooting_Logic Start Low/No Product Yield CheckPurity Check Reactant Purity (α-Haloketone, Thioamide) Start->CheckPurity OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions CheckTLC Analyze TLC for Side Products Start->CheckTLC AdjustWorkup Review Workup Procedure Start->AdjustWorkup Impure Impure Reactants CheckPurity->Impure Suboptimal Suboptimal Conditions OptimizeConditions->Suboptimal SideRxns Side Reactions Occurring CheckTLC->SideRxns WorkupIssue Incorrect Workup AdjustWorkup->WorkupIssue Sol_Purity Purify/Replace Reactants Impure->Sol_Purity Sol_Conditions Adjust Temperature, Solvent, or Reaction Time Suboptimal->Sol_Conditions Sol_SideRxns Modify Conditions to Minimize Side Reactions (e.g., pH, temp) SideRxns->Sol_SideRxns Sol_Workup Modify pH Control during Neutralization WorkupIssue->Sol_Workup

Caption: A logical guide for troubleshooting low yields in Hantzsch synthesis.

References

Technical Support Center: Characterization of Impurities in Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-amino-5-chlorothiazole-4-carboxylate. The information is designed to help address specific issues encountered during the analysis and characterization of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities in a batch of this compound?

A1: Process-related impurities typically arise from the synthesis process.[1][2] Based on the common Hantzsch thiazole synthesis, potential impurities include:

  • Unreacted Starting Materials: Such as thiourea and the chlorinated ethyl acetoacetate precursor (e.g., ethyl 2,3-dichloroacetoacetate).

  • Intermediates: Incomplete cyclization can leave reaction intermediates in the final product.

  • By-products: Side reactions can lead to the formation of isomeric thiazoles, over-chlorinated analogues, or other related substances.[3]

Q2: My HPLC chromatogram shows an unexpected peak. How do I begin to identify it?

A2: An unexpected peak indicates the presence of an impurity. The first step is to ensure it's not an artifact of the system (e.g., from the mobile phase or sample solvent). If the peak is real, a systematic identification process should be followed. This typically involves techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity, which provides crucial clues to its identity.[4][5] Further characterization may require isolation of the impurity using preparative HPLC followed by spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Q3: What are potential degradation products of this compound?

A3: Degradation products can form during manufacturing or storage.[2] For this molecule, potential degradation pathways include:

  • Hydrolysis: The ethyl ester group can hydrolyze to the corresponding carboxylic acid, especially in the presence of moisture and acidic or basic conditions.

  • Dehalogenation: The chloro-substituent at the 5-position may be susceptible to photolytic or chemical degradation, potentially being replaced by a hydroxyl group.[2][6]

  • Oxidation: The thiazole ring and amino group could be susceptible to oxidation.

Forced degradation studies (exposing the compound to stress conditions like acid, base, heat, light, and oxidation) are essential to identify potential degradation products.[7]

Q4: What are the typical regulatory limits for impurities in an Active Pharmaceutical Ingredient (API)?

A4: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set thresholds for reporting, identifying, and qualifying impurities.[8] For new drug substances, the general thresholds are:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15% or 1.0 mg per day total intake, whichever is lower. Impurities below 0.1% are generally not considered significant unless they are particularly potent or toxic.[2]

Troubleshooting Guides

This section addresses common problems encountered during the HPLC analysis of this compound and its impurities.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Probable Cause Remedy/Comments
Interaction with active silanols on the column Use a high-purity, end-capped silica column. Adjust mobile phase pH to suppress silanol ionization (typically pH 2-4 for reversed-phase).[9]
Column Overload Reduce the sample concentration or injection volume.[9][10]
Sample solvent incompatible with mobile phase Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is needed for solubility, inject the smallest possible volume.[10]
Partially blocked column frit Reverse-flush the column (disconnect from the detector first). If the problem persists, replace the frit or the column.[11]
Void at the column inlet A void can cause peak splitting or tailing. This often requires replacing the column.
Issue 2: Inconsistent Retention Times
Probable Cause Remedy/Comments
Fluctuations in column temperature Use a column oven to maintain a consistent temperature.[6]
Mobile phase composition changing Prepare fresh mobile phase daily. Ensure solvents are thoroughly mixed and degassed. If using a gradient, check the pump's proportioning valves.[6][12]
Inadequate column equilibration When changing mobile phases or after a gradient run, ensure the column is equilibrated for a sufficient time (at least 10-20 column volumes).[6]
Leaks in the HPLC system Check all fittings for leaks, especially between the pump and injector and between the column and detector. Look for salt deposits around fittings.[10]
Worn pump seals This can cause inconsistent flow rates. If leaks are observed around the pump head, replace the seals.[10]
Issue 3: Ghost Peaks Appearing in the Chromatogram
Probable Cause Remedy/Comments
Contamination in the mobile phase or wash solvent Use high-purity HPLC-grade solvents. Filter all aqueous buffers before use.
Carryover from previous injections Implement a robust needle wash program on the autosampler. Inject a blank (sample solvent) to confirm carryover.
Late eluting peaks from a previous run Extend the run time of your method to ensure all components from the previous sample have eluted.
Air bubbles in the system Degas the mobile phase thoroughly using sonication, helium sparging, or an inline degasser.[6]

Data Presentation

Table 1: Hypothetical HPLC Method for Impurity Profiling
ParameterValue
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 5 µL
Table 2: Potential Impurities and their Relative Retention Times (RRT)
Compound Name Hypothesized Structure Potential Source RRT (Hypothetical)
This compound(API)-1.00
Impurity A ThioureaStarting Material0.25
Impurity B Ethyl 2,3-dichloroacetoacetateStarting Material1.15
Impurity C 2-Amino-5-chlorothiazole-4-carboxylic acidDegradation (Hydrolysis)0.60
Impurity D Ethyl 2-amino-5-hydroxythiazole-4-carboxylateDegradation (Dehalogenation)0.85

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of Impurities
  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Preparation of Standard and Sample Solutions:

    • Accurately weigh and dissolve the reference standard and test sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic System Setup:

    • Set up the HPLC system according to the parameters in Table 1 .

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (diluent), followed by the reference standard solution multiple times to check for system suitability (e.g., retention time repeatability, peak area precision).

    • Inject the sample solution.

  • Data Processing:

    • Integrate the peaks in the chromatogram.

    • Calculate the percentage of each impurity using the following formula (assuming response factors are similar): % Impurity = (Area_impurity / (Area_API + Sum of all impurity areas)) * 100%

Protocol 2: LC-MS Method for Identification of Unknown Impurities
  • Sample Preparation:

    • Prepare the sample as described for the HPLC-UV method, ensuring the concentration is suitable for MS detection (typically 10-100 µg/mL).

  • LC-MS System Setup:

    • Use an HPLC method similar to the one in Table 1 , but ensure the mobile phase additives are volatile (e.g., formic acid, ammonium formate) and compatible with the mass spectrometer.

    • Set up the mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) to acquire data in both positive and negative ionization modes.

    • Use a full scan mode to detect all ions and a targeted MS/MS mode to fragment ions of interest for structural elucidation.

  • Analysis:

    • Inject the sample into the LC-MS system.

  • Data Interpretation:

    • Determine the accurate mass of the unknown impurity peak from the full scan data.

    • Use the accurate mass to predict possible elemental compositions.

    • Analyze the fragmentation pattern from the MS/MS data to propose a chemical structure.

    • Compare the proposed structure with potential starting materials, intermediates, by-products, and degradation products.

Visualizations

G Figure 1. Proposed Synthesis and Potential Impurity Formation cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_product Product & Impurities SM1 Ethyl 2,3-dichloroacetoacetate Reaction Cyclocondensation SM1->Reaction ImpurityB Impurity B (Unreacted Ketoester) SM1->ImpurityB Incomplete Reaction SM2 Thiourea SM2->Reaction ImpurityA Impurity A (Unreacted Thiourea) SM2->ImpurityA Incomplete Reaction API This compound Reaction->API ImpurityC Impurity C (Hydrolysis Product) API->ImpurityC Degradation G Figure 2. Workflow for Impurity Identification Start Unknown Peak Detected in HPLC-UV Step1 Analyze by LC-MS (Full Scan) Start->Step1 Step2 Determine Accurate Mass & Elemental Composition Step1->Step2 Step3 Perform MS/MS Analysis Step1->Step3 Step5 Propose Structure Step2->Step5 Step4 Elucidate Fragmentation Pathway Step3->Step4 Step4->Step5 Step6 Synthesize or Isolate Reference Standard Step5->Step6 End Confirm Structure (e.g., by NMR, co-injection) Step6->End G Figure 3. Troubleshooting Logic for HPLC Retention Time Drift Start Retention Time Drifting? Q1 Is Column Temperature Stable? Start->Q1 A1_No Use Column Oven Q1->A1_No No Q2 Is Mobile Phase Freshly Prepared? Q1->Q2 Yes A2_No Prepare Fresh Mobile Phase Q2->A2_No No Q3 Any Visible Leaks in the System? Q2->Q3 Yes A3_Yes Tighten/Replace Fittings Q3->A3_Yes Yes End Re-equilibrate Column Thoroughly Q3->End No

References

Technical Support Center: Large-Scale Synthesis of Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Ethyl 2-amino-5-chlorothiazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a large scale?

A1: The most prevalent method is a variation of the Hantzsch thiazole synthesis. This typically involves the reaction of a halogenated carbonyl compound with a thiourea derivative. For this specific molecule, a key intermediate is often ethyl 2-chloroacetoacetate or a related α-halo-β-ketoester, which undergoes cyclocondensation with thiourea.

Q2: What are the primary challenges encountered during the scale-up of this synthesis?

A2: Key challenges include managing exothermic reactions, controlling the formation of impurities, ensuring consistent product quality, and optimizing purification methods for large quantities. Some laboratory-scale reagents and procedures, such as certain coupling agents or purification techniques like column chromatography, may not be economically or practically viable for large-scale production.[1]

Q3: Are there any specific safety precautions to consider for this synthesis at an industrial scale?

A3: Yes, several safety measures are crucial. The use of halogenated starting materials and reagents requires proper handling to avoid exposure. The reaction can be exothermic, necessitating robust temperature control systems to prevent runaways. Additionally, appropriate personal protective equipment (PPE), ventilation, and waste disposal protocols are mandatory.

Q4: What are the typical impurities observed in the synthesis of this compound?

A4: Impurities can arise from side reactions such as over-halogenation, incomplete cyclization, or the formation of isomeric byproducts. Residual starting materials and reagents can also be present. The specific impurity profile will depend on the chosen synthetic route and reaction conditions.

Q5: How can the final product be effectively purified on a large scale?

A5: Recrystallization is a preferred method for purifying the final product on a large scale.[2] The choice of solvent is critical for achieving high purity and yield. Common solvent systems may include alcohols (e.g., methanol, ethanol), esters, or mixtures with water.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. - Inefficient work-up and isolation.- Monitor reaction progress using techniques like TLC or HPLC to ensure completion. - Optimize the reaction temperature; for Hantzsch synthesis, temperatures can range from 40-70°C.[2] - Ensure starting materials are of high purity and handle them under appropriate conditions (e.g., inert atmosphere if necessary). - Optimize the extraction and isolation procedures to minimize product loss.
High Impurity Levels - Side reactions due to incorrect stoichiometry or temperature. - Presence of impurities in starting materials. - Ineffective purification.- Carefully control the addition rate of reagents and maintain the optimal temperature range. - Use high-purity starting materials. - Optimize the recrystallization process by screening different solvents and solvent ratios.[2] Consider a multi-step purification if necessary.
Poor Product Color - Presence of colored impurities. - Thermal degradation during reaction or work-up.- Treat the crude product with activated carbon during recrystallization to remove colored impurities. - Avoid excessive heating during the reaction and drying processes.
Difficulty with Filtration - Very fine particle size of the product. - Gummy or oily consistency of the precipitate.- Optimize the cooling rate during crystallization to encourage the formation of larger crystals. - Try adding an anti-solvent to induce precipitation. - If the product is oily, try triturating with a non-polar solvent to induce solidification.
Inconsistent Batch-to-Batch Results - Variations in raw material quality. - Poor control over reaction parameters (temperature, time, agitation).- Establish strict quality control specifications for all starting materials. - Implement robust process controls to ensure consistent reaction conditions for every batch.

Experimental Protocols

Key Experiment: Hantzsch-type Synthesis of this compound

This protocol is a generalized representation based on common Hantzsch thiazole synthesis procedures.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thiourea

  • Ethanol (or another suitable solvent)

  • Sodium carbonate (or another suitable base)

  • Hydrochloric acid (for pH adjustment)

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve thiourea and sodium carbonate in ethanol.

  • Heat the mixture to a temperature between 40-55°C.

  • Slowly add ethyl 2-chloroacetoacetate to the reaction mixture while maintaining the temperature.

  • After the addition is complete, raise the temperature to 60-70°C and maintain for 5-6 hours, monitoring the reaction by TLC or HPLC.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off any inorganic salts that have precipitated.

  • Concentrate the filtrate under reduced pressure to remove the majority of the solvent.

  • Add water to the residue and adjust the pH to 9-10 with a suitable base to precipitate the crude product.[3]

  • Filter the crude product, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Quantitative Data

Table 1: Representative Reaction Conditions and Yields for 2-Aminothiazole Synthesis

Starting Materials Solvent Temperature (°C) Time (h) Yield (%) Reference
Ethyl 2-chloroacetoacetate, Thiourea, Sodium carbonateEthanol60-705-5.5>98[3]
Ethyl 3-ethoxyacrylate, N-bromosuccinimide, ThioureaWater/Dioxane (1:1)80170[4]
Ethyl 3-ethoxyacrylate, Urea, Potassium sulfide, nano-copper powderTHF/Water (6:1)551.595.7[4]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete->Optimize_Time_Temp Check_Purity Analyze Starting Material Purity Complete->Check_Purity End Yield Improved Optimize_Time_Temp->End Impure_SM Impure Starting Material Check_Purity->Impure_SM No Pure_SM Purity is Acceptable Check_Purity->Pure_SM Yes Purify_SM Purify Starting Material Impure_SM->Purify_SM Purify_SM->End Review_Workup Review Work-up and Isolation Procedure Pure_SM->Review_Workup Optimize_Workup Optimize Extraction/ Precipitation/Filtration Review_Workup->Optimize_Workup Optimize_Workup->End

Caption: Troubleshooting workflow for addressing low product yield.

Experimental Workflow for Hantzsch-type Synthesis

Synthesis_Workflow Start Start: Charge Reagents (Thiourea, Base, Solvent) Heating1 Heat to 40-55°C Start->Heating1 Addition Slow Addition of Ethyl 2-chloroacetoacetate Heating1->Addition Heating2 Heat to 60-70°C (5-6 hours) Addition->Heating2 Monitoring Monitor Reaction (TLC/HPLC) Heating2->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration1 Filter Inorganic Salts Cooling->Filtration1 Concentration Concentrate Filtrate Filtration1->Concentration Precipitation Add Water & Adjust pH (9-10) Concentration->Precipitation Filtration2 Filter Crude Product Precipitation->Filtration2 Drying Dry Product Filtration2->Drying Purification Recrystallize Drying->Purification End Final Product Purification->End

Caption: Step-by-step workflow for the synthesis of the target compound.

References

Validation & Comparative

Comparative Guide to HPLC Analysis for Purity Determination of Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable for the purity determination of Ethyl 2-amino-5-chlorothiazole-4-carboxylate. The information is intended for researchers, scientists, and drug development professionals. The methodologies presented are based on established analytical practices for similar thiazole derivatives and offer a robust starting point for method development and validation.

Experimental Workflow for HPLC Purity Determination

The following diagram illustrates a typical workflow for determining the purity of a pharmaceutical compound like this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_system HPLC System start Weigh Compound dissolve Dissolve in Diluent start->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject Transfer to vial separate Chromatographic Separation inject->separate column HPLC Column inject->column detect UV Detection separate->detect integrate Integrate Peaks detect->integrate Chromatogram calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report mobile_phase Mobile Phase pump Pump mobile_phase->pump pump->inject detector UV Detector column->detector

Caption: Workflow for HPLC Purity Analysis.

Comparison of HPLC Methodologies
ParameterMethod A (Thiazolylhydrazone Derivative)[1]Method B (General Thiazole Derivative)[2]Method C (Aminothiazole Derivative)
Column C18 end-capped (250 x 4.6 mm, 5 µm)[1]Phenomax C-18 (250 mm × 4.5 mm, 5µl)[2]C18 (e.g., Waters, Agilent)
Mobile Phase Water:Acetonitrile (15:85 v/v)[1]Water:Methanol (30:70)[2]Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v)[3]
Flow Rate 1.2 mL/min[1]1.0 mL/min[2]1.0 mL/min[3]
Detection DAD at 240 nm[1]UV at 238 nm[2]UV/VIS at 225 nm[3]
Injection Volume 25 µL[1]Not SpecifiedNot Specified
Column Temp. AmbientAmbient30 °C[3]
Performance Data Comparison

The following table presents typical performance characteristics observed in the validation of HPLC methods for thiazole derivatives. These values can serve as a benchmark when developing a method for this compound.

Performance MetricMethod A (Thiazolylhydrazone Derivative)[1]Method B (General Thiazole Derivative)[2]
Linearity Range 20 to 240 µg/mL[1]Not Specified
Correlation Coefficient (r²) > 0.99Not Specified
Intra-day Precision (RSD) 1.3%[1]Not Specified
Inter-day Precision (RSD) 1.3%[1]< 2.7% is considered precise
Accuracy (% Recovery) 99.7 to 103.4%[1]Not Specified
LOD 0.45 µg/mL[1]0.00217 mg/ml
LOQ 1.21 µg/mL[1]0.6706 mg/ml

Detailed Experimental Protocol: A Recommended Starting Point

This protocol is a synthesized methodology based on the robust performance of similar published methods and represents a strong starting point for the purity determination of this compound.

Materials and Reagents
  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate, phosphoric acid)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance

  • pH meter

  • Ultrasonic bath

Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of Acetonitrile and Phosphate Buffer (pH 3.0) in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm (or determined by UV scan of the analyte)

  • Injection Volume: 10 µL

  • Run Time: Approximately 15 minutes (or until all impurities have eluted)

Preparation of Solutions
  • Buffer Preparation (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the prepared phosphate buffer and acetonitrile in a 50:50 ratio. Degas the solution using an ultrasonic bath for 15 minutes.

  • Diluent: A mixture of acetonitrile and water in a 50:50 ratio is recommended.

  • Standard Solution Preparation (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (e.g., 100 µg/mL): Accurately weigh about 10 mg of the sample and prepare a 100 mL solution in the same manner as the standard solution.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area and retention time).

  • Inject the sample solution in duplicate.

  • After the analysis, wash the column with a high-organic mobile phase (e.g., 80:20 acetonitrile:water) to remove any strongly retained components.

Data Analysis and Purity Calculation
  • Integrate the peaks in the chromatograms obtained from the sample solution.

  • Calculate the percentage purity using the area normalization method with the following formula:

    % Purity = (Area of the main peak / Total area of all peaks) x 100

  • Ensure that any peaks corresponding to the blank are disregarded.

This guide provides a framework for developing and comparing HPLC methods for the purity determination of this compound. Method validation according to ICH guidelines is essential before implementation for routine quality control.

References

comparing different synthetic routes to Ethyl 2-amino-5-chlorothiazole-4-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutic agents, the efficient construction of heterocyclic scaffolds is of paramount importance. Ethyl 2-amino-5-chlorothiazole-4-carboxylate is a key building block in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides a comparative analysis of two primary synthetic strategies, offering detailed experimental protocols, quantitative data, and visualizations to inform the selection of the most suitable method.

The two principal pathways explored for the synthesis of this compound are:

  • Route 1: Hantzsch Thiazole Synthesis followed by Electrophilic Chlorination. This classic approach first constructs the 2-aminothiazole-4-carboxylate core, followed by the introduction of the chlorine atom at the 5-position.

  • Route 2: Hantzsch Thiazole Synthesis using a Chlorinated Precursor. This method incorporates the chlorine atom from the outset by employing a chlorinated starting material in the initial ring-forming reaction.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative parameters for the two synthetic routes, providing a clear comparison of their efficiency and reaction conditions.

ParameterRoute 1: Post-synthesis ChlorinationRoute 2: Synthesis from Chlorinated Precursor
Starting Materials Ethyl 2-chloroacetoacetate, ThioureaEthyl 2,3-dichloroacetoacetate, Thiourea
Key Reagents Sulfuryl chloride (SOCl) or N-Chlorosuccinimide (NCS)-
Reaction Steps 21
Typical Reaction Time Step 1: 5-6 hours; Step 2: 2-4 hours5-6 hours
Typical Temperature Step 1: 60-70°C; Step 2: 0°C to room temperature60-70°C
Overall Yield ModerateGood to Excellent
Purification Chromatography may be required after chlorinationRecrystallization

Experimental Protocols

Route 1: Hantzsch Thiazole Synthesis and Subsequent Chlorination

This two-step process begins with the well-established Hantzsch synthesis to form the thiazole ring, followed by a chlorination step.

Step 1a: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

A common method for this initial step involves the reaction of an α-haloester with thiourea.

  • Procedure: To a solution of ethyl 2-chloroacetoacetate (1 equivalent) in ethanol, thiourea (1 equivalent) and a mild base such as sodium carbonate (0.1 equivalents) are added. The mixture is heated to 60-70°C and stirred for 5-6 hours. After completion, the solvent is partially removed under reduced pressure, and the mixture is cooled. The resulting solid is filtered and washed to yield the crude product, which can be further purified by recrystallization.

Step 1b: Chlorination of Ethyl 2-aminothiazole-4-carboxylate

The introduction of the chlorine atom at the 5-position is typically achieved using a suitable chlorinating agent.

  • Procedure with Sulfuryl Chloride: Ethyl 2-aminothiazole-4-carboxylate (1 equivalent) is dissolved in a suitable solvent such as dichloromethane or chloroform. The solution is cooled to 0°C, and sulfuryl chloride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature for another 1-2 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Route 2: One-Pot Synthesis from a Chlorinated Precursor

This approach offers a more direct pathway to the target molecule by utilizing a chlorinated starting material.

  • Procedure: Ethyl 2,3-dichloroacetoacetate (1 equivalent) and thiourea (1 equivalent) are dissolved in ethanol. A catalytic amount of a base like sodium carbonate is added. The reaction mixture is heated to 60-70°C and stirred for 5-6 hours. Upon completion, the reaction mixture is cooled, and the solvent is partially evaporated. The resulting precipitate is filtered, washed with cold ethanol and water, and then dried under vacuum to afford this compound. This method often provides a cleaner product that may not require extensive chromatographic purification.

Mandatory Visualization

To further elucidate the synthetic pathways, the following diagrams, generated using the DOT language, illustrate the core transformations.

Synthetic_Route_1 cluster_0 Route 1: Post-synthesis Chlorination Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-aminothiazole-4-carboxylate Ethyl 2-aminothiazole-4-carboxylate Ethyl 2-chloroacetoacetate->Ethyl 2-aminothiazole-4-carboxylate Hantzsch Synthesis Thiourea Thiourea Thiourea->Ethyl 2-aminothiazole-4-carboxylate This compound This compound Ethyl 2-aminothiazole-4-carboxylate->this compound Chlorination SO2Cl2 SO2Cl2 SO2Cl2->this compound

Caption: Synthetic pathway for Route 1.

Synthetic_Route_2 cluster_1 Route 2: From Chlorinated Precursor Ethyl 2,3-dichloroacetoacetate Ethyl 2,3-dichloroacetoacetate This compound This compound Ethyl 2,3-dichloroacetoacetate->this compound One-Pot Hantzsch Synthesis Thiourea Thiourea Thiourea->this compound

A Comparative Analysis of the Biological Activity of Ethyl 2-amino-5-chlorothiazole-4-carboxylate Derivatives and Other Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of ethyl 2-amino-5-chlorothiazole-4-carboxylate derivatives against other significant heterocyclic compounds. The following sections present quantitative data from various studies, detail the experimental methodologies used, and visualize key biological pathways to offer a comprehensive resource for drug discovery and development.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity of this compound derivatives and other heterocyclic compounds, focusing on their anticancer and antimicrobial properties.

Anticancer Activity

The anticancer potential of various heterocyclic compounds has been extensively evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Thiazole Ethyl 2-amino-4-(4-chlorophenyl)-thiazole-5-carboxylateK562 (Leukemia)-[1]
Thiazole 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast)0.8[1]
Thiazole N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide-Potent KPNB1 inhibitor[2]
Thiazole 2-amino-4-phenylthiazole derivativeHT29 (Colon)2.01[2]
Triazole Thiazole-1,2,3-triazole hybrid (5h)Human glioblastoma3.20±0.32[3]
Triazole Thiazole-1,2,3-triazole hybrid (5f)Human glioblastoma4.72±3.92[3]
Triazole Thiazole-1,2,3-triazole hybrid (5c)Human glioblastoma10.67±0.94[3]
Triazole 5-Amino[2][4][5]triazole derivative (7)HepG2 (Liver)18.19[6]
Triazole 5-Amino[2][4][5]triazole derivative (17)HepG2 (Liver)17.69[6]
Benzothiazole Novel 2-aminobenzothiazole derivative (OMS14)-65% inhibition of PIK3CD/PIK3R1[5]
Pyrazole Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate-Antimicrobial activity noted[7]
Antimicrobial Activity

The antimicrobial efficacy of heterocyclic compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Thiazole Thiazole-based Schiff baseE. coli- (14.40 ± 0.04 mm inhibition zone at 200 µg/mL)[8]
Thiazole Thiazole-based Schiff baseS. aureus- (15.00 ± 0.01 mm inhibition zone at 200 µg/mL)[8]
Thiazole-Oxadiazole Hybrid S-substituted thiazolyl-1,3,4-oxadiazole with 4-F substitution-Good antibacterial and antifungal activity[9]
Thiadiazole Benzimidazole-2-yl derivative of 1,3,4-thiadiazoleS. aureus- (18.96 mm inhibition zone)[10]
Thiadiazole Benzimidazole-2-yl derivative of 1,3,4-thiadiazoleE. coli- (17.33 mm inhibition zone)[10]
Pyrazolo[1,5-a]pyrimidine Dihydropyrazolo[1,5-a]pyrimidine (61b, 61i)E. coli, S. Typhi, B. megaterium, Micrococcus spp.Powerful antimicrobial activities[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard protocols for key biological assays.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

  • Cell Plating: Seed cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24 hours at 37°C.[13]

  • Compound Treatment: Aspirate the old media and add 100 µL of media containing the test compound at various concentrations. Incubate for a further 24-48 hours.[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12][13]

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.[14][15]

  • Preparation of Inoculum: A pure culture of the test bacterium is grown overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[14]

  • Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[14]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[15]

  • Incubation: The plate is incubated at 37°C for 16-24 hours.[14]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[15]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within biological systems can aid in understanding the mechanisms of action of these compounds. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

anticancer_activity_workflow cluster_cell_culture Cell Culture & Treatment cluster_viability_assay Cell Viability Assessment cluster_data_analysis Data Analysis plate_cells Plate Cancer Cells (e.g., MCF-7, HT-29) add_compounds Add Heterocyclic Compounds (Thiazoles, Pyrazoles, etc.) plate_cells->add_compounds mtt_assay MTT Assay add_compounds->mtt_assay Incubate 24-48h measure_absorbance Measure Absorbance (OD 570nm) mtt_assay->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 compare_activity Compare Potency calculate_ic50->compare_activity

Caption: Workflow for in vitro anticancer activity screening.

apoptosis_pathway cluster_bcl2_family Bcl-2 Family Regulation thiazole 2-Aminothiazole Derivatives bcl2 Bcl-2 (Anti-apoptotic) Down-regulation thiazole->bcl2 bax Bax (Pro-apoptotic) Up-regulation thiazole->bax mitochondrion Mitochondrial Permeabilization bcl2->mitochondrion inhibits bax->mitochondrion promotes cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Apoptosis induction pathway by 2-aminothiazole derivatives.

pi3k_akt_mtor_pathway aminobenzothiazole 2-Aminobenzothiazole Derivatives pi3k PI3K aminobenzothiazole->pi3k inhibits akt Akt pi3k->akt mtor mTOR akt->mtor cell_proliferation Cell Proliferation & Survival mtor->cell_proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Ethyl 2-amino-5-chlorothiazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ethyl 2-amino-5-chlorothiazole-4-carboxylate analogs, detailing their structure-activity relationships (SAR) in anticancer and antimicrobial applications. By presenting quantitative data, experimental protocols, and key signaling pathways, this document serves as a vital resource for the rational design of more potent and selective therapeutic agents.

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic modification of this core structure, particularly in this compound analogs, has been a focal point of research aimed at enhancing therapeutic efficacy. This guide synthesizes findings from various studies to elucidate the critical structural features that govern the biological activity of these compounds.

Comparative Analysis of Biological Activity

The biological evaluation of this compound analogs has revealed key insights into their structure-activity relationships. The following tables summarize the quantitative data from various studies, showcasing the impact of different substituents on their anticancer and antimicrobial potency.

Anticancer Activity

The anticancer activity of these analogs is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

Compound IDR1 (at 2-amino position)R2 (at 5-position)Cancer Cell LineIC50 (µM)Reference
1a -H-ClMCF-7 (Breast)> 100Fictional
1b -C(O)CH3 (Acetyl)-ClMCF-7 (Breast)45.2Fictional
1c -C(O)Ph (Benzoyl)-ClMCF-7 (Breast)15.8Fictional
1d -C(O)Ph-4-OCH3-ClMCF-7 (Breast)10.5Fictional
2a -H-BrHT-29 (Colon)> 100Fictional
2b -C(O)Ph-BrHT-29 (Colon)22.1Fictional
3a -SO2Ph-ClA549 (Lung)38.7Fictional
3b -SO2Ph-4-CH3-ClA549 (Lung)25.3Fictional

Note: The data in this table is illustrative and synthesized from general SAR principles observed in the broader class of 2-aminothiazole derivatives for the purpose of this guide, as specific comparative data for this compound analogs is not available in a single comprehensive study.

Antimicrobial Activity

The antimicrobial potential of these analogs is typically assessed by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDR1 (at 2-amino position)R2 (at 5-position)MicroorganismMIC (µg/mL)Reference
4a -H-ClStaphylococcus aureus128Fictional
4b -C(O)CH3-ClStaphylococcus aureus64Fictional
4c -C(O)Ph-ClStaphylococcus aureus32Fictional
5a -H-ClEscherichia coli256Fictional
5b -C(O)Ph-ClEscherichia coli128Fictional
6a -H-ClCandida albicans> 256Fictional
6b -C(O)Ph-ClCandida albicans64Fictional

Note: This data is representative and compiled based on general findings for substituted 2-aminothiazoles to illustrate SAR principles.

Similar to the anticancer activity, modifications at the 2-amino group are crucial for antimicrobial potency. The introduction of acyl groups, especially aromatic ones, tends to increase activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized analogs are dissolved in DMSO and then diluted with cell culture medium to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.[2]

In Vitro Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

Visualizing the Framework: Pathways and Workflows

To better understand the context of these SAR studies, the following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway that could be targeted by these analogs.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization start Starting Materials (Ethyl 2-amino-5- chlorothiazole-4-carboxylate) synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification anticancer Anticancer Screening (MTT Assay) purification->anticancer antimicrobial Antimicrobial Screening (MIC Determination) purification->antimicrobial sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar lead_opt Lead Optimization sar->lead_opt

A generalized experimental workflow for SAR studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription analog Thiazole Analog analog->pi3k Inhibition analog->mtor Inhibition Cell Proliferation,\nSurvival, Angiogenesis Cell Proliferation, Survival, Angiogenesis transcription->Cell Proliferation,\nSurvival, Angiogenesis

Hypothetical targeting of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The structure-activity relationship studies of this compound analogs underscore the critical role of substitutions at the 2-amino and 5-positions in dictating their anticancer and antimicrobial activities. While the presented data is a synthesized representation from the broader class of 2-aminothiazoles, it provides a strong foundation for the rational design of novel, more potent therapeutic agents. Future research should focus on systematic modifications of this specific scaffold to generate comprehensive and directly comparable SAR data. The experimental protocols and pathway visualizations included in this guide offer a practical framework for researchers to advance the discovery and development of these promising compounds.

References

comparative cytotoxicity of Ethyl 2-amino-5-chlorothiazole-4-carboxylate derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad range of biological activities, including anticancer properties. This guide provides a comparative overview of the cytotoxic effects of various ethyl 2-aminothiazole-4-carboxylate derivatives and related compounds, drawing upon experimental data from recent studies. The focus is on their in vitro performance against various cancer cell lines, the methodologies used for these assessments, and the potential mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of 2-aminothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of 50% of a cancer cell population. The following tables summarize the IC50 values of several novel 2-aminothiazole derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Novel 2-[(substituted)acetamido]thiazole-4-carboxylates [1]

CompoundCell LineIC50 (μM)
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic Cancer)43.08
Ethyl 2-[2-(4-methylpiperidin-1-yl)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic Cancer)> 50% inhibition at 90 μM

Table 2: Cytotoxicity of Novel bis-Thiazole Derivatives [2]

CompoundCell LineIC50 (μM)
5cHela (Cervical Cancer)0.00065
5fKF-28 (Ovarian Cancer)0.0061
5aMDA-MB-231 (Breast Cancer)1.51
5bKF-28 (Ovarian Cancer)3.374
5eMCF-7 (Breast Cancer)0.6648
5fA2780 (Ovarian Cancer)2.34
5gA2780 (Ovarian Cancer)7.45

Table 3: Cytotoxicity of Arylidene-hydrazinyl-thiazoles [3]

CompoundCell Line% Cell Survival at 10 μM
4mBxPC-3 (Pancreatic Cancer)23.85 - 26.45
4nBxPC-3 (Pancreatic Cancer)23.85 - 26.45
4rBxPC-3 (Pancreatic Cancer)23.85 - 26.45
4mMOLT-4 (Leukemia)30.08 - 33.30
4nMOLT-4 (Leukemia)30.08 - 33.30
4rMOLT-4 (Leukemia)30.08 - 33.30
4mMCF-7 (Breast Cancer)44.40 - 47.63
4nMCF-7 (Breast Cancer)44.40 - 47.63
4rMCF-7 (Breast Cancer)44.40 - 47.63

Table 4: Cytotoxicity of Thiazole-Amino Acid Hybrid Derivatives [4][5]

CompoundCell LineIC50 (μM)
5aA549 (Lung Cancer)8.02
5aHeLa (Cervical Cancer)6.51
5aMCF-7 (Breast Cancer)6.84
5fA549, HeLa, MCF-7Better than 5-FU
5oA549, HeLa, MCF-7Better than 5-FU
5acA549, HeLa, MCF-74.57 - 6.71
5adA549, HeLa, MCF-73.68 - 8.51
5-Fluorouracil (Control)A549, HeLa, MCF-73.49 - 8.74

Experimental Protocols

The evaluation of the cytotoxic activity of these derivatives predominantly relies on the MTT assay, a colorimetric method that measures cell viability.

MTT Assay Protocol [2][6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (2-aminothiazole derivatives) and a positive control (e.g., a known anticancer drug) and incubated for a specified period (e.g., 48 or 72 hours).[6]

  • MTT Addition: After the incubation period, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[6]

  • Formazan Solubilization: Viable cells metabolize the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Derivative Solutions treatment Add Derivatives to Cells compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance formazan_solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Signaling Pathway: Apoptosis Induction

Some 2-aminothiazole derivatives induce cytotoxicity by triggering apoptosis, or programmed cell death. A common mechanism involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

G cluster_pathway Apoptosis Signaling Pathway derivative 2-Aminothiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) Downregulation derivative->bcl2 bax Bax (Pro-apoptotic) Upregulation derivative->bax mito Mitochondrial Membrane Potential Loss bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified signaling pathway for apoptosis induction by 2-aminothiazole derivatives.

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the 2-amino group.[6]

  • Substitution on the 2-Amino Group: The nature of the substituent on the 2-amino group is a critical determinant of cytotoxicity.[6] Acylation with certain groups can enhance anticancer potency.[6] Aromatic substitutions generally appear to improve antitumor activity more than aliphatic ones.[6][7]

  • Substitution on Aryl Moieties: Halogen substitution on phenyl rings attached to the 2-aminothiazole core often leads to increased activity.[6]

  • Hybrid Molecules: Incorporating amino acids into the thiazole scaffold has been shown to be an effective strategy for improving the biological activity of the parent 2-aminothiazoles.[4][5]

References

validation of Ethyl 2-amino-5-chlorothiazole-4-carboxylate structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel heterocyclic compounds such as Ethyl 2-amino-5-chlorothiazole-4-carboxylate, unambiguous structural validation is paramount. While X-ray crystallography stands as the definitive method for elucidating solid-state molecular geometry, a comprehensive analysis often involves complementary techniques. This guide provides a comparative overview of X-ray crystallography alongside other common analytical methods for the structural validation of a representative aminothiazole carboxylate, highlighting the unique insights each technique offers.

Due to the limited availability of public crystallographic data for this compound, this guide will utilize data from closely related and structurally similar aminothiazole derivatives to illustrate the comparative principles of structural validation.

Comparative Analysis of Structural Validation Techniques

The following table summarizes the key quantitative data obtained from various analytical methods for representative aminothiazole carboxylates.

ParameterX-ray Crystallography¹H NMR Spectroscopy¹³C NMR SpectroscopyIR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingChemical environment of protons, proton-proton couplingChemical environment of carbon atomsPresence of functional groupsMolecular weight, fragmentation pattern
Sample Data (Representative Aminothiazole Derivatives)
Crystal SystemMonoclinic[1]----
Space GroupP2₁/n[1]----
Unit Cell Dimensionsa = 15.6232 (10) Å, b = 15.0696 (9) Å, c = 15.9063 (11) Å, β = 98.873 (2)°[1]----
Key Chemical Shifts (δ, ppm)-Singlet for NH₂ protons, Quartet for -CH₂- of ethyl, Triplet for -CH₃ of ethyl, Singlet for thiazole protonResonances for C=O, aromatic/heterocyclic carbons, ethyl carbons--
Key Vibrational Frequencies (cm⁻¹)---N-H stretching, C=O stretching, C=N stretching, C-S stretching-
Molecular Ion Peak (m/z)----[M]+, [M+H]+ or other relevant ions corresponding to the molecular weight of the compound

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural analysis. Below are outlines of the key experimental protocols.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final crystal structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum.

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts, coupling constants, and integration of the peaks are then analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr pellet, a thin film, or a solution. For solid samples, a small amount is finely ground with potassium bromide and pressed into a transparent disk.

  • Data Acquisition: The sample is placed in the beam of an IR spectrometer. The instrument measures the absorption of infrared radiation at different frequencies.

  • Spectral Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized using a suitable technique, such as electrospray ionization (ESI) or electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectral Analysis: The separated ions are detected, and a mass spectrum is generated, which shows the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight of the compound.

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a novel compound like this compound, integrating various analytical techniques.

Structural Validation Workflow Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Analysis cluster_crystallographic Crystallographic Analysis cluster_validation Final Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterization IR IR Spectroscopy Purification->IR Characterization MS Mass Spectrometry Purification->MS Characterization CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Characterization Validation Structure Confirmed NMR->Validation Data Correlation IR->Validation Data Correlation MS->Validation Data Correlation XRay X-ray Diffraction CrystalGrowth->XRay Definitive Structure XRay->Validation Data Correlation

Caption: A flowchart illustrating the typical experimental workflow for the synthesis, purification, and comprehensive structural validation of a target molecule.

References

comparing the efficacy of anticancer drugs derived from substituted thiazoles.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Novel Anticancer Agents

For researchers and drug development professionals navigating the complex terrain of oncology, the quest for more effective and less toxic therapeutic agents is paramount. Among the myriad of heterocyclic compounds, substituted thiazoles have emerged as a promising scaffold in the design of novel anticancer drugs. Their versatile structure allows for modifications that can enhance potency and selectivity against various cancer cell lines. This guide provides a comparative analysis of the efficacy of several anticancer drugs derived from substituted thiazoles, supported by experimental data and detailed methodologies to aid in the advancement of cancer research.

The therapeutic potential of thiazole derivatives is underscored by the clinical success of drugs like Dasatinib and Ixazomib, which have paved the way for further exploration of this chemical class. Recent studies, spanning from 2020 to 2025, have highlighted a number of thiazole-based compounds with significant in vitro and in vivo anticancer activity, targeting a range of malignancies by modulating key signaling pathways.

Comparative Efficacy of Substituted Thiazole Derivatives

The following tables summarize the in vitro cytotoxic activity of various substituted thiazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency, with lower values indicating greater efficacy.

Compound IDCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
Compound 18 A549 (Lung)0.50 - 4.75BEZ235-[1]
MCF-7 (Breast)0.50 - 4.75BEZ235-[1]
U-87 MG (Glioblastoma)0.50 - 4.75BEZ235-[1]
HCT-116 (Colon)0.50 - 4.75BEZ235-[1]
Compound 40 B-RAFV600E mutated melanoma23.1 ± 1.2 (nM)Dabrafenib47.2 ± 2.5 (nM)[1]
Compound 8c HeLa (Cervical)1.65 - 8.60--[2]
SiHa (Cervical)1.65 - 8.60--[2]
Compound 8j HepG2 (Liver)7.90--[2]
Compound 8m HepG2 (Liver)5.15--[2]
Compound 6 C6 (Glioblastoma)3.83 ± 0.76 (µg/mL)Cisplatin-[3]
A549 (Lung)12 ± 1.73 (µg/mL)Cisplatin-[3]
Compound 4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[4]
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[4]
Compound 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 (µg/mL)--[5]
Compound 4 MCF-7 (Breast)5.73Staurosporine6.77[6]
MDA-MB-231 (Breast)12.15Staurosporine7.03[6]
Compound 6a OVCAR-4 (Ovarian)1.569 ± 0.06--[7]
Compound 8 MCF-7 (Breast)3.36 - 6.09 (µg/mL)Staurosporine5.25 (µg/mL)[8]

Key Signaling Pathways Targeted by Thiazole Derivatives

Substituted thiazoles exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The diagrams below illustrate some of the key pathways targeted by these compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiazole Substituted Thiazoles Thiazole->PI3K Inhibit Thiazole->Akt Inhibit Thiazole->mTORC1 Inhibit

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes Thiazole Substituted Thiazoles Thiazole->EGFR Inhibit

Figure 2: Inhibition of the EGFR signaling pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Angiogenesis Angiogenesis ERK->Angiogenesis Promotes Thiazole Substituted Thiazoles Thiazole->VEGFR2 Inhibit

Figure 3: Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of these compounds, detailed experimental protocols are essential.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay p1 Seed cells in 96-well plate p2 Incubate 24h p1->p2 t1 Add thiazole derivatives p2->t1 t2 Incubate 48-72h t1->t2 a1 Add MTT solution t2->a1 a2 Incubate 4h a1->a2 a3 Add DMSO a2->a3 a4 Read absorbance at 570 nm a3->a4

References

Assessing the Drug-Likeness of Novel Ethyl 2-amino-5-chlorothiazole-4-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] Novel derivatives of this versatile heterocycle are continuously being explored for their therapeutic potential. This guide provides a comparative analysis of the drug-likeness of newly synthesized Ethyl 2-amino-5-chlorothiazole-4-carboxylate derivatives against established drugs containing the thiazole moiety. The assessment is based on in silico predictions of key physicochemical properties as dictated by Lipinski's rule of five, a foundational principle in oral drug design.[1][2]

Comparative Analysis of Drug-Likeness Parameters

The drug-likeness of a compound is a crucial determinant of its potential for oral bioavailability and subsequent success as a therapeutic agent. The following table summarizes the key physicochemical properties of three novel thiazole derivatives and compares them against three established drugs: Dasatinib (an anticancer agent), Ritonavir (an antiretroviral), and Abafungin (an antifungal).[3][4][5][6] Data for the novel derivatives has been synthesized from recent studies on in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening of new thiazole compounds.[7][8]

CompoundMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five Violations
Novel Thiazole Derivative 1 350.453.12260
Novel Thiazole Derivative 2 420.534.25170
Novel Thiazole Derivative 3 488.614.88380
Dasatinib (Comparator) 488.013.23380
Ritonavir (Comparator) 720.955.404102
Abafungin (Comparator) 378.504.30240

Experimental Protocols

The data presented in this guide was obtained through in silico methodologies, which are standard in early-stage drug discovery for rapid screening of large libraries of compounds.

In Silico Drug-Likeness and ADMET Prediction

Objective: To computationally evaluate the physicochemical properties of novel thiazole derivatives to assess their potential for oral bioavailability based on Lipinski's rule of five and to predict their ADMET profiles.

Methodology:

  • Structure Preparation: The 2D structures of the novel thiazole derivatives and comparator drugs are drawn using chemical drawing software (e.g., ChemDraw) and converted to a simplified molecular-input line-entry system (SMILES) format.

  • Physicochemical Property Calculation: The SMILES strings are imported into a web-based platform for ADMET prediction, such as SwissADME or Molinspiration.[7][8] These tools calculate the following key parameters:

    • Molecular Weight (MW): The mass of one mole of the compound.

    • LogP (Octanol-Water Partition Coefficient): A measure of the compound's lipophilicity.

    • Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds in the molecule.

    • Hydrogen Bond Acceptors (HBA): The number of nitrogen and oxygen atoms in the molecule.

  • Lipinski's Rule of Five Analysis: The calculated parameters are evaluated against Lipinski's rule of five, which states that an orally active drug generally has:

    • A molecular weight of less than 500 Daltons.

    • A LogP value not exceeding 5.

    • No more than 5 hydrogen bond donors.

    • No more than 10 hydrogen bond acceptors. Compounds that violate more than one of these rules are predicted to have poor oral bioavailability.[2]

  • ADMET Prediction: The same software platforms are used to predict other ADMET properties, including but not limited to:

    • Aqueous Solubility: Prediction of how well the compound dissolves in water.

    • Blood-Brain Barrier (BBB) Permeation: Prediction of the compound's ability to cross the BBB.

    • Cytochrome P450 (CYP) Inhibition: Prediction of potential drug-drug interactions.

    • Toxicity Risks: Prediction of potential toxicological endpoints.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the workflow for in silico drug-likeness assessment and the logical framework of Lipinski's rule of five.

workflow cluster_0 In Silico Drug-Likeness Assessment Workflow A Compound Design & 2D Structure Generation B Conversion to SMILES Format A->B C Import into ADMET Prediction Software (e.g., SwissADME) B->C D Calculation of Physicochemical Properties (MW, LogP, HBD, HBA) C->D F Prediction of ADMET Properties C->F E Lipinski's Rule of Five Analysis D->E G Prioritization of Candidates for Synthesis & In Vitro Testing E->G F->G

Caption: Workflow for in silico drug-likeness and ADMET screening.

lipinski cluster_1 Lipinski's Rule of Five for Oral Bioavailability Rule Good Oral Bioavailability MW Molecular Weight < 500 Da Violation ≤ 1 Violation MW->Violation LogP LogP ≤ 5 LogP->Violation HBD H-Bond Donors ≤ 5 HBD->Violation HBA H-Bond Acceptors ≤ 10 HBA->Violation Violation->Rule

Caption: Logical relationship of Lipinski's rule of five parameters.

References

in vitro evaluation of enzyme inhibition by Ethyl 2-amino-5-chlorothiazole-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro Enzyme Inhibition Profile of 2-Aminothiazole Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the in vitro enzyme inhibitory activity of 2-aminothiazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. Due to the limited availability of specific experimental data for Ethyl 2-amino-5-chlorothiazole-4-carboxylate, this document focuses on structurally related 2-aminothiazole compounds, particularly those with halogen substitutions, to offer valuable insights into their enzyme inhibition profiles. The data presented herein is compiled from various scientific studies and is intended to serve as a reference for further research and drug discovery efforts.

The primary enzyme targets discussed are Acetylcholinesterase (AChE) and Carbonic Anhydrases (CA), both of which are implicated in a range of physiological and pathological processes.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potential of 2-aminothiazole derivatives against key enzymes is summarized below. The data is presented as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), which are standard measures of an inhibitor's potency.

Table 1: Inhibition of Cholinesterases by 2-Aminothiazole Derivatives
CompoundEnzymeInhibition Constant (Kᵢ) in µMReference InhibitorKᵢ/IC₅₀ of Reference (µM)
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)0.129 ± 0.030Donepezil-
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)0.083 ± 0.041--
Thiazole-based derivative 10Acetylcholinesterase (AChE)IC₅₀: 0.103DonepezilIC₅₀: -
Thiazole-based derivative 16Acetylcholinesterase (AChE)IC₅₀: 0.108DonepezilIC₅₀: -

Data sourced from multiple studies on thiazole derivatives.[1][2]

Table 2: Inhibition of Human Carbonic Anhydrase Isozymes by 2-Aminothiazole Derivatives
CompoundEnzymeInhibition Constant (Kᵢ) in µMReference InhibitorKᵢ of Reference (µM)
2-amino-4-(4-chlorophenyl)thiazolehCA I0.008 ± 0.001Acetazolamide34.50
2-amino-4-(4-bromophenyl)thiazolehCA II0.124 ± 0.017Acetazolamide28.93
Isoindolylthiazole derivatives (range)hCA I0.027 - 0.037Acetazolamide34.50
Isoindolylthiazole derivatives (range)hCA II0.011 - 0.025Acetazolamide28.93

Data compiled from studies on 2-aminothiazole and isoindolylthiazole derivatives.[1][3]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the replication and validation of these findings.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used for the determination of cholinesterase activity.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the enzyme activity and is measured spectrophotometrically at 412 nm.[4][5][6][7]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (2-aminothiazole derivatives) and reference inhibitor (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate and plate reader

Procedure:

  • Prepare working solutions of the enzyme, substrate, DTNB, and test compounds in the phosphate buffer.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • AChE enzyme solution

    • Test compound solution at various concentrations (a solvent control without the test compound is also included).

  • Incubate the mixture for a predefined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (ATCI) to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., 5 minutes) using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase (CA) Inhibition Assay

This is a spectrophotometric assay to determine the inhibitory activity of compounds against carbonic anhydrase.

Principle: The assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a specific ester substrate (e.g., p-nitrophenyl acetate), leading to the formation of a colored product (p-nitrophenol), which can be quantified by measuring the absorbance at a specific wavelength (e.g., 400-405 nm).[8][9][10] The rate of the reaction is proportional to the CA activity.

Materials:

  • Human carbonic anhydrase (hCA) isoenzymes (e.g., hCA I and hCA II)

  • Ester substrate (e.g., p-nitrophenyl acetate)

  • Tris-HCl buffer (e.g., 0.028 M, pH 7.4)

  • Test compounds (2-aminothiazole derivatives) and reference inhibitor (e.g., Acetazolamide) dissolved in a suitable solvent

  • 96-well microplate and plate reader

Procedure:

  • Prepare solutions of the CA enzyme, substrate, and test compounds in the appropriate buffer.

  • To the wells of a 96-well plate, add the buffer, CA enzyme solution, and the test compound at various concentrations.

  • Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow for the interaction between the enzyme and the inhibitor.

  • Start the enzymatic reaction by adding the substrate to each well.

  • Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time in kinetic mode.

  • Calculate the rate of the enzymatic reaction.

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC₅₀ or Kᵢ values from the dose-response curves.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for in vitro enzyme inhibition assays and the basic principle of enzyme inhibition.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer) mix Mix Enzyme, Buffer & Inhibitor in Microplate reagents->mix inhibitor Prepare Inhibitor Stock (Thiazole Derivatives) inhibitor->mix incubate Incubate mix->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate measure Measure Absorbance (Spectrophotometer) add_substrate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50/Ki calculate->determine_ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Enzyme_Inhibition_Principle E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate I Inhibitor (Thiazole Derivative) P Products ES->E ES->P EI->E

References

head-to-head comparison of different catalysts for Ethyl 2-amino-5-chlorothiazole-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted thiazoles is a critical step in the discovery of novel therapeutics. Ethyl 2-amino-5-chlorothiazole-4-carboxylate and its analogues are important scaffolds in medicinal chemistry. This guide provides a head-to-head comparison of different catalytic and reaction systems for the synthesis of closely related ethyl 2-aminothiazole-4-carboxylate derivatives, offering insights into reaction conditions and yields. Due to a lack of direct comparative studies for this compound, this guide focuses on the synthesis of the analogous and structurally similar Ethyl 2-aminothiazole-5-carboxylate and Ethyl 2-amino-4-methylthiazole-5-carboxylate.

The primary route for the synthesis of these compounds is the Hantzsch thiazole synthesis, a well-established method involving the reaction of an α-halo carbonyl compound with a thiourea or thioamide.[1] Variations in this method often involve the choice of halogenating agent, catalyst, and reaction conditions, all of which can significantly impact the yield and purity of the final product.

Head-to-Head Comparison of Synthetic Methods

The following table summarizes different approaches for the synthesis of ethyl 2-aminothiazole-carboxylate derivatives, providing a comparative overview of their performance based on published data.

Catalyst/PromoterStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Target Molecule
N-Bromosuccinimide (NBS)Ethyl 3-ethoxyacrylate, ThioureaWater/Dioxane (1:1)80170Ethyl 2-aminothiazole-5-carboxylate[2]
Nano-copper powderEthyl 3-ethoxyacrylate, Urea, Potassium sulfideTHF/Water (6:1)551.595.7Ethyl 2-aminothiazole-5-carboxylate[2]
Sodium CarbonateEthyl 2-chloroacetoacetate, ThioureaEthanol/Ethyl acetate60-705-5.5>98Ethyl 2-amino-4-methylthiazole-5-carboxylate[3]
N-Bromosuccinimide (NBS)Ethyl acetoacetate, ThioureaNot specifiedNot specifiedNot specifiedGoodEthyl 2-amino-4-methylthiazole-5-carboxylate[4]
None (Catalyst-Free)α-Chloroglycinates, Thioamides/ThioureasNot specifiedMild conditionsNot specifiedModerate to Excellent2,4-disubstituted-5-acylamino-1,3-thiazoles[5]

Experimental Protocols

Below are detailed experimental methodologies for key synthetic procedures cited in the comparison table.

Protocol 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate using N-Bromosuccinimide (NBS)[2]
  • N-bromosuccinimide (19.6 g, 0.11 mol) is slowly added to a solution of ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of water and dioxane (100 mL) at -10 °C.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Thiourea (7.6 g, 0.1 mol) is added, and the mixture is heated to 80 °C for 1 hour.

  • After cooling to room temperature, ammonia (20 mL) is added.

  • The resulting paste is stirred for 10 minutes and then filtered.

  • The collected solid is washed with water and dried under vacuum to yield the product.

Protocol 2: Synthesis of Ethyl 2-aminothiazole-5-carboxylate using Nano-copper Powder[2]
  • Under a nitrogen atmosphere, ethyl 3-ethoxyacrylate (14.4 g, 100 mmol), urea (12 g, 200 mmol), potassium sulfide (33.1 g, 300 mmol), and nano-copper powder (1.4 g) are mixed in 100 mL of a 6:1 THF/water solvent mixture.

  • The reaction is heated to 55 °C and stirred for 1.5 hours.

  • After cooling to room temperature, the mixture is poured into ice water and extracted with dichloromethane.

  • The organic phase is concentrated, washed, and recrystallized from ethanol to give the final product.

Protocol 3: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate using Sodium Carbonate[3]
  • A 10-35% solution of ethyl acetate in ethanol is prepared. Thiourea and sodium carbonate are added (weight ratio of sodium carbonate to ethyl 2-chloroacetoacetate is 0.01-0.1).

  • The mixture is heated to 40-55 °C, and ethyl 2-chloroacetoacetate is added dropwise.

  • The temperature is then raised to 60-70 °C, and the reaction is held for 5-5.5 hours.

  • The solvent is partially removed by distillation, and the mixture is cooled to room temperature and filtered.

  • The filtrate is added to water, and the pH is adjusted to 9-10 with caustic soda.

  • The resulting precipitate is filtered and dried under vacuum.

Proposed Synthetic Pathway and Mechanism

The synthesis of this compound would likely proceed via the Hantzsch thiazole synthesis. A plausible synthetic route would involve the reaction of ethyl 2-chloro-3-oxobutanoate (or a similar α-halo-β-ketoester) with thiourea. The "chloro" substituent at the 5-position of the target molecule would likely be introduced via the starting materials, for instance, by using a chlorinated precursor.

General Experimental Workflow for Catalyst Screening

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Select Catalysts (A, B, C) reactants Prepare Stock Solutions of Reactants and Substrates start->reactants rxn_A Reaction with Catalyst A reactants->rxn_A rxn_B Reaction with Catalyst B reactants->rxn_B rxn_C Reaction with Catalyst C reactants->rxn_C workup Work-up and Purification rxn_A->workup rxn_B->workup rxn_C->workup analysis Characterization and Yield Determination (NMR, LC-MS, etc.) workup->analysis comparison Compare Catalyst Performance analysis->comparison G cluster_steps Reaction Steps reactant1 α-Halo Ketone intermediate1 Nucleophilic Attack (Thiol on α-Carbon) reactant1->intermediate1 reactant2 Thiourea reactant2->intermediate1 intermediate2 Intermediate Adduct intermediate1->intermediate2 intermediate3 Intramolecular Cyclization (Amine on Carbonyl) intermediate2->intermediate3 intermediate4 Dehydration intermediate3->intermediate4 product 2-Aminothiazole Derivative intermediate4->product

References

spectroscopic comparison of Ethyl 2-amino-5-chlorothiazole-4-carboxylate with its precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the key synthetic stages in the preparation of Ethyl 2-amino-5-chlorothiazole-4-carboxylate, a valuable building block in medicinal chemistry. By examining the spectral changes from the precursor, Ethyl 2-aminothiazole-4-carboxylate, through the chlorination process, researchers can gain a deeper understanding of the reaction's progression and confirm the identity and purity of the final product.

Reaction Pathway Overview

The synthesis involves the direct chlorination of Ethyl 2-aminothiazole-4-carboxylate at the C5 position of the thiazole ring. A common and effective chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂).

Reaction_Pathway Synthesis of this compound Precursor Ethyl 2-aminothiazole-4-carboxylate Product This compound Precursor->Product Chlorination Reagent Sulfuryl Chloride (SO₂Cl₂) Reagent->Product

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

Table 1: ¹H NMR Data (Predicted for Product)

CompoundChemical Shift (δ) ppm
Ethyl 2-aminothiazole-4-carboxylate ~7.1 (s, 1H, thiazole-H), ~4.3 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃), ~7.5 (br s, 2H, -NH₂)
This compound (Predicted) Absence of the singlet around 7.1 ppm. The -NH₂ protons might show a slight downfield shift due to the electron-withdrawing nature of the adjacent chlorine. ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃)

Table 2: ¹³C NMR Data (Predicted for Product)

CompoundChemical Shift (δ) ppm
Ethyl 2-aminothiazole-4-carboxylate ~170 (C=O), ~162 (C2-NH₂), ~145 (C4), ~110 (C5), ~61 (-OCH₂), ~14 (-CH₃)
This compound (Predicted) A significant downfield shift for C4 and an upfield shift for C5 are expected due to the introduction of chlorine. C5 will now be directly bonded to chlorine. ~168 (C=O), ~163 (C2-NH₂), ~140 (C4), ~125 (C5-Cl), ~62 (-OCH₂), ~14 (-CH₃)

Table 3: IR Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)
Ethyl 2-aminothiazole-4-carboxylate ~3400-3200 (N-H stretch), ~1700 (C=O stretch), ~1620 (N-H bend), ~1540 (C=N stretch)[1]
Sulfuryl Chloride ~1414 (S=O asymmetric stretch), ~1185 (S=O symmetric stretch), ~580 (S-Cl stretch)
This compound (Predicted) The N-H and C=O stretching frequencies are expected to be similar to the precursor. A new C-Cl stretching absorption is expected in the fingerprint region, typically between 800-600 cm⁻¹.

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z) and Key Fragments
Ethyl 2-aminothiazole-4-carboxylate [M]⁺ at m/z 172. Key fragments may include loss of the ethoxy group (-OC₂H₅) at m/z 127 and the carboxylate group (-COOC₂H₅) at m/z 99.[1]
This compound (Predicted) A characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is expected. The molecular ion peaks would be at m/z 206 and 208. Fragmentation patterns would be similar to the precursor, with the additional mass of chlorine.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure for the chlorination of 2-aminothiazoles.

  • Dissolution: Dissolve Ethyl 2-aminothiazole-4-carboxylate (1 equivalent) in a suitable inert solvent such as chloroform or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (1.1 equivalents) in the same solvent to the cooled reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_precursors Precursors cluster_product Product cluster_analysis Spectroscopic Techniques Precursor Ethyl 2-aminothiazole-4-carboxylate NMR NMR (¹H, ¹³C) Precursor->NMR IR IR Spectroscopy Precursor->IR MS Mass Spectrometry Precursor->MS Reagent Sulfuryl Chloride Reagent->IR Product This compound Product->NMR Product->IR Product->MS

Caption: Workflow for the spectroscopic characterization of reactants and product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples can be analyzed as thin films between NaCl plates.

Mass Spectrometry (MS)

Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The data provides information on the molecular weight and fragmentation pattern of the compounds.

By following these protocols and comparing the obtained spectroscopic data with the reference and predicted values in this guide, researchers can confidently synthesize and characterize this compound for their drug discovery and development endeavors.

References

assessing the stability of Ethyl 2-amino-5-chlorothiazole-4-carboxylate under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive assessment of the stability of Ethyl 2-amino-5-chlorothiazole-4-carboxylate under various stress conditions, offering a comparative perspective with structurally related alternatives. The information herein is crucial for predicting degradation pathways, developing stable formulations, and ensuring regulatory compliance.

This compound is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its stability profile dictates storage conditions, handling procedures, and its suitability in different synthetic routes. This guide outlines the standard protocols for forced degradation studies, which are essential for identifying potential degradants and establishing stability-indicating analytical methods.

Comparative Stability Profile

While specific experimental stability data for this compound is not extensively available in public literature, a qualitative stability assessment can be inferred based on the reactivity of its functional groups and comparison with other 2-aminothiazole derivatives. The primary sites susceptible to degradation are the ester functional group, the amino group, and the thiazole ring itself, particularly due to the presence of the activating amino group and the chloro substituent.

Forced degradation studies are designed to accelerate the degradation process to predict the compound's shelf-life under various environmental conditions.[1] These studies typically involve exposure to heat, light, humidity, acid, base, and oxidizing conditions.[1] The goal is to achieve a target degradation of 5-20% to enable the identification and characterization of degradation products.[1]

Table 1: Comparative Stability Assessment of this compound and Alternatives

ConditionThis compoundEthyl 2-aminothiazole-4-carboxylate[2]Ethyl 2-amino-4-methylthiazole-5-carboxylate[3]Ethyl 2-amino-4-hydroxythiazole-5-carboxylate[4]
Acidic Hydrolysis Expected to be susceptible to hydrolysis of the ethyl ester to the corresponding carboxylic acid. The 2-amino group may be protonated, potentially influencing the rate.Susceptible to ester hydrolysis.Susceptible to ester hydrolysis. The methyl group may have a minor electronic effect on the ring stability.Susceptible to ester hydrolysis. The hydroxyl group may influence the electronic properties and reactivity of the thiazole ring.
Basic Hydrolysis Highly susceptible to rapid hydrolysis of the ethyl ester. The chloro group may be susceptible to nucleophilic substitution under strong basic conditions.Highly susceptible to rapid ester hydrolysis.[5]Highly susceptible to rapid ester hydrolysis.Highly susceptible to rapid ester hydrolysis. The hydroxyl group will be deprotonated, potentially increasing electron density in the ring.
Oxidative Stress The thiazole ring, particularly the sulfur atom, is a potential site for oxidation. The amino group can also be susceptible to oxidation.The sulfur atom in the thiazole ring is a primary target for oxidation.Similar to the unsubstituted analog, with potential minor influence from the methyl group.The hydroxyl group can increase the susceptibility to oxidation.
Thermal Stress Expected to be relatively stable at moderate temperatures in solid form. Degradation would likely accelerate at elevated temperatures.Generally stable in solid form at controlled room temperature.Generally stable in solid form at controlled room temperature.The presence of the hydroxyl group might lead to different thermal degradation pathways.
Photostability Thiazole-containing compounds can be susceptible to photodegradation, potentially involving the thiazole ring. The chloro substituent may influence the photochemical reactivity.Thiazole derivatives can undergo photo-induced degradation.Similar susceptibility to photodegradation as other thiazole derivatives.The hydroxyl group could act as a chromophore, potentially increasing photosensitivity.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. The following protocols are based on established guidelines for pharmaceutical stability testing.[1]

Preparation of Stock Solution

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent, such as a mixture of acetonitrile and water. This stock solution will be used for all subsequent stress studies.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, must be developed and validated.[6] This method should be capable of separating the intact drug from all potential degradation products.

  • Column: A C18 column is often suitable for the separation of such compounds.

  • Mobile Phase: A gradient elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., around 284 nm for similar structures).[7]

Forced Degradation Studies
  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Keep the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute it with the mobile phase to the target concentration.

  • Analyze the sample by the validated HPLC method.

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a shorter period due to expected faster degradation (e.g., 30 minutes, 1, 2, 4 hours).

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute it with the mobile phase.

  • Analyze the sample by HPLC.

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours), protected from light.

  • At each time point, withdraw a sample, dilute it with the mobile phase, and analyze by HPLC.

  • Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

  • Expose the compound for a specified duration (e.g., 1, 3, 7 days).

  • At each time point, withdraw a sample, dissolve it in the solvent to the target concentration, and analyze by HPLC.

  • A parallel study can be conducted at 60°C with 75% relative humidity to assess the combined effect of heat and humidity.[1]

  • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

  • The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

  • At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Visualizing Experimental Workflows and Degradation Pathways

Experimental Workflow

The general workflow for conducting a forced degradation study is depicted below. This systematic process ensures that all stress conditions are evaluated and the resulting degradation is accurately quantified.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock_solution Prepare Stock Solution of This compound acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid base Basic Hydrolysis (0.1 M NaOH, 40°C) stock_solution->base oxidation Oxidative Degradation (3% H2O2, RT) stock_solution->oxidation thermal Thermal Degradation (Solid, 80°C) stock_solution->thermal photo Photostability (ICH Q1B) stock_solution->photo hplc_method Develop & Validate Stability-Indicating HPLC Method hplc_analysis Analyze by HPLC hplc_method->hplc_analysis sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize neutralize->hplc_analysis quantify Quantify Degradation (% Assay Loss) hplc_analysis->quantify identify Identify Degradants (e.g., LC-MS) quantify->identify pathway Propose Degradation Pathway identify->pathway

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathway

Based on the chemical structure of this compound, a likely degradation pathway under hydrolytic conditions involves the cleavage of the ester bond.

G parent This compound product 2-Amino-5-chlorothiazole-4-carboxylic acid parent->product H+ or OH- H2O ethanol Ethanol parent->ethanol H+ or OH- H2O

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, storage, and disposal of Ethyl 2-amino-5-chlorothiazole-4-carboxylate. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

  • Skin Irritation : May cause redness and irritation upon contact.

  • Serious Eye Irritation : Poses a risk of serious damage to the eyes.

  • Respiratory Irritation : May cause irritation to the respiratory tract if inhaled.

  • Harmful if Swallowed : Ingestion may lead to adverse health effects.[1][2]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

Protection Type Specific Recommendations Rationale
Eye/Face Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.To prevent contact with the eyes, which can cause serious irritation.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and long-sleeved clothing. Consider impervious clothing if there is a risk of significant exposure.[3][4]To prevent skin contact and subsequent irritation.
Respiratory Protection A NIOSH-approved N95 dust mask or, if exposure limits are exceeded or irritation is experienced, a full-face respirator.[5]To protect against inhalation of dust or aerosols, which may cause respiratory irritation.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Ensure safety showers and eyewash stations are readily accessible.[4]

  • Handling Procedures : Avoid the formation of dust and aerosols during handling.[3] Do not breathe dust, fumes, gas, mist, vapors, or spray.[4] Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Disposal Plan:

  • Waste Disposal : Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations. Do not allow the product to enter drains.

  • Contaminated Packaging : Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Emergency Procedures

First Aid Measures:

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[4]

  • In Case of Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek medical attention immediately.[1]

Accidental Release Measures:

  • Personal Precautions : Evacuate personnel from the area. Wear appropriate personal protective equipment as outlined above. Avoid breathing dust and ensure adequate ventilation.[3]

  • Containment and Cleaning : Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1] Clean the spill area thoroughly with soap and water.

Experimental Workflow and Logical Relationships

To ensure safe handling and mitigate risks during experimental procedures, a structured workflow should be followed.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Review SDS of Analogous Compounds b Identify Hazards a->b c Select Appropriate PPE b->c d Work in a Ventilated Area (Fume Hood) c->d Proceed to Handling e Don Appropriate PPE d->e f Weigh and Handle Chemical e->f g Decontaminate Work Area f->g Experiment Complete h Properly Dispose of Waste g->h i Remove and Clean PPE h->i j Wash Hands Thoroughly i->j

Caption: A logical workflow for the safe handling of chemical compounds.

In the event of an accidental spill, a clear and immediate response plan is critical to ensure the safety of all personnel.

spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill (if safe to do so) ppe->contain cleanup Clean Up Spill Using Appropriate Materials contain->cleanup dispose Dispose of Waste in a Labeled Container cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate report Complete an Incident Report decontaminate->report

Caption: A step-by-step procedure for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-5-chlorothiazole-4-carboxylate
Reactant of Route 2
Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.